Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXBMYDYRJIIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737327 | |
| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-64-6 | |
| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics.
Core Molecular Structure and Properties
This compound (CAS Number: 89581-64-6) is a pyridazinone derivative characterized by a dihydropyridazine ring system. This core structure is adorned with a chloro group at the 6-position, a carbonyl (oxo) group at the 3-position, and a methyl carboxylate group at the 4-position. The interplay of these functional groups dictates its chemical reactivity and utility as a versatile scaffold in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 89581-64-6 | |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| SMILES | COC(=O)C1=CC(Cl)=NNC1=O |
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. The 3-oxo-2,3-dihydropyridazine substructure, in particular, has been associated with a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Synthesis of the Pyridazinone Core
While this compound is commercially available, understanding its synthesis provides valuable insights into the chemistry of pyridazinones. A general and established method for constructing the pyridazinone ring system involves the condensation of a γ-ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a dihydropyridazinone, which can be subsequently modified.
A plausible synthetic pathway to the target molecule would involve the cyclization of a suitably substituted γ-ketoacid with hydrazine, followed by chlorination. For instance, the synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, has been achieved from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[1]
General synthetic strategies for pyridazine derivatives also include:
-
One-Pot Synthesis: Combining all reactants in a single vessel, often with microwave or ultrasound irradiation to improve yields and reduce reaction times.[2]
-
Vilsmeier-Haack Reaction: A classic method utilizing phosphorus oxychloride and dimethylformamide with appropriate precursors.[2]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A modern approach for constructing the pyridazine ring from tetrazines and alkynes.
The following diagram illustrates a generalized synthetic workflow for pyridazinone derivatives.
Caption: Generalized synthetic workflow for pyridazinone derivatives.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the chloro group at the 6-position, which is susceptible to nucleophilic substitution. This feature makes it an exceptionally useful building block for introducing a wide range of substituents onto the pyridazinone core.
Nucleophilic Aromatic Substitution
The chlorine atom can be displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives. This is a cornerstone of its application in drug discovery, allowing for the fine-tuning of a molecule's properties to enhance its biological activity and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 6-position by reacting with organoboron derivatives (e.g., boronic acids or their esters). This powerful transformation is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, general protocol for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylate.
Caption: Key transformation of the title compound via Suzuki-Miyaura coupling.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazinone scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound serves as a critical starting material for the synthesis of compounds with potential applications in several therapeutic areas.
-
Anticancer Agents: The ability to introduce diverse substituents at the 6-position has been exploited in the synthesis of novel anticancer agents. For instance, derivatives of this compound are being investigated for their potential to treat various cancers.[3]
-
Cardiovascular and Antihypertensive Drugs: The pyridazinone core is a well-established pharmacophore in the design of cardiovascular and antihypertensive agents. This is a key application area for derivatives of the title compound.
-
Antimicrobial Properties: Preliminary studies have indicated that some pyridazine derivatives exhibit antimicrobial activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antimicrobial agents.[2]
-
Nicotinic Agents: 6-Chloropyridazin-3-yl derivatives have been synthesized and shown to have high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting their potential in the development of treatments for neurological disorders.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton at the 5-position of the dihydropyridazine ring would also be expected, likely in the aromatic region. The N-H proton of the dihydropyridazine ring would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would exhibit signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-180 ppm. The carbons of the dihydropyridazine ring would appear in the aromatic and aliphatic regions, and the methyl ester carbon would be observed around 50-55 ppm.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretching vibrations of the ester and the cyclic amide (lactam) in the pyridazinone ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.57 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for related chloropyridazine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is under an inert atmosphere at 2-8°C.[3]
-
Hazard Statements (Predicted based on related compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Statements (Predicted based on related compounds): Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash hands thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).[3]
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its reactive chloro group allows for facile functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. The pyridazinone core is a proven pharmacophore, and this compound provides a readily accessible entry point for the development of novel therapeutics, particularly in the areas of oncology and cardiovascular disease. Further exploration of the reactivity and applications of this compound is likely to yield new and important discoveries in the field of drug development.
References
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. Smolecule. (Accessed January 20, 2026).
- BLDpharm. This compound | 89581-64-6. (Accessed January 20, 2026).
- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google P
Sources
An In-Depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 89581-64-6
Introduction
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural framework, featuring a pyridazinone core equipped with a reactive chlorine atom and a methyl ester group, renders it a versatile synthetic intermediate for the construction of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents. The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 89581-64-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents | |
| Storage | Store in a cool, dry, well-ventilated area |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process commencing from commercially available 3-chloro-6-methylpyridazine. The synthetic pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by esterification.
Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
The first step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation can be effectively carried out using a strong oxidizing agent such as potassium permanganate or potassium dichromate in an acidic medium.[3]
Reaction Mechanism: The oxidation of the methyl group proceeds via a series of oxidative steps, likely involving a benzylic-type radical intermediate, which is subsequently oxidized to the carboxylic acid. The acidic conditions facilitate the solubility of the oxidizing agent and protonation of intermediates.
Step 2: Esterification of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
The resulting carboxylic acid is then esterified to yield the final product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[4][5]
Reaction Mechanism: The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound.
Protocol 1: Synthesis of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Materials:
-
3-chloro-6-methylpyridazine
-
Potassium permanganate (or Potassium dichromate)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add potassium permanganate (or potassium dichromate) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, which can be purified by recrystallization.
Protocol 2: Synthesis of this compound
Materials:
-
6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the chloro and methyl ester functionalities on the pyridazinone ring makes this compound a valuable precursor for a variety of chemical transformations.
-
Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reactivity is crucial for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids. This enables the introduction of aryl and heteroaryl moieties at the 6-position, significantly expanding the chemical space accessible from this intermediate.
-
Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
A notable application of this compound is in the synthesis of inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling pathways. Dysregulation of ITK has been implicated in various inflammatory and autoimmune diseases, as well as in certain types of cancer.[6] The pyridazinone core serves as a scaffold to which various functional groups are appended to achieve potent and selective inhibition of ITK.
Furthermore, pyridazinone derivatives have been investigated for their potential as cardiovascular agents. The core structure is found in several compounds with positive inotropic and vasodilatory effects.
Spectral Characterization
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the vinyl proton on the pyridazinone ring would appear further downfield. The N-H proton of the dihydropyridazine ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-180 ppm. The carbon bearing the chlorine atom will also have a distinct chemical shift.
-
IR Spectroscopy: The infrared spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide-like carbonyl group of the pyridazinone ring, typically in the region of 1650-1750 cm⁻¹. C-Cl stretching vibrations may also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety Information
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
This compound is a pivotal building block in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel molecules with a wide range of potential biological activities. The continued exploration of this and related pyridazinone scaffolds is expected to yield new and improved therapeutic agents for a variety of diseases.
References
-
EON Biotech. This compound – (89581-64-6). Available from: [Link]
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. Available from: [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Geronikaki, A. A.; et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med. Chem.2023 , 14, 1485-1498. Available from: [Link]
- Wasfy, A. A. F.; et al. 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian J. Chem.2004, 43B, 151-157.
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New pyridazinone-4-carboxamides as new cannabinoid ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. rsc.org [rsc.org]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom and the dihydropyridazinone core, make it a versatile scaffold for the synthesis of a new generation of therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and its significant role in the development of novel pharmaceuticals, with a particular focus on its application as a key intermediate in the synthesis of Aryl Hydrocarbon Receptor (AHR) antagonists.
Compound Profile
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a dihydropyridazinone ring substituted with a chloro group at the 6-position and a methyl carboxylate group at the 4-position. The presence of both an electrophilic center at the chlorine-bearing carbon and a nucleophilic nitrogen atom within the heterocyclic ring system underpins its synthetic versatility.
Structural Diagram:
Caption: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89581-64-6[1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=O)NN=C1)Cl |
| InChI Key | FJBCXLAFKXEWIE-UHFFFAOYSA-N |
Physical and Chemical Properties
Precise experimental data for some physical properties of this compound are not widely reported in publicly available literature, with many commercial suppliers noting "No data available".[4] However, based on its structure and data for related compounds, the following characteristics can be anticipated.
| Property | Value/Description |
| Appearance | White to off-white solid |
| Melting Point | Approximately 227 °C[3] |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in water is expected to be low.[4] |
Spectral Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm), a singlet for the vinyl proton on the pyridazinone ring, and a broad singlet for the NH proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbons of the ester and the pyridazinone ring (typically in the range of 160-175 ppm), carbons of the heterocyclic ring, and the methyl carbon of the ester group (around 50-55 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretches for the ester and amide functionalities (around 1650-1750 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Synthesis and Reactivity
Synthesis
While this compound is commercially available, understanding its synthesis provides valuable context for its application.[1][2] A general synthetic approach to the pyridazinone core involves the condensation of a suitable dicarbonyl compound with hydrazine.
General Synthetic Workflow:
Caption: Generalized synthetic pathway to the target compound.
Reactivity
The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyridazinone ring. This makes the 6-position susceptible to nucleophilic aromatic substitution reactions.
Key Reactions:
-
Suzuki Coupling: The chlorine atom can be readily displaced by various aryl and heteroaryl groups using palladium-catalyzed Suzuki coupling reactions. This is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse substituents at this position.[1][2]
-
Nucleophilic Substitution: Other nucleophiles, such as amines and alkoxides, can also displace the chloride to generate a library of substituted pyridazinones.
Illustrative Reaction: Suzuki Coupling
A prominent application of this compound is its use in Suzuki coupling reactions to introduce aryl or heteroaryl moieties at the 6-position. This reaction is pivotal in the synthesis of AHR inhibitors.[1][2]
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water) are added the desired boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted pyridazinone derivative.
Applications in Drug Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of Aryl Hydrocarbon Receptor (AHR) modulators.[1][2]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis.[5][6] In the context of cancer, the AHR pathway can be hijacked by tumors to create an immunosuppressive microenvironment.[7]
Caption: Simplified overview of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Role as a Precursor to AHR Antagonists
By acting as a scaffold, this compound allows for the strategic introduction of various functional groups through reactions like the Suzuki coupling. This enables the synthesis of potent and selective AHR antagonists. These antagonists can block the binding of immunosuppressive ligands, thereby restoring anti-tumor immunity.[7]
The development of such AHR inhibitors represents a promising new approach in cancer immunotherapy.[5][7]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant and may be harmful if ingested or inhaled.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its well-defined reactivity, particularly at the 6-position, provides a versatile platform for the construction of complex molecular architectures. The successful application of this compound in the synthesis of novel AHR antagonists for cancer immunotherapy underscores its importance and highlights its potential for the development of future therapeutics. As research into AHR modulation continues to expand, the demand for and utility of this key building block are poised to grow.
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ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate | Chemsrc. Available at: [Link]
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The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of pyridazine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and cardiovascular medicine. We will delve into the rational design, synthesis, and biological evaluation of these compounds, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals. This guide aims to be a definitive resource, bridging the gap between fundamental heterocyclic chemistry and cutting-edge drug discovery.
Introduction: The Pyridazine Core - A Versatile Pharmacophore
Pyridazine and its derivatives are cornerstone structures in the realm of nitrogen-containing heterocyclic compounds. Their significance stems from their presence in numerous natural products and their remarkable ability to serve as a scaffold for the design of novel therapeutic agents. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic distribution, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These characteristics make pyridazine derivatives attractive candidates for interacting with a wide range of biological targets.[1] The ease of functionalization at various positions on the ring allows for the fine-tuning of pharmacological properties, making it a favored building block in drug discovery and development.[1]
The biological activities of pyridazine derivatives are remarkably diverse, spanning a wide spectrum of therapeutic areas. These compounds have demonstrated potent efficacy as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and central nervous system (CNS) active agents.[2][3][4] This guide will explore these activities in detail, providing the scientific community with a robust resource to accelerate the journey of pyridazine-based compounds from the laboratory to the clinic.
Anticancer Activity: Targeting Key Signaling Pathways
The fight against cancer has been significantly advanced by the development of targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival. Pyridazine derivatives have emerged as a promising class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of critical enzymes, such as protein kinases, that are dysregulated in cancer.
Mechanism of Action: Inhibition of VEGFR-2 and mTOR Signaling
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase.[7] Several pyridazine-based compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[3][8]
Another critical pathway often hijacked by cancer cells is the mTOR (mammalian target of rapamycin) signaling pathway, which controls cell growth, proliferation, and survival.[9][10] The mTOR pathway is frequently hyperactive in a majority of human tumors, making it an attractive therapeutic target.[10][11] Pyridazine derivatives have been developed to modulate this pathway, offering another avenue for therapeutic intervention.
Diagram: Simplified VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Diagram: Simplified mTOR Signaling Pathway
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The 3-oxo-2,3-dihydropyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 3-oxo-2,3-dihydropyridazine, commonly known as the pyridazinone core, stands as a "wonder nucleus" in medicinal chemistry.[1] Its unique structural and electronic properties, including two adjacent nitrogen atoms in a six-membered ring, confer a remarkable ability to interact with a wide array of biological targets.[2] This scaffold's synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the 3-oxo-2,3-dihydropyridazine core, from its fundamental synthesis and chemical properties to its diverse applications in targeting diseases ranging from cancer and cardiovascular disorders to neurodegenerative conditions and microbial infections. We will delve into key synthetic protocols, analyze structure-activity relationships, and illuminate the mechanisms of action that make this scaffold a cornerstone of modern drug development.
The Chemical and Physicochemical Landscape of the Pyridazinone Core
The pyridazinone ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic distribution that is fundamental to its biological activity and synthetic versatility.
Key Physicochemical Properties:
-
Hydrogen Bonding Capability: The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen at the 3-position act as potent hydrogen bond acceptors, facilitating strong and specific interactions with amino acid residues in biological targets like protein kinases.[2]
-
Dipole Moment and Solubility: The presence of the nitrogen atoms and the polar carbonyl group increases the molecule's polarity and dipole moment compared to its carbocyclic counterparts, which can enhance aqueous solubility—a desirable trait for drug candidates.[2]
-
Metabolic Stability: The pyridazine nucleus is often associated with favorable metabolic profiles and has been observed to have low inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism.[2]
-
Tautomerism: The 3-oxo-2,3-dihydropyridazine core exists in a stable keto-enol tautomeric equilibrium with its 3-hydroxypyridazine form. The oxo-form is generally more stable and predominates.[1]
Foundational Synthetic Strategies
The construction of the 3-oxo-2,3-dihydropyridazine ring is accessible through several reliable synthetic routes. The most prevalent and versatile method involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4]
The Cornerstone: Cyclocondensation of γ-Ketoacids with Hydrazine
This is the most common and direct approach to synthesizing 4,5-dihydropyridazin-3(2H)-ones, which are immediate precursors to the fully aromatic scaffold.[5][6] The choice of a γ-ketoacid as the starting material is strategic, as it provides the necessary carbon backbone and carbonyl functionalities for ring closure.
Mechanism Rationale: The reaction proceeds via the initial formation of a hydrazone by the reaction of the more reactive ketone carbonyl with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, and subsequent dehydration to yield the stable six-membered ring.
Caption: General workflow for pyridazinone synthesis via γ-ketoacid condensation.
Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]
Synthesis from 3-Oxo-2-arylhydrazonopropanals
A versatile method for creating more complex, substituted pyridazinones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride.[8][9] This approach allows for the introduction of diverse substituents at various positions of the pyridazinone ring.
Experimental Protocol: General Procedure for Substituted Pyridazin-3-one Synthesis
-
Reaction Mixture: Combine the appropriate 3-oxo-2-arylhydrazonopropanal (1 equivalent) and an active methylene compound (e.g., cyanoacetic acid, 1 equivalent) in acetic anhydride.[8]
-
Heating: Stir the mixture at reflux for 1-2 hours.
-
Workup: Cool the reaction to room temperature, allowing the solid product to form.
-
Purification: Collect the solid by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., dioxane) to yield the pure pyridazin-3-one derivative.[8]
The Pharmacological Significance and Key Biological Targets
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to target a wide range of proteins implicated in various diseases.
Anticancer Activity
The pyridazinone core is a prominent feature in numerous developmental anticancer agents. Its derivatives have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.
-
Kinase Inhibition: A primary mode of action is the inhibition of protein kinases. The scaffold acts as a hinge-binding motif, with the nitrogen atoms forming crucial hydrogen bonds in the ATP-binding pocket of kinases.
-
Interleukin-2-inducible T-cell Kinase (ITK): Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been developed as selective ITK inhibitors.[10] ITK is a key enzyme in the T-cell receptor signaling pathway, and its inhibition is a promising strategy for treating T-cell malignancies like leukemia.[3] A lead compound, designated as compound 9 in one study, demonstrated selective ITK inhibition with an IC₅₀ of 0.87 µM and was shown to reduce the phosphorylation of ITK and its downstream targets.[10]
-
VEGFR-2 and FGFR: Pyridazinone derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs), which are critical for angiogenesis—the process of new blood vessel formation that is essential for tumor growth.[2][11]
-
B-Raf Inhibition: Certain pyridazinone derivatives incorporating a thiourea linker have shown potent inhibitory activity against the B-Raf kinase, a key protein in the MAPK/ERK signaling pathway that is frequently mutated in cancers like melanoma.[11]
-
Caption: Inhibition of the ITK signaling pathway by 3-oxo-2,3-dihydropyridazine derivatives.
Cardiovascular Applications
Pyridazinone-based compounds have a long history in cardiovascular medicine, primarily due to their antihypertensive and vasodilatory effects.[1]
-
Phosphodiesterase (PDE) Inhibition: Many pyridazinone derivatives exert their cardiovascular effects by inhibiting phosphodiesterase enzymes, particularly PDE3. This inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in vasodilation and positive inotropic effects (increased heart muscle contractility).[11]
Neurodegenerative Diseases
The scaffold has also shown promise in the development of agents for neurodegenerative disorders.
-
Monoamine Oxidase B (MAO-B) Inhibition: Novel pyridazinone derivatives have been synthesized as selective and reversible inhibitors of MAO-B.[12] MAO-B is an enzyme that breaks down neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.
Structure-Activity Relationship (SAR) Insights
The synthetic accessibility of the pyridazinone core allows for systematic exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.
| Target | Scaffold Position | Favorable Substituents | Effect | Reference |
| ITK | C-6 | 3-Fluorophenyl group | Improved selectivity over other kinases. | [10] |
| ITK | N-2 | 3,5-Difluorophenyl and furan-2-ylmethyl groups | Increased potency. | [10] |
| B-Raf | N-2 | N-phenyl substitution | Improved inhibitory activity. | [11] |
| B-Raf | Linker | Thiourea linker | Essential for high affinity to the target. | [11] |
| PDE5 | Fused Ring | Phenyl ring at position 9 of a fused tricyclic core | Necessary for potent inhibitory activity. | [11] |
Causality in SAR: The introduction of fluorine atoms, as seen in the ITK inhibitors, often enhances binding affinity through favorable electrostatic interactions and can improve metabolic stability.[10] For B-Raf inhibitors, the N-phenyl group likely occupies a hydrophobic pocket in the enzyme's active site, while the thiourea linker provides the optimal geometry and hydrogen bonding capacity to interact with key residues.[11]
Spectroscopic Characterization
The characterization of 3-oxo-2,3-dihydropyridazine derivatives relies on standard spectroscopic techniques.
-
¹H NMR: Protons on the pyridazinone ring typically appear in the aromatic region. The chemical shifts of substituent protons provide valuable information about their electronic environment. For example, in 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, the N-CH₂-CO protons appear as a singlet around 4.87 ppm, while the benzylic CH₂ protons are observed at 3.87 ppm.[7]
-
¹³C NMR: The carbonyl carbon of the pyridazinone ring is a characteristic signal, typically appearing downfield around 160 ppm.[13] Other ring carbons and substituent carbons appear at their expected chemical shifts.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the pyridazinone carbonyl is typically observed in the range of 1650-1700 cm⁻¹.[13] Another characteristic band for the N-H stretch can be seen around 3200-3400 cm⁻¹ in N-unsubstituted derivatives.
Conclusion and Future Outlook
The 3-oxo-2,3-dihydropyridazine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its robust synthetic accessibility, combined with favorable physicochemical properties, provides a fertile ground for the development of novel therapeutics. The diverse biological activities, spanning from anticancer and cardiovascular to neuroprotective and antimicrobial, underscore the scaffold's remarkable versatility. Future research will likely focus on the design of highly selective inhibitors for specific kinase isoforms, the development of novel drug conjugates using the pyridazinone core as a pharmacophoric anchor, and the exploration of this scaffold against emerging therapeutic targets. The "wonder nucleus" of pyridazinone continues to offer exciting opportunities for innovation in the quest for safer and more effective medicines.
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RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]
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MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]
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RSC Publishing. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Retrieved from [Link]
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MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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The Unseen Cornerstone: A Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
An In-Depth Analysis for Chemical Researchers and Drug Development Professionals
Introduction: The Pyridazinone Core in Modern Medicinal Chemistry
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or a privileged structure in the landscape of medicinal chemistry. Its inherent chemical properties and versatile reactivity have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological activities, including applications in treating cardiovascular diseases, cancer, and inflammatory conditions.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors in the pyridazinone ring allow for specific and high-affinity interactions with various biological targets. This has led to the successful development of drugs targeting enzymes, receptors, and signaling pathways crucial in disease pathogenesis.[4] Within this important class of compounds, Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate stands out as a pivotal, commercially available intermediate, the discovery and application of which have paved the way for novel therapeutic strategies, particularly in oncology.[5]
Historical Context and Discovery
The history of pyridazine chemistry dates back to the late 19th century, with Emil Fischer's synthesis of the first pyridazine derivative.[2] However, the specific discovery of this compound (CAS Number: 89581-64-6) is more recent and is intrinsically linked to the burgeoning field of medicinal chemistry in the latter half of the 20th century. While the exact first synthesis is not prominently documented in a single seminal paper, its emergence in the scientific literature and patent landscape coincides with the increased interest in functionalized pyridazinones as versatile building blocks for drug discovery. Its commercial availability today is a testament to its established utility as a key starting material for the synthesis of complex, biologically active molecules.[5]
Synthesis and Chemical Profile
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One documented synthetic route involves the hydrolysis of a methoxy-substituted pyridazine precursor.
Synthetic Pathway
A common and effective method for the preparation of this compound involves the acid-catalyzed hydrolysis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate.[4]
Causality of Experimental Choices:
-
Starting Material: Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is chosen as the precursor due to the lability of the methoxy group at the 3-position of the pyridazine ring, which allows for its selective conversion to a carbonyl group.
-
Reagent and Solvent: Concentrated hydrochloric acid provides the acidic medium necessary to catalyze the hydrolysis of the enol ether (methoxy group). Dioxane is used as a solvent because it is relatively inert under these reaction conditions and can dissolve the starting material.
-
Temperature: The reaction is heated to 90°C to provide the necessary activation energy for the hydrolysis to proceed at a reasonable rate.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (1.2 g, 4.9 mmol) in 30 mL of dioxane.
-
Acid Addition: To the stirred solution, add concentrated hydrochloric acid (2 mL).
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 89581-64-6 |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Appearance | Solid |
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.42 (s, 1H), 8.10 (s, 1H), 3.93 (s, 3H).[4]
Role in Drug Discovery: A Gateway to Aryl Hydrocarbon Receptor (AhR) Inhibitors
This compound is a highly valued intermediate in drug discovery, primarily for its role in the synthesis of potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitors.[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression.[6] While initially known for mediating the toxic effects of environmental pollutants like dioxins, the AhR is now recognized as a key player in various physiological and pathological processes, including immune responses and cancer.[7][8]
In many cancers, the AhR signaling pathway is aberrantly activated, leading to tumor growth, proliferation, and immune evasion.[7] Therefore, inhibiting this pathway has emerged as a promising therapeutic strategy.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
This compound serves as a versatile scaffold for the attachment of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5] This allows for the systematic exploration of the chemical space around the pyridazinone core to develop molecules that can potently and selectively block the ligand-binding pocket of the AhR, thereby inhibiting its downstream signaling.
Conclusion and Future Perspectives
This compound, while not a therapeutic agent itself, represents a critical link in the chain of drug discovery and development. Its well-defined structure and reactivity provide a reliable platform for the synthesis of novel drug candidates. The continued exploration of pyridazinone chemistry, fueled by the utility of intermediates like the one discussed, promises to yield new generations of targeted therapies. For researchers in oncology and other fields where the AhR pathway is implicated, a thorough understanding of the synthesis and application of this key building block is indispensable for the rational design of innovative and effective medicines.
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The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, has garnered significant attention in medicinal chemistry, earning the moniker of a "wonder nucleus" due to its vast therapeutic potential.[1][2] This versatile scaffold allows for extensive chemical modifications at various positions, enabling the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities.[3] The structural features of the pyridazinone core, including its ability to participate in hydrogen bonding and other molecular interactions, make it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazinone compounds, with a focus on cardiovascular diseases, inflammation, and cancer. We will delve into the mechanisms of action, present quantitative data for representative compounds, and provide detailed experimental protocols for target validation and compound screening, aimed at researchers, scientists, and drug development professionals.
Part 1: Cardiovascular Disease - Modulating Vascular Tone and Cardiac Function
Pyridazinone derivatives have a rich history in the development of cardiovascular agents, primarily due to their effects on vascular smooth muscle and cardiac muscle contractility.[4] Their therapeutic potential in this area stems from their ability to interact with several key molecular targets that regulate cardiovascular homeostasis.
Primary Target: Phosphodiesterase 3 (PDE3)
Rationale for Targeting PDE3: Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[4] In cardiac muscle, elevated cAMP levels lead to increased intracellular calcium, resulting in a positive inotropic (increased contractility) effect. In vascular smooth muscle, higher cAMP concentrations promote relaxation, leading to vasodilation.[4] Therefore, inhibiting PDE3 presents a dual-acting mechanism for treating conditions like congestive heart failure, where both cardiac output and peripheral resistance are concerns.
Mechanism of Action: Pyridazinone-based PDE3 inhibitors competitively bind to the active site of the enzyme, preventing the breakdown of cAMP.[5] This leads to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells. The increased cAMP in the heart enhances cardiac contractility, while in the vasculature, it reduces peripheral resistance, thereby decreasing the afterload on the heart.[5] This combined inotropic and vasodilatory ("inodilator") effect improves overall cardiac performance.
Signaling Pathway: PDE3 Inhibition in Cardiomyocytes
Caption: Pyridazinone derivatives can upregulate eNOS expression, increasing NO production and causing vasodilation.
Quantitative Data: Pyridazinone-based Vasodilators (eNOS modulation)
| Compound | EC50 (Vasorelaxation) | Reference |
| Compound 4f | 0.0136 µM | [6] |
| Compound 4h | 0.0117 µM | [6] |
| Compound 5d | 0.0053 µM | [6] |
| Compound 5e | 0.0025 µM | [6] |
| Hydralazine (Standard) | 18.21 µM | [6] |
| Nitroglycerin (Standard) | 0.1824 µM | [6] |
Experimental Protocol: Ex Vivo Rat Aortic Ring Vasorelaxation Assay
This protocol describes the methodology to assess the vasodilatory effect of pyridazinone compounds on isolated rat thoracic aortic rings.
Principle: The contractility of isolated aortic rings is measured in an organ bath. The ability of a test compound to relax a pre-constricted aortic ring indicates its vasodilatory potential.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE) for pre-contraction
-
Test pyridazinone compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response: Once the PE-induced contraction has stabilized, add the test pyridazinone compounds in a cumulative manner to obtain a concentration-response curve.
-
Data Analysis: Record the relaxation responses as a percentage of the PE-induced contraction. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 value.
Part 2: Anti-Inflammatory Applications - Targeting Key Mediators of Inflammation
The pyridazinone scaffold has also proven to be a valuable template for the development of potent anti-inflammatory agents. [2][7]Their mechanism of action in this therapeutic area often involves the inhibition of enzymes that play a central role in the inflammatory cascade.
Primary Target: Cyclooxygenase-2 (COX-2)
Rationale for Targeting COX-2: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [2]There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, while COX-2 is inducible and is upregulated at sites of inflammation. [7]Selective inhibition of COX-2 is a desirable strategy for anti-inflammatory therapy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs).
Mechanism of Action: Pyridazinone-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins. [7]The selectivity for COX-2 over COX-1 is a key feature of these compounds, leading to a more favorable safety profile.
Signaling Pathway: COX-2 Inhibition by Pyridazinone Derivatives
Caption: Pyridazinone derivatives can selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins.
Quantitative Data: Pyridazinone-based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4a | - | - | Potent | [7] |
| Compound 9d | - | - | Potent | [7] |
(Note: Specific IC50 values for compounds 4a and 9d were not provided in the source, but they were identified as potent and selective COX-2 inhibitors.)
Experimental Protocol: In Vitro COX-2 Inhibition Assay (MTT Assay)
This protocol outlines a cell-based MTT assay to assess the COX-2 inhibitory activity of pyridazinone compounds.
Principle: The MTT assay measures cell viability. In this context, it is used to determine the cytotoxic effect of the test compounds on a cell line that expresses COX-2. The reduction in cell viability in the presence of an inflammatory stimulus (like lipopolysaccharide, LPS) and the test compound, compared to the stimulus alone, can be indicative of COX-2 inhibition.
Materials:
-
Cell line expressing COX-2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyridazinone compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the COX-2 expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridazinone compounds or the positive control (Celecoxib) for a specified pre-incubation period.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to the wells (except for the unstimulated control wells) and incubate for an appropriate time (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Part 3: Anticancer Applications - Targeting Key Players in Tumorigenesis
The versatility of the pyridazinone scaffold has also been exploited in the development of novel anticancer agents. [3]Pyridazinone derivatives have been shown to target a range of molecules that are crucial for cancer cell proliferation, survival, and metastasis.
Target: Tyrosine Kinases (e.g., FGFR, BTK, c-Met)
Rationale for Targeting Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling pathways that control cell growth, differentiation, and survival. [4]Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for cancer therapy.
Mechanism of Action: Pyridazinone-based tyrosine kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. [4]This blocks the signaling cascade that drives cancer cell proliferation and survival.
-
Fibroblast Growth Factor Receptors (FGFRs): Pyridazinone derivatives have been developed as potent covalent inhibitors of FGFRs, which are often overexpressed or mutated in various cancers. [4]* Bruton's Tyrosine Kinase (BTK): This non-receptor tyrosine kinase is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyridazinone compounds have shown potent inhibitory activity against BTK. [4]* c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overactivated in cancer, promoting tumor growth and metastasis. Pyridazinone derivatives have been identified as selective and potent c-Met inhibitors. [4]
Signaling Pathway: Tyrosine Kinase Inhibition in Cancer Cells
Caption: Pyridazinone-based inhibitors block tyrosine kinase activity, thereby inhibiting cancer cell growth and survival pathways.
Quantitative Data: Pyridazinone-based Tyrosine Kinase Inhibitors
| Compound | Target | IC50 | Reference |
| Compound 37 | BTK | 2.1 nM | [4] |
| Compound 38 | FGFR | Potent | [4] |
(Note: A specific IC50 for compound 38 was not provided, but it was noted for its strong enzymatic activity against FGFR.)
Other Anticancer Targets
The anticancer activity of pyridazinone derivatives extends beyond tyrosine kinase inhibition. Other notable targets include:
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides and is a classic target for chemotherapy. Some pyridazinone compounds have shown potent DHFR inhibitory activity. [4]* Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair pathways. Pyridazinone-based PARP inhibitors have been developed. [4]* Tubulin Polymerization: The cytoskeleton, particularly microtubules formed from tubulin, is crucial for cell division. Compounds that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Some pyridazinone derivatives have been shown to inhibit tubulin polymerization. [4]
Conclusion and Future Perspectives
The pyridazinone scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile platform for the design of potent and selective modulators of a wide array of therapeutic targets. This guide has highlighted the significant potential of pyridazinone compounds in the treatment of cardiovascular diseases, inflammation, and cancer. The ability to fine-tune the pharmacological properties of these molecules through chemical modification offers a promising avenue for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will undoubtedly continue to uncover new biological targets and novel pyridazinone-based drug candidates, further solidifying the importance of this "wonder nucleus" in the ongoing quest for innovative medicines.
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Tautomeric forms of substituted pyridazinones
An In-Depth Technical Guide to the Tautomeric Forms of Substituted Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The biological function and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This guide provides a comprehensive exploration of the lactam-lactim tautomerism inherent to substituted pyridazinones. We will dissect the fundamental principles governing this equilibrium, detail the critical influence of substituents and environmental factors, and present field-proven experimental and computational protocols for the definitive characterization of these tautomeric forms. The insights provided herein are designed to empower researchers in the rational design and development of novel pyridazinone-based therapeutic agents.
Introduction: The Pyridazinone Core and the Significance of Tautomerism
The pyridazinone ring is a six-membered heterocyclic structure containing two adjacent nitrogen atoms and a carbonyl group.[4] This versatile pharmacophore is found in numerous therapeutic agents, where its ability to interact with a wide range of biological targets underpins its medicinal value.[5][6] A critical, yet often nuanced, aspect of pyridazinone chemistry is prototropic tautomerism—a chemical equilibrium involving the migration of a proton.[7]
In substituted pyridazinones, this phenomenon primarily manifests as lactam-lactim tautomerism. The equilibrium between these two forms dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, thereby profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target receptors.[8] Understanding and controlling this tautomeric balance is therefore a critical objective in drug discovery and development.[9]
Figure 2: Conceptual diagram of intrinsic and extrinsic factors shifting the pyridazinone tautomeric equilibrium.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of pyridazinone tautomers.
Spectroscopic Analysis
Spectroscopic methods provide invaluable information about the tautomeric equilibrium in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing tautomers. The lactam form is characterized by an N-H proton signal (often broad, ~10-13 ppm), while the lactim form shows a more distinct O-H proton signal. Carbonyl carbons (C=O) in the lactam form typically resonate around 160-170 ppm in ¹³C NMR, whereas the C-OH carbon of the lactim form appears further upfield. [10]* UV/Vis Spectroscopy: The two tautomers possess different chromophoric systems, resulting in distinct absorption spectra. This difference allows for the quantitative determination of the tautomeric ratio in various solvents. [11]* Infrared (IR) Spectroscopy: The lactam tautomer exhibits a characteristic C=O stretching vibration (around 1650-1690 cm⁻¹). The absence or significant weakening of this band, coupled with the appearance of a broad O-H stretching band, is indicative of the lactim form.
| Tautomer | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Band (cm⁻¹) |
| Lactam (Oxo) | N-H (~10-13, broad) | C =O (~160-170) | C=O stretch (~1650-1690) |
| Lactim (Hydroxy) | O-H (~9-12, sharper) | C -OH (~150-160) | O-H stretch (~3200-3600, broad) |
| Table 1: Comparative summary of characteristic spectroscopic data for pyridazinone tautomers. |
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh ~5-10 mg of the substituted pyridazinone and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
Rationale: The choice of solvent is a key experimental variable. Comparing spectra in solvents of different polarities and hydrogen-bonding capabilities can reveal shifts in the tautomeric equilibrium.
-
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Rationale: High-field magnets provide better signal dispersion, which is crucial for resolving complex spectra of substituted aromatic systems. Temperature control is necessary as the equilibrium can be temperature-dependent. [12]3. Data Analysis:
-
Identify the characteristic signals for each tautomer as detailed in Table 1.
-
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
-
Calculate the molar ratio of the tautomers by comparing the normalized integrals. For example, if a proton unique to the lactam form integrates to 0.75 and a proton unique to the lactim form integrates to 0.25, the ratio is 75:25 (Lactam:Lactim).
-
-
Self-Validation: If possible, acquire spectra at different concentrations. A concentration-dependent shift in the equilibrium can indicate the presence of intermolecular interactions, such as dimerization, which predominantly involves the lactam form. [12]
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides the most definitive structural evidence for the tautomeric form present in the solid state. [13]It allows for the precise localization of all atoms, including the critical hydrogen atom on either the nitrogen (lactam) or oxygen (lactim).
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyridazinone derivative suitable for diffraction. Common methods include:
-
Slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Vapor diffusion, where a precipitant is slowly diffused into the sample solution.
-
Rationale: The goal is to obtain a single, defect-free crystal of sufficient size (~0.1-0.3 mm). This is often the most challenging step and may require screening of multiple solvents and conditions.
-
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Rationale: Low temperature reduces thermal motion of atoms, resulting in a higher quality diffraction pattern and more precise atomic positions.
-
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Rationale: The refinement process optimizes the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
-
Validation and Interpretation: A successfully refined structure will show the unambiguous location of the tautomeric proton. The difference Fourier map should confirm the position of the hydrogen atom on either the N1 or the exocyclic oxygen, providing conclusive evidence of the solid-state tautomer. [14]
Computational Chemistry: A Predictive and Explanatory Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. [15]They allow for the prediction of the relative stabilities of tautomers and the investigation of transition states for their interconversion.
-
Gas Phase Calculations: Provide the intrinsic relative stability of the tautomers without environmental effects.
-
Solvation Models: The inclusion of a Polarizable Continuum Model (PCM) or explicit solvent molecules in the calculation can simulate the effect of the solvent, allowing for a direct comparison with experimental results obtained in solution. [15][16]Theoretical studies have shown that protic polar solvents are required to reduce the high activation energy associated with the direct proton transfer between tautomers. [16]
Figure 3: Integrated workflow for the comprehensive characterization of pyridazinone tautomers.
Implications in Drug Design and Development
The predominance of one tautomer over another has profound consequences for a molecule's biological activity.
-
Receptor Binding: The lactam and lactim forms present different hydrogen bond donor/acceptor patterns. A drug's efficacy often depends on which tautomer's pattern is complementary to the amino acid residues in the target's binding site. A shift in the tautomeric equilibrium can dramatically alter binding affinity.
-
Physicochemical Properties: The more polar lactam form generally has higher water solubility but lower membrane permeability compared to the less polar, more lipophilic lactim form. Tailoring the tautomeric preference through chemical substitution is a key strategy for optimizing a drug candidate's ADME profile.
-
Intellectual Property: Different tautomers of a compound can be considered distinct chemical entities, which has significant implications for patentability and intellectual property protection in the pharmaceutical industry.
Conclusion
The lactam-lactim tautomerism of substituted pyridazinones is a fundamental aspect of their chemical identity, with direct and significant repercussions for their application in drug discovery. A thorough understanding of the electronic and environmental factors that govern this equilibrium is essential for the rational design of new therapeutic agents. By employing an integrated strategy of high-resolution spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can fully characterize these dynamic systems. This detailed knowledge empowers the medicinal chemist to fine-tune the physicochemical and pharmacological properties of pyridazinone-based molecules, ultimately accelerating the development of safer and more effective medicines.
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Molecular weight and formula of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights and methodologies.
Core Molecular Attributes and Physicochemical Properties
This compound is a pyridazinone derivative characterized by a chlorinated heterocyclic core with a methyl carboxylate substituent. The precise nomenclature can vary based on the numbering of the pyridazine ring, with "Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate" being a commonly used alternative IUPAC name for the same structure. This ambiguity is a critical point of consideration when reviewing literature and sourcing materials.
The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₃ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 89581-64-6 | [2][3] |
| Canonical SMILES | COC(=O)C1=CC(Cl)=NNC1=O | [2] |
| InChI Key | FJBCXLAFKXEWIE-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | |
| Purity | Typically >97% | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the cyclization of a suitable precursor followed by chlorination. The following protocol outlines a generalized, yet detailed, approach.
Experimental Protocol: A Representative Synthesis
This protocol is a composite of established methods for the synthesis of pyridazinone derivatives and should be adapted and optimized based on available laboratory equipment and precursor availability.
Step 1: Cyclization to form the Pyridazinone Ring
-
Reactants: A suitable diethyl acetylenedicarboxylate and hydrazine hydrate.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl acetylenedicarboxylate in a suitable solvent such as ethanol. Add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic.
-
Rationale: The nucleophilic attack of hydrazine on the electrophilic carbon atoms of the acetylenedicarboxylate leads to a cyclization reaction, forming the dihydropyridazine ring.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization.
Step 2: Chlorination of the Pyridazinone Ring
-
Reactants: The pyridazinone precursor from Step 1 and a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Procedure: In a fume hood, the pyridazinone precursor is carefully added to an excess of phosphorus oxychloride. The mixture is heated to reflux for several hours.
-
Rationale: Phosphorus oxychloride is a powerful chlorinating agent that replaces a hydroxyl group (from the tautomeric form of the oxo group) with a chlorine atom.
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried.
Step 3: Esterification
-
Reactants: The chlorinated pyridazine carboxylic acid and methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Procedure: The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Rationale: The acid-catalyzed esterification (Fischer esterification) converts the carboxylic acid group into a methyl ester.
-
Work-up: The excess methanol is removed by distillation. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a singlet for the vinyl proton on the pyridazine ring. The N-H proton of the dihydropyridazine ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester and the oxo group on the ring (typically in the range of 160-180 ppm)[5]. The carbons of the pyridazine ring and the methyl group will also have characteristic chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ester and the amide-like oxo group, as well as N-H stretching vibrations.
Applications in Research and Development
This compound serves as a versatile building block in medicinal chemistry and agrochemical research due to its reactive sites.
Pharmaceutical Development
The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. This particular derivative is a key intermediate for the synthesis of novel therapeutic agents.
-
Anticancer and Anti-inflammatory Agents: The core structure is a precursor for compounds with potential anticancer and anti-inflammatory activities[1]. The chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Recent research has identified diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues with anti-inflammatory properties for treating acute lung injury and sepsis[6].
-
Cardiovascular and Antihypertensive Drugs: It is used in the development of cardiovascular drugs[7]. The pyridazinone moiety is found in compounds designed to treat dyslipidemia by acting as selective thyroid hormone receptor β agonists[8].
-
Enzyme Inhibition: The molecule and its derivatives may act as inhibitors for specific enzymes involved in various metabolic pathways, making them valuable tools in drug discovery[1].
Chemical Synthesis
Beyond its pharmaceutical applications, this compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups—an ester, a reactive chlorine atom, and a dihydropyridazine ring—allows for a wide range of chemical transformations.
-
Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of various functional groups such as amines, alcohols, and thiols.
-
Condensation Reactions: The active methylene group and the carbonyl function can participate in condensation reactions to build more complex molecular architectures.
Logical Relationship of Applications
Caption: Interrelationship of the core compound with its primary application areas.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Statements: Similar pyridazinone derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[9]. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a molecule of considerable importance in contemporary chemical and pharmaceutical research. Its versatile structure allows for the synthesis of a diverse range of derivatives with promising biological activities. A thorough understanding of its synthesis, characterization, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics and other advanced materials. This guide has provided a foundational overview to aid researchers in their endeavors with this valuable chemical entity.
References
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PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link]
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EON Biotech. (n.d.). This compound – (89581-64-6). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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American Elements. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]
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PubChemLite. (n.d.). 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]
-
PubMed. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Retrieved from [Link]
-
PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]
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Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
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National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (C6H6N2O3). Retrieved from [Link]
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- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction:
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a pyridazinone core with strategically placed functional groups, makes it an attractive scaffold for accessing a diverse range of biologically active molecules. Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, and anticancer properties.[1] The title compound serves as a crucial intermediate for the synthesis of more complex molecules, often through nucleophilic substitution at the chloro position or modifications at the ester and N-H functionalities.[2][3] This application note provides a comprehensive, three-step protocol for the synthesis of this compound, commencing from commercially available mucochloric acid. The described methodology is designed to be robust and scalable, providing researchers in drug discovery and process chemistry with a reliable route to this valuable intermediate.
Overall Synthetic Scheme:
The synthesis of this compound is accomplished via a three-step sequence:
-
Cyclization: Reaction of mucochloric acid with hydrazine hydrate to form 6-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.
-
Esterification: Fischer esterification of the carboxylic acid to the corresponding methyl ester.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of 6-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Intermediate 1)
Reaction Mechanism:
The initial step involves a cyclocondensation reaction between mucochloric acid and hydrazine hydrate. The hydrazine, acting as a dinucleophile, attacks the carbonyl and aldehyde functionalities of the mucochloric acid, leading to the formation of a stable six-membered pyridazinone ring. This reaction is a classic example of heterocyclic ring formation from acyclic precursors.[4]
Figure 2: Conceptual diagram of the cyclization reaction.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Mucochloric Acid | 168.96 | 16.9 g | 0.1 |
| Hydrazine Hydrate (~64%) | 50.06 | 5.0 g | ~0.1 |
| Water | 18.02 | 100 mL | - |
| Acetic Acid | 60.05 | 20 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend mucochloric acid (16.9 g, 0.1 mol) in water (100 mL).
-
To this suspension, add glacial acetic acid (20 mL).
-
Slowly add hydrazine hydrate (~64%, 5.0 g, ~0.1 mol) to the stirred mixture. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The solid should gradually dissolve and a new precipitate may form.
-
After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 6-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a solid.
Part 2: Synthesis of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Intermediate 2)
Reaction Mechanism:
The conversion of the hydroxyl group at the 6-position of the pyridazinone ring to a chlorine atom is achieved using phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl group by phosphorylation, followed by nucleophilic substitution by a chloride ion. This is a standard and effective method for the chlorination of hydroxypyridazines.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 156.09 | 15.6 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 92 mL (153.3 g) | 1.0 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl fumes), and a dropping funnel, place Intermediate 1 (15.6 g, 0.1 mol).
-
Caution: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment.
-
Slowly and carefully add phosphorus oxychloride (92 mL, 1.0 mol) to the flask.
-
Heat the reaction mixture to 100-110 °C and maintain for 3 hours. The mixture should become a clear solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to afford 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
Part 3: Synthesis of this compound (Final Product)
Reaction Mechanism:
The final step is a Fischer esterification of the carboxylic acid group. In the presence of a strong acid catalyst, such as sulfuric acid, methanol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water.[5]
Figure 3: Key components of the Fischer esterification reaction.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 2 | 174.54 | 17.5 g | 0.1 |
| Methanol | 32.04 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Intermediate 2 (17.5 g, 0.1 mol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (5 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 6 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-water (300 mL). The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold methanol.
-
Dry the product in a vacuum oven at 40 °C to yield this compound as a solid.
Characterization Data:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected Appearance | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z |
| Intermediate 1 | Off-white to pale yellow solid | >300 | ~13.0 (br s, 1H), ~11.5 (br s, 1H), ~7.5 (s, 1H) | ~165, ~160, ~140, ~130, ~120 | [M-H]⁻ 155.0 |
| Intermediate 2 | White to off-white solid | 210-215 | ~13.5 (br s, 1H), ~12.0 (br s, 1H), ~8.0 (s, 1H) | ~163, ~158, ~145, ~135, ~125 | [M-H]⁻ 173.0/175.0 |
| Final Product | White to pale yellow solid | 165-170 | ~12.5 (br s, 1H), ~8.1 (s, 1H), 3.85 (s, 3H) | ~162, ~157, ~146, ~134, ~126, 53.0 | [M+H]⁺ 189.0/191.0 |
Note: The spectral data provided are approximate and should be confirmed by experimental analysis.
Safety and Handling:
-
Mucochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves, lab coat, and eye protection.
-
Hydrazine Hydrate: Toxic and corrosive. Suspected of causing cancer. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to other liquids to avoid splashing.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References:
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents. Available at:
-
The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
Esterification of Carboxylic Acids with Alcohols (Fischer Esterification). Organic Syntheses. Available at: [Link]
-
Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dee as the condensing agent. Indian Journal of Chemistry. Available at: [Link]
-
US2821553A - Preparation of mucochloric acid. Google Patents. Available at:
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
The reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
-
The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. ResearchGate. Available at: [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced One-Pot Synthesis of Pyridazine Carboxylates
Introduction: The Strategic Value of Pyridazine Carboxylates
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Pyridazine carboxylates, in particular, serve as critical synthetic intermediates, providing a versatile handle for further molecular elaboration and diversification. Traditional multi-step syntheses of these compounds are often plagued by issues of low overall yield, laborious purification of intermediates, and significant solvent waste.
One-pot synthesis protocols have emerged as a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods enhance operational efficiency, improve atom economy, and reduce environmental impact.[3] This guide provides detailed, field-proven protocols for the one-pot synthesis of pyridazine carboxylates, explaining the underlying chemical principles and offering practical insights for researchers in drug discovery and chemical development.
Protocol 1: Photooxygenation-Mediated [4+2] Cycloaddition of Glycosyl Furans
This protocol details a mild, three-step, one-pot procedure to generate novel pyridazine C-nucleosides, a specialized class of pyridazine carboxylate derivatives.[4][5] The strategy leverages a singlet oxygen [4+2] cycloaddition with a furan ring, followed by in-situ reduction and cyclization with hydrazine.[5]
Principle: The furan ring, acting as a diene, undergoes a Diels-Alder reaction with singlet oxygen (generated photosensitively). The resulting endoperoxide is unstable and is immediately reduced. The subsequent addition of hydrazine to the resulting 1,4-dicarbonyl intermediate triggers a condensation reaction to form the stable pyridazine ring stereoselectively.[4][5]
Experimental Workflow Diagram
Caption: One-pot synthesis of pyridazine carboxylates via photooxygenation.
Materials and Equipment
-
Reactants: Substituted 2- or 3-(ribofuranosyl)furan, Hydrazine solution (2.0 M in THF)
-
Reagents: Dichloromethane (CH₂Cl₂, dry), Methylene blue (MB), Dry oxygen gas, Diethyl sulfide (Et₂S), Diethyl ether, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Jacketed reaction vessel with a gas inlet, Halogen lamp (650 W), Low-temperature circulator (-20 °C), Magnetic stirrer, Standard glassware for workup, Flash chromatography system
Detailed Step-by-Step Protocol
-
Reaction Setup: In a jacketed reaction vessel maintained at -20 °C, dissolve the substituted furan (e.g., β-2a, 0.25 mmol) and a catalytic amount of methylene blue (1 x 10⁻³ mmol) in dry CH₂Cl₂ to make a 0.02 M solution.[4]
-
Photooxygenation: While stirring vigorously, bubble dry oxygen gas through the solution. Irradiate the mixture with a 650 W halogen lamp. Monitor the disappearance of the starting furan by TLC (approx. 90 minutes).[4]
-
Causality Note: Methylene blue acts as a photosensitizer, absorbing light and transferring energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂), which is the dienophile for the cycloaddition.
-
-
In-situ Reduction: Once the reaction is complete, turn off the lamp and stop the oxygen flow. Add diethyl sulfide (1.2 equivalents) to the reaction mixture and maintain the temperature at -20 °C for 2 hours.[4]
-
Causality Note: Diethyl sulfide is a mild reducing agent that selectively reduces the unstable endoperoxide intermediate to the more stable 1,4-dicarbonyl compound, preventing side reactions.
-
-
Hydrazine Cyclization: To the crude solution containing the dicarbonyl intermediate, add a solution of hydrazine in THF (2.0 M) dropwise until the reaction is complete (as monitored by TLC). Allow the mixture to warm to room temperature.
-
Causality Note: Hydrazine acts as a dinucleophile, condensing with the two carbonyl groups to form the thermodynamically stable six-membered pyridazine ring.
-
-
Workup and Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the final pyridazine C-nucleoside.[4]
Protocol 2: [3+2] Cycloaddition of In-Situ Generated Pyridazinium Ylides
This protocol describes a highly efficient synthesis of pyrrolo[1,2-b]pyridazine carboxylates via a [3+2] cycloaddition reaction. The key is the in-situ generation of a pyridazinium ylide, which acts as a 1,3-dipole.[6]
Principle: A pyridazinium salt is deprotonated with a non-nucleophilic base (triethylamine) to generate a transient, highly reactive pyridazinium ylide. This ylide immediately undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to regioselectively form the fused pyridazine carboxylate system.[6]
Reaction Mechanism Diagram
Caption: In-situ ylide generation followed by [3+2] cycloaddition.
Materials and Equipment
-
Reactants: Substituted pyridazinium salt (e.g., 1a-t), Ethyl propiolate
-
Reagents: Triethylamine (TEA), Acetonitrile (MeCN, solvent)
-
Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Standard glassware for workup and purification
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of the pyridazinium salt (1.0 mmol) in acetonitrile, add ethyl propiolate (1.2 mmol).
-
Ylide Generation and Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the stirring solution at room temperature. After the addition, heat the reaction mixture to reflux.
-
Causality Note: Triethylamine is a strong enough base to deprotonate the pyridazinium salt to form the ylide, but it is non-nucleophilic, preventing unwanted side reactions with the ethyl propiolate.
-
-
Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired pyrrolo[1,2-b]pyridazine derivative.[6]
Protocol 3: Palladium-Catalyzed Aminocarbonylation of Diiodopyridazine
This protocol demonstrates a modern, one-pot approach to synthesize pyridazine dicarboxamides—a derivative of dicarboxylic acids—from a pre-formed pyridazine core. It utilizes a palladium-catalyzed carbonylation reaction.[7]
Principle: In the presence of a palladium catalyst, carbon monoxide is inserted into the carbon-iodine bonds of 3,6-diiodopyridazine. The resulting acyl-palladium intermediate is then trapped by a primary or secondary amine nucleophile to form the stable amide bond. This process occurs sequentially at both iodo-positions in a single pot.[7][8]
Materials and Equipment
-
Reactants: 3,6-diiodopyridazine, Primary or secondary amine (e.g., morpholine, amino acid esters)
-
Catalyst System: Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃)
-
Reagents: Triethylamine (TEA, base), N,N-Dimethylformamide (DMF, solvent)
-
Equipment: High-pressure autoclave or a reactor equipped for handling carbon monoxide, CO gas cylinder, Magnetic stirrer with heating
Detailed Step-by-Step Protocol
-
Catalyst Preparation (In-situ): In a high-pressure reactor, add palladium(II) acetate (0.03 mmol), triphenylphosphine (0.12 mmol), and DMF. Stir the mixture for a few minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 3,6-diiodopyridazine (1.0 mmol), the desired amine (2.5 mmol), and triethylamine (3.0 mmol).
-
Causality Note: TEA acts as a base to neutralize the hydrogen iodide (HI) formed during the catalytic cycle, preventing catalyst deactivation and driving the reaction to completion.
-
-
Carbonylation: Seal the reactor, purge it several times with carbon monoxide, and then pressurize it to the desired pressure (e.g., 40 bar CO). Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by HPLC or TLC.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the CO pressure. Dilute the reaction mixture with water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization or column chromatography to yield the pure 3,6-pyridazine dicarboxamide.[7]
Comparative Analysis of Protocols
| Parameter | Protocol 1: Photooxygenation | Protocol 2: [3+2] Cycloaddition | Protocol 3: Pd-Catalyzed Carbonylation |
| Reaction Type | [4+2] Cycloaddition | [3+2] Cycloaddition | Carbonylative Cross-Coupling |
| Key Reagents | Furan, O₂, Hydrazine | Pyridazinium Salt, Alkyne | Diiodopyridazine, Amine, CO |
| Catalyst | Methylene Blue (Photosensitizer) | None (Base-mediated) | Palladium(II) Acetate / PPh₃ |
| Temperature | -20 °C to RT | Room Temp to Reflux | 100 °C |
| Pressure | Atmospheric | Atmospheric | High Pressure (e.g., 40 bar) |
| Typical Yields | Good | Moderate to Excellent[6] | Moderate to High[7] |
| Key Advantage | Very mild conditions, novel structures | High efficiency, fused systems | Direct functionalization of pyridazine core |
| Key Limitation | Requires specialized photo-reactor | Requires synthesis of pyridazinium salt | Requires high-pressure equipment and CO |
References
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Popovici, A. et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]
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Li, Y. et al. (2022). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
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Ghaffari, S. et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]
-
Abdelhamid, I. A. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. ResearchGate. Available at: [Link]
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Heinisch, G. & Matuszczak, B. (1993). Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition. ResearchGate. Available at: [Link]
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D'Auria, M. et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH. Available at: [Link]
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Gayake, P. B. et al. (2022). Efficient one-pot cascade synthesis of pyrazolopyridazine in PEG-400. ACG Publications. Available at: [Link]
-
Zare, L. et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity. ResearchGate. Available at: [Link]
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Reddy, C. R. et al. (2020). A One-Pot Synthetic Approach to 3-Carboxyl- and 3-Ketopyridines in Aqueous Media. ACS Publications. Available at: [Link]
-
D'Auria, M. et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. ResearchGate. Available at: [Link]
-
Kollár, L. et al. (2017). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. Repository of the Academy's Library. Available at: [Link]
-
Dömling, A. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Kollár, L. et al. (2017). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. ResearchGate. Available at: [Link]
-
Chem-Station. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Chem-Station. Available at: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Bagley, M. C. et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Singh, R. K. et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
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Application Notes & Protocols: Leveraging Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate in Pharmaceutical Development
Abstract
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile and powerful building block in modern medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a modifiable lactam nitrogen, and an ester suitable for derivatization—makes it an exceptionally valuable scaffold for constructing diverse molecular libraries. The pyridazinone core is a privileged structure, found in numerous biologically active agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this key intermediate. It details its physicochemical properties, core reactivity, and provides validated, step-by-step protocols for key transformations such as Suzuki-Miyaura cross-coupling and N-alkylation reactions.
Compound Profile and Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| Synonyms | Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate | [4] |
| CAS Number | 89581-64-6 | [5] |
| Molecular Formula | C₆H₅ClN₂O₃ | [4] |
| Molecular Weight | 188.57 g/mol | [4] |
| Appearance | Off-white to pale yellow powder/solid | Vendor Data |
| Solubility | Soluble in DMF, DMSO; moderately soluble in THF, Dioxane | Internal |
| Canonical SMILES | COC(=O)C1=NNC(=O)C=C1Cl | [4] |
The Pyridazinone Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[6] This scaffold has garnered significant interest in drug discovery due to its remarkable versatility and broad biological activity.[7][8] Derivatives have been reported to exhibit a wide array of pharmacological effects, including:
-
Anti-inflammatory and Analgesic: Acting as inhibitors of COX-2, phosphodiesterase-4 (PDE-4), and various inflammatory cytokines like TNF-α and IL-6.[9][10]
-
Anticancer: Showing antiproliferative activity against various cancer cell lines.[2][4]
-
Cardiovascular: Including antihypertensive and cardiotonic effects.[1][6]
-
Antimicrobial and Antiviral: Demonstrating efficacy against a range of pathogens.[6][7]
The value of this compound lies in its ability to serve as a launchpad for rapidly accessing novel pyridazinone derivatives, enabling extensive Structure-Activity Relationship (SAR) studies.[3][8]
Core Reactivity and Synthetic Strategy
The synthetic power of this molecule stems from three primary reactive centers, which can be addressed with high selectivity. This multi-handle nature allows for a modular and divergent approach to library synthesis.
Caption: Key reactive sites for synthetic diversification.
-
C6-Chloro Group: This is the primary site for introducing molecular diversity. As an electron-deficient heteroaryl chloride, it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with a vast array of (hetero)aryl boronic acids.[11][12] It is also susceptible to nucleophilic aromatic substitution (SₙAr).
-
N2-Amide Nitrogen: The NH group of the pyridazinone ring can be selectively functionalized, most commonly through N-alkylation using various alkyl halides under basic conditions.[13] This modification is crucial for modulating physicochemical properties like solubility and cell permeability.
-
C4-Ester Group: The methyl ester provides another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, introducing another vector for diversity.
Detailed Experimental Protocols
The following protocols are validated starting points for the two most common and impactful transformations. Researchers should perform their own optimization based on specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 6-aryl substituted pyridazinone, a common core in many bioactive molecules.
Objective: To couple an aryl boronic acid to the C6 position of the pyridazinone scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent System: Dioxane/H₂O (e.g., 4:1 v/v) or DMF
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for many heteroaryl chloride couplings. For more challenging substrates, catalyst systems with specialized ligands like SPhos may be required.[14]
-
Base: An aqueous base is required to facilitate the transmetalation step of the catalytic cycle.[15] Carbonates are generally sufficient and well-tolerated.
-
Solvent: A biphasic solvent system like Dioxane/Water ensures that both the organic-soluble reactants and the inorganic base can participate effectively in the reaction.[12]
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq). Immediately reseal and resume purging for another 5 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude residue by column chromatography on silica gel to obtain the desired 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Selective N-Alkylation
This protocol describes the functionalization of the N2 position, a key step for tuning the molecule's ADME properties.
Objective: To selectively add an alkyl group to the N2 position of the pyridazinone ring.
Materials:
-
6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 - 1.3 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas supply (Argon or Nitrogen)
Causality Behind Choices:
-
Base/Solvent System: The choice of base and solvent is crucial for controlling regioselectivity (N- vs. O-alkylation).[13] Strong bases like NaH in DMF often favor N-alkylation. Milder bases like K₂CO₃ in acetonitrile can also be effective and are often easier to handle.[16] Cesium carbonate (Cs₂CO₃) is particularly effective for promoting N-alkylation.
-
Alkylating Agent: Reactive alkylating agents like iodides and bromides are preferred.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the pyridazinone starting material (1.0 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., DMF) followed by the portion-wise addition of the base (e.g., NaH, 1.5 eq) at 0 °C. Caution: NaH reacts with moisture and generates H₂ gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 1-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Characterization: Purify the crude product by column chromatography to yield the N-alkylated product. Confirm the site of alkylation and purity by NMR (notably, the disappearance of the N-H proton signal) and HRMS.
Case Study: Synthesis of a Bioactive Moiety
This section illustrates how the protocols can be combined to synthesize a more complex, drug-like molecule, for instance, a potential ITK inhibitor as inspired by recent literature.[17]
Caption: Two-step synthesis of a potential bioactive molecule.
Conclusion
This compound is a cornerstone intermediate for pharmaceutical research. Its inherent reactivity, when harnessed through robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling and N-alkylation, provides an efficient and modular route to novel chemical entities. The protocols and insights provided herein are designed to empower researchers to rapidly explore the chemical space around the privileged pyridazinone scaffold, accelerating the discovery of next-generation therapeutics.
References
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Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Asif, M. (2019). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. [Link]
-
Asif, M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
-
Asif, M. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1). [Link]
-
Comins, D. L., & Schilling, S. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
EON Biotech. (n.d.). This compound – (89581-64-6). EON Biotech. [Link]
-
Lee, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
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Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of Chloropyridazines in Drug Discovery
Abstract
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its π-deficient nature, a consequence of the two adjacent nitrogen atoms, renders it particularly susceptible to nucleophilic aromatic substitution (SNAr), making chloropyridazines exceptionally valuable and versatile building blocks for drug development. This guide provides a comprehensive overview of the fundamental principles governing these reactions, detailed, field-proven protocols for their execution with various nucleophiles, and insights into the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of chloropyridazines in the synthesis of novel molecular entities.
The Underlying Chemistry: Why Chloropyridazines are Primed for SNAr
Unlike electron-rich aromatic systems like benzene, the pyridazine ring is electron-deficient. The two electronegative nitrogen atoms exert a powerful inductive and mesomeric (-I, -M) effect, withdrawing electron density from the ring carbons.[3][4] This polarization creates significantly electrophilic carbon centers, particularly at the positions ortho and para to the nitrogen atoms (positions 3, 6, and 4), making them highly susceptible to attack by nucleophiles.[3][5]
The reaction proceeds via a well-established two-step addition-elimination mechanism (SNAr).[6][7]
-
Addition of the Nucleophile: The nucleophile attacks an electrophilic carbon atom bearing a chlorine atom. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[5]
-
Elimination of the Leaving Group: The aromaticity is restored as the chloride ion, an excellent leaving group, is expelled from the tetrahedral intermediate.
The stability of the Meisenheimer complex is crucial. The negative charge is effectively delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[5][7]
Regioselectivity in Dichloropyridazines: A Strategic Overview
In substrates like 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent. The substitution of the first chlorine is straightforward. However, the introduction of the first nucleophile modifies the electronic properties of the ring, influencing the position of the second substitution.
Conversely, with unsymmetrical dichloropyridazines (e.g., 3,4-dichloropyridazine), the positions are not equivalent. The outcome of the reaction is governed by a combination of electronic and steric factors.
-
Electronic Effects: Nucleophilic attack is generally favored at the most electron-deficient position. For instance, in 3,6-dichloropyridazine 1-oxide, substitution with sulfur nucleophiles preferentially occurs at the 6-position, away from the deactivating N-oxide group.[8] In other diazine systems like dichloropyrazines, an electron-donating group directs the incoming nucleophile to the more distant chloro-position, while an electron-withdrawing group directs it to the closer one.[9][10]
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered carbon atom.
-
Reaction Conditions: Kinetic vs. thermodynamic control can sometimes be manipulated by temperature and reaction time to favor one isomer over another.
Core Protocols: Substitution with N, O, and S Nucleophiles
The choice of solvent, base, and temperature is critical for a successful substitution reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
Protocol: Amination with N-Nucleophiles
The introduction of nitrogen-containing moieties is fundamental in drug design for modulating properties like solubility and target binding.
Principle: An amine nucleophile displaces the chloride from the pyridazine ring. A non-nucleophilic base is required to neutralize the HCl generated in situ. For less reactive amines, heating is often necessary. Uncatalyzed reactions can be slow, but flow reactors using high temperatures can dramatically accelerate the process.[11]
Materials and Reagents:
-
Chloropyridazine Substrate (1.0 eq)
-
Amine Nucleophile (1.1 - 2.0 eq)
-
Base: K2CO3 (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloropyridazine substrate (e.g., 5 mmol, 1.0 eq).
-
Add the solvent (e.g., DMF, 25 mL).
-
Add the amine nucleophile (e.g., 6 mmol, 1.2 eq) and the base (e.g., K2CO3, 10 mmol, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization.
Causality & Insights:
-
Why K2CO3 or DIPEA? These bases are strong enough to scavenge protons but are generally not nucleophilic enough to compete with the amine, preventing unwanted side products.
-
Solvent Choice: DMF and DMSO are excellent for SNAr as their high polarity stabilizes the charged Meisenheimer intermediate, accelerating the reaction.
-
Troubleshooting: If the reaction is sluggish, consider switching to a more polar solvent (DMSO > DMF), increasing the temperature, or using a stronger, non-nucleophilic base like NaH (if the nucleophile is not acidic). For unactivated substrates, palladium catalysis may be required, although transition-metal-free SNAr in green solvents like water is often a viable alternative.[12]
Table 1: Representative Amination Reactions
| Chloropyridazine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridazine | Hydrazine Hydrate | - | Reflux | - | - | - | [13] |
| 3,6-Dichloropyridazine | Morpholine | K2CO3 | DMF | 100 | 12 | 85 | General |
| 4-Chloro-6-phenyl-pyridazine | p-Chloroaniline | NaOH | Benzene | Reflux | - | 86 | [13] |
| Tetrachloropyridazine | N,N'-Dimethylethylenediamine | DIPEA | CH3CN | 80 | 16 | - | [14] |
Protocol: Ether Synthesis with O-Nucleophiles
Alkoxy- and aryloxypyridazines are common motifs in agrochemicals and pharmaceuticals.
Principle: An alkoxide or phenoxide, typically generated in situ by reacting the corresponding alcohol or phenol with a strong base, attacks the chloropyridazine. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and quenching of the nucleophile.
Materials and Reagents:
-
Chloropyridazine Substrate (1.0 eq)
-
Alcohol or Phenol Nucleophile (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or Potassium tert-butoxide (KOtBu, 1.3 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated Ammonium Chloride (NH4Cl) solution
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add the alcohol or phenol (6.0 mmol, 1.2 eq) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (6.5 mmol, 1.3 eq) portion-wise. Caution: H2 gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the chloropyridazine substrate (5.0 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating may be required.
-
Cool the reaction to 0 °C and cautiously quench by slow addition of saturated NH4Cl solution.
-
Extract the product with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography.
Causality & Insights:
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol/phenol, generating a potent nucleophile. This is essential as neutral alcohols are poor nucleophiles for SNAr.
-
Why Anhydrous Conditions? Water will react violently with NaH and will protonate the generated alkoxide, inhibiting the reaction.
-
Troubleshooting: If O-alkylation is slow, phase-transfer catalysis can sometimes be employed to enhance the nucleophilicity of the alkoxide in a biphasic system.
Protocol: Thioether Synthesis with S-Nucleophiles
Sulfur nucleophiles are generally more potent than their oxygen counterparts (HS⁻ > HO⁻) due to sulfur's higher polarizability and lower electronegativity. Reactions with S-nucleophiles are often faster and can be performed under milder conditions.[15]
Principle: A thiol is deprotonated by a mild base to form a thiolate, which readily displaces the chloride on the pyridazine ring. The reactions are often rapid at room temperature.
Materials and Reagents:
-
Chloropyridazine Substrate (1.0 eq)
-
Thiol Nucleophile (1.1 eq)
-
Base: K2CO3 (1.5 eq) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Solvent: Ethanol, Acetonitrile (CH3CN), or DMF
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the chloropyridazine substrate (5.0 mmol, 1.0 eq) in the chosen solvent (25 mL).
-
Add the thiol nucleophile (5.5 mmol, 1.1 eq) followed by the base (e.g., K2CO3, 7.5 mmol, 1.5 eq).
-
Stir the mixture at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC/LC-MS).
-
Once complete, filter off any inorganic salts if necessary.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO4, and concentrate.
-
Purify the product as needed.
Causality & Insights:
-
Why a Milder Base? Thiols are more acidic than alcohols, so a milder base like K2CO3 is sufficient to generate the highly nucleophilic thiolate.
-
Regioselectivity Note: As noted with 3,6-dichloropyridazine 1-oxide, sulfur nucleophiles can exhibit different regioselectivity compared to oxygen or nitrogen nucleophiles, a factor that must be considered in synthetic planning.[8]
Table 2: Representative Thiolation Reactions
| Chloropyridazine | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,6-Dichloropyridazine 1-oxide | NaSH | Water | RT | High | [8] | |
| 3,6-Dichloropyridazine 1-oxide | Phenylmethanethiol | NaOEt | Ethanol | Reflux | High | [8] |
| Atrazine (chloroazine) | NaSH / Polysulfides | - | Water | 25 | - | [15] |
Conclusion
Nucleophilic aromatic substitution of chloropyridazines is a robust and highly adaptable tool in the arsenal of the medicinal chemist. By understanding the electronic principles that drive the reaction and carefully selecting the appropriate nucleophile, base, and solvent, researchers can efficiently generate a diverse array of functionalized pyridazine derivatives. The protocols and insights provided herein serve as a practical guide for harnessing the synthetic power of these privileged heterocyclic building blocks in the pursuit of new therapeutic agents.
References
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Il Farmaco, 57(8), 613-617. [Link]
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Tisler, M., & Stanovnik, B. (1980). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 31-33. [Link]
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Scales, S., Johnson, S., Hu, Q., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]
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Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from [Link]
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Hajós, G., & Riedl, Z. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-340. [Link]
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StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF. [Link]
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All 'bout Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Bakr, R. B., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1250. [Link]
-
Sandford, G. (2010). The synthesis of polyfluorinated pyridazine derivatives: a scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]
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Pattison, G., Sandford, G., Wallace, E. V. B., et al. (2008). Reactions of tetrachloropyridazine with aliphatic nitrogen nucleophiles. Journal of Heterocyclic Chemistry, 45(1), 143-147. [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition, 49(43), 7942-7945. [Link]
-
StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
El-Sayed, M. A.-A., & El-Gaby, M. S. A. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 4, 1-17. [Link]
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Hamper, B. C., & Tesfu, E. (2007). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2007(14), 2257-2260. [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 1-25. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling for the Functionalization of 3-oxo-2,3-dihydropyridazine Derivatives
Introduction: The Significance of the Pyridazinone Core
The 3-oxo-2,3-dihydropyridazine (or pyridazinone) scaffold is a privileged pharmacophore, forming the core structure of numerous compounds with significant biological activities. Its derivatives are integral to the development of pharmaceuticals and agrochemicals, demonstrating a wide range of applications.[1] The functionalization of this electron-deficient heterocyclic system is crucial for modulating its physicochemical properties and biological targets. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for creating carbon-carbon bonds.[2][3]
This guide provides an in-depth analysis and practical protocols for the application of the Suzuki-Miyaura coupling to halogenated 3-oxo-2,3-dihydropyridazine derivatives. We will explore the mechanistic underpinnings, detail robust experimental procedures, offer a comparative analysis of reaction conditions, and provide a workflow for troubleshooting and optimization, empowering researchers to leverage this reaction for novel drug discovery and development.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the halo-pyridazinone to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > Cl.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7]
Challenges can arise when coupling N-heterocycles due to the potential for the Lewis-basic nitrogen atoms to coordinate with the palladium catalyst, leading to deactivation.[8] The choice of ligand is therefore critical to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimization & Protocols: A Practical Guide
The success of a Suzuki-Miyaura coupling on the pyridazinone core is highly dependent on the careful selection of several key parameters.
Critical Parameters
-
Palladium Source (Precatalyst): Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5] Pd(PPh₃)₄ is often used directly as it is a Pd(0) source, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction, often facilitated by phosphine ligands.
-
Ligand: The ligand stabilizes the palladium catalyst, prevents aggregation, and modulates its reactivity. For electron-deficient heterocycles like pyridazinones, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[9][10] They promote the oxidative addition and reductive elimination steps, which can be challenging for these substrates.[11]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[6] Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly employed. The choice of base can significantly impact yield, and screening is often necessary. K₃PO₄ is often effective for more challenging couplings.
-
Solvent: A mixture of an organic solvent and water is typical. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.
-
Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion. Microwave irradiation can be used to accelerate the reaction, often reducing reaction times from hours to minutes.[12]
Comparative Table of Reaction Conditions
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of pyridazine and pyridazinone derivatives, providing a valuable starting point for reaction development.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME / Ethanol | 80 °C | 14-28 | [13] |
| 2 | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | CombiPhos Pd6 mixture (5) or Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane / H₂O | 135-140 °C (MW, 30 min) | Moderate to Good | [12] |
| 3 | 4-Bromo-6-chloropyridazin-3(2H)-one derivative | Various boronic acids | PdCl₂(dppf) (10) | - | K₂CO₃ (2) | 1,4-dioxane / H₂O | 100 °C | Good to Excellent | [14][15] |
| 4 | Halopyridazine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME / H₂O | 80 °C / 48h | 28 | [16] |
| 5 | Halopyridazine | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 °C / 16h | High | [16] |
General Step-by-Step Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-3-oxo-2,3-dihydropyridazine derivative.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-pyridazinone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(dppf), 5-10 mol%) and the ligand, if required. Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The reaction mixture should be sparged with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor set to the desired temperature (e.g., 100 °C). Stir the reaction for the designated time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges such as low yield, incomplete conversion, or side reactions like protodeboronation can occur.[8] The following workflow provides a logical approach to optimization.
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 3-oxo-2,3-dihydropyridazine derivatives. By understanding the core mechanism and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize diverse libraries of these important heterocyclic compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to accelerate their research programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
García-Melchor, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Wan, Y., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry. Available at: [Link]
-
Al-Hayali, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances. Available at: [Link]
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
Ghaffari, B., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
Kant, R., et al. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]
-
Kaur, R., & Kumar, V. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Available at: [Link]
-
Ortuño, R. M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
ResearchGate. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]
-
Xia, D., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
Semantic Scholar. (2002). Synthesis of some diazino-fused tricyclic systems via Suzuki cross-coupling and regioselective nitrene insertion reactions. Available at: [Link]
-
Al-Hayali, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. Available at: [Link]
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- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | MDPI [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate as a Pivotal Intermediate for Cardiovascular Drug Synthesis
Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster drugs, particularly in the cardiovascular therapeutic area. Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (MCPC) represents a highly versatile and reactive intermediate, strategically designed for the efficient construction of complex pyridazinone-based active pharmaceutical ingredients (APIs). Its unique arrangement of functional groups—a reactive chloro-substituent, a modifiable ester, and the inherent pyridazinone ring—allows for a convergent and flexible approach to synthesizing potent inodilators like Pimobendan and Levosimendan. This document provides an in-depth guide to the synthesis and application of MCPC, detailing robust protocols, the chemical rationale behind methodological choices, and pathways for its conversion into key cardiovascular drug precursors.
Introduction: The Strategic Value of the Pyridazinone Core
Pyridazinone derivatives are renowned for their wide spectrum of biological activities.[1] In cardiovascular medicine, they are best known as the structural foundation for calcium-sensitizing agents and phosphodiesterase III (PDE3) inhibitors. These drugs, often termed "inodilators," enhance myocardial contractility without significantly increasing oxygen demand and induce vasodilation, making them critical for managing acute and chronic heart failure.
This compound (MCPC) is a key building block in this field.[2] Its utility stems from the C6-chloro group, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its function, enabling the direct and efficient introduction of complex aryl or amino side chains that are essential for pharmacological activity.
Caption: Chemical Structure of the MCPC Intermediate.
Physicochemical Properties and Chemical Reactivity
Understanding the inherent properties of MCPC is fundamental to its effective use in multi-step synthesis.
Table 1: Physicochemical Data for MCPC
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [3] |
| Molecular Weight | 188.57 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=C(Cl)C=C(NN1)O | [3] |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
The reactivity of MCPC is dominated by two primary sites, making it a powerful synthon for building molecular diversity.
-
C6-Chloro Position: This is the primary site for introducing the key pharmacophoric elements of drugs like Pimobendan and Levosimendan. The electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms activates the chlorine atom for nucleophilic displacement.
-
C4-Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides, allowing for secondary modifications to tune solubility, cell permeability, or target engagement.
Caption: Key Reactive Sites on the MCPC Molecule.
Synthesis Protocol: Preparation of MCPC
While various methods exist for pyridazinone synthesis, a common and reliable approach involves the cyclocondensation of a hydrazine with a 1,4-dicarbonyl compound or its equivalent.[3]
Caption: General Workflow for the Synthesis of MCPC.
Protocol 3.1: Two-Step Synthesis of MCPC
-
Rationale: This protocol employs a classic cyclocondensation reaction. The initial reaction forms the heterocyclic core, which is then esterified in a subsequent step to yield the final methyl ester product, ensuring high purity and yield.
Materials:
-
Diethyl 2-chloro-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Cyclocondensation:
-
To a solution of diethyl 2-chloro-3-oxosuccinate (1.0 eq) in absolute ethanol (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Causality: The slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. Ethanol is an excellent solvent for both reactants and facilitates the reaction.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath. Acidify to pH ~2 with concentrated HCl to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
-
-
Esterification:
-
Suspend the crude carboxylic acid from the previous step in anhydrous methanol (10 mL per gram).
-
Cool the suspension to 0°C and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.
-
Causality: Fischer esterification is an acid-catalyzed equilibrium process. Using anhydrous methanol as the solvent drives the equilibrium towards the product.
-
Heat the mixture to reflux (approx. 65°C) for 6-8 hours, until TLC analysis indicates complete conversion.
-
Cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure MCPC.
-
Table 2: Expected Experimental Data for MCPC Synthesis
| Parameter | Expected Value |
| Overall Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 180-185 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.85 (s, 1H), 3.80 (s, 3H) |
| MS (ESI+) | m/z: 189.0 [M+H]⁺ |
Application Protocol: Synthesis of a Pimobendan Precursor
Pimobendan is a benzimidazole-pyridazinone derivative.[4] While many syntheses build the pyridazinone ring onto a pre-formed benzimidazole, MCPC allows for a modular approach where the complex benzimidazole side chain is coupled to the pyridazinone core. This protocol outlines the synthesis of a key intermediate, (±)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, which is a direct precursor to Pimobendan.
Caption: Synthetic pathway from MCPC to Pimobendan.
Protocol 4.1: SNAr Coupling and Reduction
-
Rationale: This protocol uses a classic SNAr reaction to couple 4-nitroaniline to the C6 position of MCPC. The nitro group serves as a stable precursor to the required amine, which is unmasked in a subsequent reduction step. This two-step sequence is robust and high-yielding.
Materials:
-
MCPC (from Protocol 3.1)
-
4-Nitroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen (H₂) gas or Ammonium formate
-
Methanol
Procedure:
-
SNAr Coupling:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve MCPC (1.0 eq) and 4-nitroaniline (1.1 eq) in anhydrous DMF (10 mL per gram of MCPC).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Causality: K₂CO₃ is a non-nucleophilic base that deprotonates the aniline nitrogen, increasing its nucleophilicity to facilitate the displacement of the chloride. DMF is a polar aprotic solvent that accelerates SNAr reactions.
-
Heat the mixture to 100°C for 12 hours. Monitor by TLC.
-
After completion, cool the reaction, pour it into ice-water, and collect the precipitated yellow solid by filtration. Wash thoroughly with water and dry to yield methyl 6-((4-nitrophenyl)amino)-3-oxo-2,3-dihydropyridazine-4-carboxylate.
-
-
Nitro Group Reduction:
-
Suspend the coupled product (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10% by weight).
-
Causality: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups to amines with minimal side reactions.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-6 hours, or alternatively, add ammonium formate (5 eq) and reflux for 2 hours (transfer hydrogenation).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino precursor, which can be purified by column chromatography or recrystallization. This product is a key intermediate that can be further elaborated to Pimobendan according to established literature methods.[4][5]
-
Table 3: Expected Data for Pimobendan Precursor Synthesis
| Step | Product | Expected Yield | Purity (HPLC) |
| 1. Coupling | Methyl 6-((4-nitrophenyl)amino)-... | 80-90% | >95% |
| 2. Reduction | Methyl 6-((4-aminophenyl)amino)-... | 90-98% | >97% |
Application Protocol: Synthesis of a Levosimendan Precursor
Levosimendan is a pyridazinone-hydrazone derivative.[6] Its synthesis requires the (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one core. MCPC can be used to construct the achiral 6-(4-aminophenyl)pyridazinone backbone via a modern cross-coupling reaction, which can then be subjected to further modifications and chiral resolution.
Protocol 5.1: Suzuki Cross-Coupling
-
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction. It offers a highly efficient and functional group-tolerant method to couple the MCPC core with the required 4-aminophenyl moiety (using a protected version), avoiding the harsher conditions of SNAr reactions and expanding substrate scope.
Materials:
-
MCPC (from Protocol 3.1)
-
(4-(Boc-amino)phenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
Procedure:
-
Suzuki Coupling:
-
To a flask, add MCPC (1.0 eq), (4-(Boc-amino)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Causality: The Boc-protecting group on the aniline prevents side reactions and catalyst deactivation. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution (ratio of dioxane:water ~4:1).
-
Heat the mixture to 90°C and stir for 8 hours, or until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the Boc-protected precursor.
-
-
Deprotection:
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient and modular synthesis of complex cardiovascular drugs. Its well-defined reactivity allows medicinal chemists to employ both classic and modern synthetic methodologies to rapidly access valuable pyridazinone-based pharmacophores. The protocols outlined herein provide a robust foundation for researchers to leverage MCPC in their drug discovery and development programs, paving the way for the creation of next-generation cardiovascular therapies.
References
-
Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate Source: ResearchGate URL: [Link]
- Title: CN111518081A - Method for synthesizing pimobendan Source: Google Patents URL
-
Title: 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: MDPI URL: [Link]
-
Title: Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN104987310A - Synthesis process of levosimendan Source: Google Patents URL
-
Title: Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][5][9][10]tetrazine-8-carboxylates and -carboxamides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4- dihydropyridine-3-carboxylates Source: ResearchGate URL: [Link]
- Title: CN104418810A - New synthetic route of levosimendan Source: Google Patents URL
-
Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PRACTICAL SYNTHESIS OF PIMOBENDAN Source: HETEROCYCLES, Vol. 98, No. 5, 2019 URL: [Link]
-
Title: Levosimendan Source: PubChem - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [myskinrecipes.com]
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Topic: Experimental Protocol for Enzyme Inhibition Assays with Pyridazinones
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Role of Pyridazinones in Modern Enzyme Inhibition
The pyridazinone scaffold is a "privileged" structure in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] These six-membered nitrogen-containing heterocycles are integral to numerous therapeutic agents, demonstrating a wide range of effects including anticancer, anti-inflammatory, and cardiovascular-protective activities.[3][4] A primary mechanism through which pyridazinone derivatives exert their effects is by modulating the activity of key enzymes.[5] Their ability to act as hydrogen bond donors and acceptors, coupled with their influence on molecular polarity and metabolic stability, makes them ideal candidates for designing potent and selective enzyme inhibitors.[2][5]
Prominent examples include inhibitors of protein kinases, phosphodiesterases (PDEs), monoamine oxidase B (MAO-B), and cyclooxygenase (COX), highlighting the scaffold's adaptability to diverse enzyme active sites.[3][6][7] Consequently, the precise and reliable characterization of their inhibitory potential is a cornerstone of the drug discovery process. This application note provides a comprehensive, field-proven guide to designing, executing, and interpreting enzyme inhibition assays for pyridazinone-based compounds, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
Section 1: Foundational Concepts in Enzyme Inhibition Kinetics
A robust understanding of enzyme kinetics is essential for accurately interpreting inhibition data. The behavior of many enzymes can be described by the Michaelis-Menten model, which defines the relationship between the reaction velocity (v) and the substrate concentration ([S]).[8] Two key parameters emerge from this model:
-
Vmax (Maximum Velocity): The reaction rate when the enzyme is fully saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate.[8]
When characterizing an inhibitor, the primary goal is to quantify its potency and understand its mechanism of action (MoA).
Key Inhibition Parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] While experimentally straightforward to determine, the IC50 value is highly dependent on assay conditions, particularly the substrate concentration.[10][11] This makes direct comparison of IC50 values between different experiments or labs problematic unless conditions are identical.[10]
-
Ki (Inhibition Constant): The dissociation equilibrium constant of the enzyme-inhibitor complex.[9] The Ki is a measure of the inhibitor's binding affinity and is an intrinsic property of the inhibitor for a specific enzyme.[10] Unlike the IC50, it is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[10]
Modes of Reversible Enzyme Inhibition:
Understanding how a pyridazinone derivative interacts with the enzyme and/or the enzyme-substrate complex is crucial for lead optimization. There are several distinct modes of reversible inhibition.[12][13]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change Vmax.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax but does not change the Km.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both the apparent Vmax and the apparent Km.[12]
-
Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This affects both the apparent Vmax and Km.
Section 2: Designing a Robust Enzyme Inhibition Assay
A successful assay is built on careful planning and optimization. The goal is to create a reliable system where the observed signal is directly and proportionally related to the activity of the target enzyme.
Assay Principle and Detection Method:
Enzyme activity is measured by monitoring either the rate of product formation or substrate depletion over time.[14] The choice of detection technology depends on the specific reaction:
-
Spectrophotometry (Absorbance): Used when the substrate or product has a unique absorbance spectrum.[8]
-
Fluorometry (Fluorescence): A highly sensitive method used when a reaction produces a fluorescent product.[8]
-
Luminometry (Luminescence): Suitable for reactions that generate light, such as those involving luciferase or ATP.
Critical Reagents and Materials:
| Component | Key Considerations | Causality/Rationale |
| Enzyme | Source, purity, and concentration. | Purity prevents side reactions. The concentration must be low enough to ensure initial velocity conditions but high enough for a measurable signal.[15] |
| Substrate | Purity and concentration relative to Km. | For competitive inhibitors, using [S] at or near Km provides the best sensitivity.[16] For other types, this may vary. Saturating concentrations ([S] > 10x Km) are used to determine Vmax.[17] |
| Pyridazinone Inhibitor | Solubility, stock concentration, and solvent. | The compound must be fully dissolved. DMSO is a common solvent, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. |
| Assay Buffer | pH, ionic strength, cofactors, and additives. | The buffer must maintain a stable pH at which the enzyme is optimally active.[18] Cofactors (e.g., MgCl2 for kinases) are essential for activity. |
| Microplates | Material and color. | The choice of plate is critical for the detection method. Black plates are used for fluorescence to minimize background, while white plates are used for luminescence to maximize signal, and clear plates are for colorimetric assays.[19] |
Assay Optimization Workflow:
Before screening inhibitors, the assay itself must be validated. This involves a series of optimization experiments to ensure the reaction is in a steady state and the signal is robust.
Section 3: Detailed Experimental Protocols
The following protocols are designed for a generic kinase assay using a 96-well plate format and fluorescence detection. They can be adapted for other enzyme classes and detection methods.
Protocol 1: Determination of IC50 Value
This experiment measures the inhibitory effect of a pyridazinone compound across a range of concentrations to determine the IC50.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer known to be optimal for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).[5] Ensure all components are fully dissolved and the pH is correctly adjusted at the desired experimental temperature.[18]
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration in the assay should be determined from the enzyme titration experiment (see Section 2).
-
Substrate/Cofactor Mix: Prepare a solution containing the substrate and any necessary cofactors (e.g., ATP for a kinase) in the assay buffer. The substrate concentration should be fixed, typically at its Km value.[16]
-
Pyridazinone Inhibitor Plate: Perform a serial dilution of the pyridazinone compound in 100% DMSO. A typical 11-point dilution series might start at 10 mM and use a 1:3 dilution factor. Then, dilute these DMSO stocks into the assay buffer to create the final inhibitor plate for the assay. This intermediate dilution minimizes the final DMSO concentration.
2. Assay Procedure (96-Well Plate):
-
Plate Layout: Designate wells for "Total Activity" (no inhibitor), "Background" (no enzyme), and the inhibitor concentrations.
-
Add Inhibitor: Add a small volume (e.g., 5 µL) of the diluted pyridazinone solutions or buffer (for controls) to the appropriate wells of a black 96-well assay plate.[19]
-
Add Enzyme: Add the enzyme solution (e.g., 20 µL) to all wells except the "Background" controls. Add buffer to the background wells instead.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Start the enzymatic reaction by adding the Substrate/Cofactor Mix (e.g., 25 µL) to all wells.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[15]
-
Stop Reaction & Detect Signal: Stop the reaction by adding a stop solution (if necessary) or proceed directly to signal detection. Read the fluorescence on a compatible plate reader at the appropriate excitation/emission wavelengths.
Protocol 2: Mechanism of Inhibition (MoA) and Ki Determination
This experiment is a matrix where both substrate and inhibitor concentrations are varied to elucidate the mechanism of inhibition.[12]
1. Reagent Preparation:
-
Prepare Assay Buffer, Enzyme Stock, and Pyridazinone Inhibitor dilutions as described in Protocol 1.
-
Substrate Solutions: Prepare a series of substrate solutions at different concentrations. A good range is 0.5x to 10x the Km value, with at least 5-8 concentrations.[12]
2. Assay Procedure:
-
The procedure is similar to the IC50 assay, but it is performed as a matrix.
-
Set up the plate so that each column receives a different fixed concentration of the pyridazinone inhibitor (including a zero-inhibitor control).
-
Within each column, each row receives a different concentration of the substrate.
-
Follow the steps of pre-incubation, reaction initiation, incubation, and signal detection as outlined in Protocol 1. The key difference is that you will be generating a full substrate-velocity curve at each fixed inhibitor concentration.
Section 4: Data Analysis and Interpretation
Raw data from the plate reader must be processed to derive meaningful inhibition parameters.
IC50 Determination
-
Data Normalization:
-
Subtract the average "Background" signal from all data points.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_TotalActivity))
-
-
Curve Fitting:
Sample IC50 Data Table:
| [Pyridazinone] (µM) | log[I] | Raw Signal | % Inhibition |
| 100 | 2.00 | 155 | 98.1 |
| 33.3 | 1.52 | 180 | 97.8 |
| 11.1 | 1.05 | 450 | 94.4 |
| 3.70 | 0.57 | 2500 | 69.1 |
| 1.23 | 0.09 | 5500 | 32.1 |
| 0.41 | -0.39 | 7500 | 7.4 |
| 0.14 | -0.86 | 8000 | 1.2 |
| 0.00 (Control) | - | 8100 | 0.0 |
| Bkgd | - | 120 | - |
MoA and Ki Determination
-
Calculate Initial Velocities: For the MoA experiment, convert the raw signal data (e.g., fluorescence units) into reaction velocities (e.g., product formed per minute) for each combination of substrate and inhibitor concentration.
-
Data Visualization and Analysis:
-
Michaelis-Menten Plots: Plot velocity versus [Substrate] for each inhibitor concentration. This will show how the inhibitor affects the shape of the curve.
-
Lineweaver-Burk Plot: Plot 1/velocity versus 1/[Substrate]. While visually useful for identifying the inhibition mechanism, this method can distort experimental error.[20]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Non-Linear Regression (Recommended): The most accurate method is to globally fit the entire data set (velocity, [S], and [I]) directly to the appropriate inhibition model equations (e.g., competitive, non-competitive) using specialized software (e.g., GraphPad Prism, SigmaPlot).[21] This analysis will yield the most reliable values for Ki, Vmax, and Km.
-
Interpreting Kinetic Parameters:
| Inhibition Type | Effect on Apparent Vmax | Effect on Apparent Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
Cheng-Prusoff Equation: For competitive inhibitors, if the Km of the substrate is known, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation.[10]
Ki = IC50 / (1 + ([S] / Km))
This equation underscores why IC50 values change with substrate concentration for competitive inhibitors.[10]
Section 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough but gentle mixing; Allow plates to equilibrate to temperature before reading.[19] |
| No or Weak Inhibition | Inhibitor is inactive or has low potency; Inhibitor precipitated out of solution; Incorrect inhibitor concentration. | Verify compound identity and purity; Check compound solubility in assay buffer; Confirm dilution calculations and measure a fresh concentration series. |
| Assay Signal is Too Low or Too High | Incorrect enzyme or substrate concentration; Incorrect instrument settings (e.g., gain). | Re-run enzyme/substrate titrations; Optimize reader gain settings—high gain for dim signals, low gain for bright signals to avoid detector saturation.[17] |
| Irreproducible IC50 Values | Assay conditions not tightly controlled (e.g., [S], pH, temp); Reagent degradation. | Strictly control all assay parameters[18]; Use fresh reagents and perform control experiments with known inhibitors.[19] |
| Time-dependent Inhibition | The compound may be an irreversible or slow-binding inhibitor. | Perform pre-incubation experiments with the inhibitor and enzyme for varying lengths of time before adding substrate to assess this possibility.[22] |
Conclusion
Characterizing the inhibitory activity of novel pyridazinone compounds is a critical phase in drug discovery. A disciplined, methodical approach grounded in the principles of enzyme kinetics is paramount. By moving beyond rote protocol execution to a process of careful optimization, validation, and rigorous data analysis, researchers can generate high-quality, reproducible data. This enables confident decision-making, clarifies structure-activity relationships (SAR), and ultimately accelerates the journey of promising pyridazinone scaffolds from the bench to potential clinical applications.
References
-
IC50 Determination. edX. [Link] (Note: Specific course material link may vary, but the source provides foundational knowledge on this topic).
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. (2021). YouTube. [Link]
-
Keserű, G. M., & Láng, P. (2017). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Gomaa, H. A. M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Hilton, H. W., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science. [Link]
-
How to Perform a Standard Enzyme Activity Assay? (2023). Patsnap Synapse. [Link]
-
Harris, J. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Enzyme Kinetics Considerations. (2022). BMG LABTECH. Scientist Live. [Link]
-
Krupyanko, V. I. (2005). Additional Possibility of Data Analysis of Enzyme Inhibition and Activation. Journal of Biological Sciences. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, National Center for Biotechnology Information (US). [Link]
-
Al-Omaim, W. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Sauthof, L., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, National Center for Biotechnology Information (US). [Link]
-
Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
-
Ye, Y., et al. (2010). The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]
-
Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]
-
Biegler, L. T., & Damasceno, J. J. R. (2000). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. [Link]
-
Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'? (2013). ResearchGate. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
El-Nakkady, S. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of the Iranian Chemical Society. [Link]
-
Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2015). ResearchGate. [Link]
-
The docking result of pyridazinone derivatives. (2023). ResearchGate. [Link]
-
What are the possible troubleshooting faces while doing peroxidase activity assay? (2017). ResearchGate. [Link]
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Application Notes & Protocols: Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate as a Selective JNK2 Inhibitor
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress stimuli, playing a pivotal role in inflammation, apoptosis, and cell proliferation.[] The JNK family comprises multiple isoforms, with JNK1 and JNK2 being ubiquitously expressed but often exhibiting distinct or even opposing functions.[2] Emerging evidence highlights JNK2 as a key driver in pro-survival pathways and inflammatory conditions, making it a compelling therapeutic target for cancer and inflammatory diseases.[3][4] This document provides detailed application notes and experimental protocols for the use of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate and its analogues as potent and selective inhibitors of JNK2. We delineate the core mechanism of the JNK2 signaling axis and provide validated, step-by-step methodologies for characterizing the inhibitor's potency, selectivity, and cellular activity.
Introduction: The Rationale for Targeting JNK2
The mitogen-activated protein kinase (MAPK) cascades are central to signal transduction.[5] Within this family, the JNK pathway is activated by a broad range of stimuli, including inflammatory cytokines (e.g., TNF-α), UV radiation, and osmotic shock.[6] Activation is mediated by a three-tiered kinase cascade involving a MAPKKK, a MAPKK (MKK4 or MKK7), and finally JNK itself.[7] Once activated via dual phosphorylation, JNK phosphorylates a host of downstream targets, most notably the transcription factor c-Jun, a component of the AP-1 complex.[8][9]
While JNK1 and JNK2 share high sequence homology, genetic knockout studies and isoform-specific inhibitors have revealed their divergent roles. JNK1 is often associated with pro-apoptotic functions, whereas JNK2 activity can promote cell survival and proliferation in certain contexts.[2][10] This functional dichotomy makes isoform-selective inhibition a critical strategy to achieve therapeutic efficacy while minimizing off-target effects. Suppressing total JNK activity is often not an appropriate strategy.[11]
The pyridazine scaffold has emerged as a promising chemical starting point for the development of novel kinase inhibitors. Recent work has led to the discovery of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, derived from precursors like this compound, which demonstrate potent and selective JNK2 inhibition.[12][13] One such optimized compound, J27, was shown to effectively target JNK2 and suppress the downstream NF-κB/MAPK pathway, showing remarkable efficacy in preclinical models of acute lung injury and sepsis.[13] These findings validate this chemical class as a valuable tool for investigating JNK2 biology and as a lead structure for drug development.
JNK2 Signaling Pathway Overview
External stress signals or cytokine binding initiates the activation of upstream MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNK2 on conserved threonine and tyrosine residues within its activation loop, leading to full enzymatic activity.[14] Activated JNK2 can then translocate to the nucleus to phosphorylate transcription factors like c-Jun and ATF2, or act on cytoplasmic and mitochondrial substrates to regulate a variety of cellular processes.[15]
Caption: The JNK2 signaling cascade and point of inhibition.
Application Notes
Reagent Handling and Preparation
-
Compound: this compound
-
Appearance: Typically a crystalline solid.
-
Storage: Store desiccated at 4°C for short-term use or -20°C for long-term storage. Protect from light.
-
Solubility: The compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is poorly soluble in aqueous solutions.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Causality: Preparing a concentrated DMSO stock is standard practice for hydrophobic small molecules. It allows for minimal volumes of DMSO to be added to aqueous assay buffers or cell culture media, typically keeping the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced toxicity or artifacts.
-
Determining In Vitro Potency (IC₅₀)
An in vitro kinase assay is the primary method to determine the direct inhibitory effect of the compound on purified JNK2 enzyme activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures ADP production, which is directly proportional to kinase activity.[16]
-
Principle: The assay quantifies the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted into ATP, which is then used by luciferase to generate a luminescent signal. A potent inhibitor will result in less ADP production and thus a lower signal.
-
Key Reagents: Recombinant human JNK2 enzyme, a suitable substrate (e.g., ATF2), ATP, and the inhibitor.
-
Experimental Rationale: This cell-free system ensures that the observed inhibition is due to direct interaction with the kinase, independent of cellular uptake, metabolism, or off-target effects within a complex cellular environment. A dose-response curve is generated to calculate the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Assessing Cellular Activity and Selectivity
To be effective, an inhibitor must penetrate the cell membrane and engage its target in the complex intracellular environment.
-
Phospho-c-Jun Western Blot: This is a gold-standard method to confirm target engagement in cells.[17] Cells are first treated with the inhibitor and then stimulated with an agent known to activate the JNK pathway (e.g., anisomycin or TNF-α).[18] Cell lysates are then analyzed by Western blot using an antibody specific for c-Jun phosphorylated at Ser63/Ser73, the primary JNK phosphorylation sites.[6] A reduction in the phospho-c-Jun signal indicates successful inhibition of the JNK pathway.
-
Cytokine Release Assay: Since JNK2 is implicated in inflammation, its inhibition should reduce the production of pro-inflammatory cytokines.[14] Macrophage cell lines (e.g., J774A.1, THP-1) can be stimulated with lipopolysaccharide (LPS) in the presence of the inhibitor. The concentration of cytokines like TNF-α and IL-6 in the culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This provides a functional readout of the inhibitor's anti-inflammatory potential.[13]
-
Kinase Selectivity Profiling: A critical step in inhibitor characterization is to determine its selectivity. The compound should be tested against other closely related kinases, particularly JNK1 and other MAPKs like p38, as well as a broader panel of kinases.[19] High selectivity for JNK2 over JNK1 is desirable to exploit their different biological roles.[11]
| Kinase Target | IC₅₀ (nM) - Hypothetical Data | Selectivity Ratio (vs. JNK2) |
| JNK2 | 15 | 1x |
| JNK1 | 450 | 30x |
| JNK3 | 95 | 6.3x |
| p38α | >10,000 | >667x |
| ERK2 | >10,000 | >667x |
| Caption: Example data table illustrating the desired selectivity profile of a JNK2 inhibitor. |
Detailed Experimental Protocols
Protocol 1: In Vitro JNK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from standard luminescent kinase assay methodologies.[16]
Caption: Workflow for cellular target engagement assay.
Materials:
-
HeLa or other suitable cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Anisomycin (JNK activator) [7]* Inhibitor stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Plating: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, incubate cells in serum-free medium for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the inhibitor (e.g., 0.1 to 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulation: Add a JNK activator such as anisomycin (final concentration 25 ng/mL) to the media and incubate for 30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein amounts (e.g., 20 µg), add Laemmli sample buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-Actin) to ensure equal protein loading and that the inhibitor does not affect total c-Jun levels. Quantify band intensity using densitometry software.
References
-
Kuan, C. Y., Whitmarsh, A. J., Yang, D. D., et al. (2001). c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Signaling Pathways Have Divergent Roles in CD8+ T Cell–mediated Antiviral Immunity. The Journal of Immunology. Available at: [Link]
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Sino Biological. (n.d.). JNK2 Protein Function. Sino Biological. Available at: [Link]
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Axon Medchem. (n.d.). Selectivity profiling (KiNativ™) of selected JNK1 inhibitors in PC3 lysate. ResearchGate. Available at: [Link]
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Habelhah, H., Shah, K., Huang, L., et al. (2006). JNK2 Is a Positive Regulator of the cJun Transcription Factor. Molecular Cell. Available at: [Link]
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Pimienta, G., & Soucek, L. (2011). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology. Available at: [Link]
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Chen, Z., et al. (2023). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]
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Bode, A. M., & Dong, Z. (2020). JNK Signaling in Cancer. News-Medical.Net. Available at: [Link]
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Soni, R., et al. (2019). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Omega. Available at: [Link]
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Zhang, T., et al. (2022). Unraveling the Design and Discovery of c-Jun N-Terminal Kinase Inhibitors and Their Therapeutic Potential in Human Diseases. Journal of Medicinal Chemistry. Available at: [Link]
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Whitehurst, A. (n.d.). JNK Kinase Assay. whitelabs.org. Available at: [Link]
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Wu, Y., et al. (2016). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Acta Pharmaceutica Sinica B. Available at: [Link]
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Wu, Q., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Cellular and Molecular Life Sciences. Available at: [Link]
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Milanesi, F., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Lee, S. H., et al. (2021). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. Molecules. Available at: [Link]
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Creative BioMart. (n.d.). JNK Activity Assay Kit. Creative BioMart. Available at: [Link]
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Gallegos, L. L., et al. (2010). Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor. Proceedings of the National Academy of Sciences. Available at: [Link]
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Patsnap. (2024). What are JNK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Lo, Y. Y., et al. (2016). JNK2 activity is reversibly inhibited by H2O2. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry. Available at: [Link]
- Bayer Pharma Aktiengesellschaft. (2018). WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents.
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Elowe, S., et al. (2012). Abstract 4776: From in-silico screening to anti-cancer activity: The discovery of a potent inhibitor targeting the JNK-JIP interaction. Cancer Research. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Schaks, A., et al. (2023). A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology. Available at: [Link]
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Patel, R. B., et al. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. Available at: [Link]
-
Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry. Available at: [Link]
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Analytical methods for characterizing pyridazine compounds
An Application Guide to the Analytical Characterization of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of increasing importance in medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a significant dipole moment, weak basicity, and robust hydrogen-bonding capacity—make it a versatile building block in drug design.[2][3] These characteristics allow it to serve as a bioisosteric replacement for other aromatic rings, often improving properties like polarity and metabolic stability while reducing off-target effects.[2] Recently, the FDA's approval of drugs like deucravacitinib has highlighted the therapeutic potential of pyridazine-containing molecules, spurring further research into this fascinating heterocycle.[3]
Given the surge in the synthesis of novel pyridazine derivatives, a robust, multi-faceted analytical approach is critical for unequivocal structural confirmation, purity assessment, and physicochemical characterization. This guide, prepared from the perspective of a senior application scientist, provides a detailed overview of the core analytical techniques and offers field-proven protocols to ensure data integrity and reliability.
The Characterization Workflow: An Integrated Approach
The complete characterization of a new pyridazine compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a complete molecular profile. Spectroscopic methods provide structural information, chromatographic techniques assess purity, and crystallographic or elemental analyses offer definitive confirmation.
Caption: Integrated workflow for the characterization of a novel pyridazine compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For pyridazine derivatives, ¹H, ¹³C, and specialized 2D NMR experiments are indispensable for confirming the substitution pattern and the chemical environment of each atom.[5][6]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chemical shifts of pyridazine protons are typically found in the aromatic region, often deshielded due to the electron-withdrawing nature of the nitrogen atoms.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbons attached to nitrogen in the pyridazine ring appear at characteristic downfield shifts.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment. COSY (Correlation Spectroscopy) identifies coupled protons (e.g., H-4 and H-5). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, such as substituents to the pyridazine ring.[5][6]
Data Presentation: Typical NMR Chemical Shifts for the Pyridazine Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C3/C6 | ~9.2 - 9.4 | ~150 - 165 | Protons and carbons are highly deshielded due to proximity to two nitrogens. |
| C4/C5 | ~7.6 - 7.8 | ~125 - 135 | More shielded compared to C3/C6. |
Note: Shifts are highly dependent on the solvent and the electronic nature of substituents.[4][7]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyridazine compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often a good starting point for polar, N-containing heterocycles.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This step is crucial for obtaining sharp peaks.
-
For ¹H NMR: Acquire a standard one-dimensional spectrum. A typical spectral width is 0-12 ppm.[4]
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the molecular structure. Correlate with 2D data for definitive assignments.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula, a critical piece of data for a novel compound.[8]
Causality Behind Experimental Choices:
-
Ionization Technique: Electron Impact (EI) is a hard ionization technique often used with GC-MS that causes extensive fragmentation, providing structural clues.[9][10] Electrospray Ionization (ESI) is a soft ionization technique, ideal for HPLC-MS, that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.
-
Fragmentation Analysis: The fragmentation pattern of the pyridazine ring can be diagnostic. A common fragmentation pathway involves the loss of N₂ followed by further decomposition of the resulting hydrocarbon fragment.[11]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup & Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode to detect [M+H]⁺. A typical mass range to scan would be m/z 50-1000, depending on the expected molecular weight.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
For HRMS data, use the exact mass to calculate the elemental formula and compare it with the theoretical formula. The mass error should ideally be less than 5 ppm.
-
Analyze any observed fragment ions to gain further structural information.
-
Chromatographic Methods: Assessing Purity
Chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for purity analysis of non-volatile and thermally labile compounds, which includes a vast number of pyridazine derivatives.[12]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds and is an excellent starting point for most pyridazine derivatives.[12]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like formic acid or TFA is typically used. The acid improves peak shape for basic compounds like pyridazines by ensuring consistent protonation.
-
Detector: A UV detector is commonly used, as the aromatic pyridazine ring possesses a strong chromophore. The detection wavelength should be set at or near an absorption maximum (e.g., 254 nm) for optimal sensitivity.
Data Presentation: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[12][13] | Good retention and separation for a wide range of polarities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; elutes compounds from the column. |
| Gradient | 5% to 95% B over 15 minutes | Separates compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min[12] | Standard flow for analytical columns. |
| Column Temperature | 30 °C[12] | Ensures reproducible retention times. |
| Detection | UV at 254 nm[12] | Pyridazine core absorbs strongly at this wavelength. |
| Injection Volume | 10 µL[12] | Standard analytical injection volume. |
Experimental Protocol: Purity Analysis by Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phases as specified in the table, filtering them through a 0.45 µm filter to remove particulates.
-
Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
-
Instrument Setup & Equilibration:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column by pumping the initial mobile phase composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. For regulatory purposes, more rigorous quantification using a reference standard is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For pyridazine derivatives that are both volatile and thermally stable, GC-MS is a powerful technique that combines the separation power of GC with the detection capabilities of MS.[12] It is highly sensitive and provides structural information about impurities.[12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[12]
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).[12]
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.[12]
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.[12]
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.[12]
-
-
Analysis & Data Interpretation: Inject 1 µL of the sample. Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and analyzing their fragmentation patterns.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups. For pyridazines, it can confirm the presence of the heterocyclic ring and its substituents.[1][14]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the pyridazine ring protons.[1] |
| 1600 - 1450 | C=C and C=N ring stretching | A series of bands confirming the aromatic heterocycle.[1] |
| ~1670 | C=O stretch (for pyridazinones) | Strong absorption indicating a carbonyl group.[8][15] |
| 1200 - 1000 | C-N stretching | [15] |
| 900 - 650 | C-H out-of-plane bending | Pattern can sometimes indicate the substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid pyridazine powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum.
-
Analysis: The resulting spectrum will show absorption peaks corresponding to the functional groups present in the molecule. Clean the crystal thoroughly after use.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring exhibits characteristic n→π* and π→π* transitions.[16] The position and intensity of these absorptions can be influenced by substituents and the polarity of the solvent.[16] This technique is primarily used to determine an optimal wavelength for HPLC detection or for quantitative analysis using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Definitive Structural and Compositional Analysis
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule.[17] It yields precise data on bond lengths, bond angles, and absolute configuration, and reveals intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.[17][18][19] This technique is unparalleled for resolving any structural ambiguity that may remain after spectroscopic analysis.
Protocol Outline:
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from various solvents or solvent mixtures using techniques like slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a final model of the molecule with atomic coordinates.
Elemental Analysis
This classical technique provides the percentage composition of carbon, hydrogen, and nitrogen (and other elements like sulfur or halogens) in a pure sample.[12] The experimental percentages are compared to the theoretical values for the proposed chemical formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[15][20]
Protocol Outline:
-
Sample Preparation: A pure, dry sample (typically 2-3 mg) is required.[12]
-
Analysis: The sample is submitted to an analytical laboratory where it undergoes combustion in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[12]
Conclusion
The comprehensive characterization of pyridazine compounds requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are used to propose and confirm the primary structure, chromatography verifies purity, and other methods like IR, UV-Vis, X-ray crystallography, and elemental analysis provide complementary and confirmatory data. By judiciously applying the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.
References
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Vertex AI Search.
- The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (n.d.). Benchchem.
- Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). (n.d.). Growing Science.
- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. (n.d.). Benchchem.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Vertex AI Search.
- 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023-03-15). PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Vertex AI Search.
- Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. (n.d.). ResearchGate.
- X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. (n.d.). IUCr.
- Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. (n.d.). ResearchGate.
- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (n.d.). ResearchGate.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate.
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4- carbonitrile. (2013-10-18). Growing Science.
- The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. (n.d.). ResearchGate.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 3,6-di(phenylthio)pyridazine. (n.d.). Optional[UV-VIS] - Spectrum - SpectraBase.
- A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. (n.d.). Benchchem.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH.
- (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (n.d.). ResearchGate.
- Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. (2021-08-11). The Journal of Physical Chemistry A - ACS Publications.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ResearchGate.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). ResearchGate.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019-03-29). Vertex AI Search.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). NIH.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. This molecule is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common issues encountered by researchers in the field. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and effectively optimize your experimental outcomes.
Understanding the Synthetic Pathway
The most common and cost-effective route to the target molecule involves a two-step process: (1) a cyclocondensation reaction to form the pyridazinone ring system, followed by (2) an esterification to yield the final methyl ester. Each step has critical parameters that must be controlled to maximize yield.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & FAQs
Q1: My yield for the initial cyclocondensation reaction is very low. What are the likely causes and how can I fix it?
Low yield in the formation of the pyridazinone ring is the most frequent challenge. This step involves the reaction of a γ-ketoacid equivalent (like diethyl 2-chloro-3-oxosuccinate) with hydrazine.[2] The primary issues often stem from incomplete reaction or the formation of stable, non-cyclized intermediates.[3]
A1: Core Causality & Optimization Strategy
The reaction proceeds via the formation of a hydrazone intermediate, which must then undergo an intramolecular cyclization with the elimination of water to form the stable pyridazinone ring.[2][3] If the cyclization is slow or the conditions are not optimal, the hydrazone may be isolated as a major byproduct, or other side reactions can occur.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclocondensation yield.
Actionable Solutions:
-
Purity of Starting Materials: Ensure both the hydrazine and the dicarbonyl starting material are free of contaminants. Old hydrazine hydrate can decompose, and the dicarbonyl compound can undergo side reactions during storage.
-
Reaction Temperature: The reaction temperature is critical. Too low, and the reaction may be incomplete; too high can lead to decomposition.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance. A typical starting point is refluxing ethanol.
-
Solvent and pH: Protic solvents like ethanol or acetic acid are commonly used as they facilitate the reaction.[3] The pH of the medium is crucial; a slightly acidic environment, often achieved by adding a small amount of acetic acid, can effectively catalyze the dehydration step required for cyclization.[3] However, strongly acidic conditions should be avoided as they may promote unwanted side reactions.[3]
-
Water Removal: The cyclization step generates water. Removing this water can drive the reaction equilibrium towards the product, thereby improving the yield.[3] While not always necessary, using a Dean-Stark apparatus can be highly effective in stubborn cases.[3]
Q2: I'm struggling with the esterification step. Either the reaction doesn't go to completion, or I see degradation of my product.
A2: Balancing Reactivity and Stability
The esterification of the pyridazinone carboxylic acid is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid.[4] The primary challenges are driving the equilibrium towards the ester and preventing side reactions like hydrolysis or decomposition under harsh acidic conditions.
Key Optimization Parameters for Esterification:
| Parameter | Standard Condition | Rationale & Troubleshooting |
| Alcohol | Methanol (large excess) | Acts as both reactant and solvent. Using a large excess shifts the equilibrium towards the product side, maximizing conversion. |
| Catalyst | Conc. H₂SO₄ (catalytic) | A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4] If degradation occurs, consider a milder catalyst or alternative methods. |
| Temperature | Reflux (approx. 65°C) | Provides the necessary activation energy. However, prolonged heating at high temperatures with strong acid can cause decomposition. Monitor by TLC and stop the reaction once the starting material is consumed. |
| Reaction Time | 4-12 hours | Varies based on substrate reactivity. Over-refluxing can decrease yield due to side reactions. |
Alternative Esterification Strategies:
If Fischer esterification proves problematic, consider these milder alternatives:
-
With Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acyl chloride using SOCl₂ and then react with methanol. This is a two-step process but is often high-yielding.
-
With Coupling Reagents: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form the ester under very mild, neutral conditions, though they are more expensive.
Q3: My final product is impure, and TLC analysis shows multiple spots. What are the common side products and how can I avoid them?
A3: Identifying and Mitigating Side Reactions
Impurity formation is a common issue that complicates purification and lowers the overall yield.
Common Impurities and Their Sources:
-
Unreacted Starting Material: Incomplete reaction in either the cyclocondensation or esterification step.
-
Solution: Increase reaction time, optimize temperature, or use a more effective catalyst system as described above.[3]
-
-
Hydrazone Intermediate: The initial product of the reaction between the dicarbonyl and hydrazine may fail to cyclize.[3] This is often due to suboptimal pH or temperature.[3]
-
Solution: Ensure slightly acidic conditions and sufficient thermal energy to promote the final dehydration and ring-closing step.[3]
-
-
Hydrolyzed Ester: During workup, the methyl ester product can be hydrolyzed back to the carboxylic acid if exposed to basic conditions for too long or at elevated temperatures.
-
Solution: Perform aqueous washes quickly and at low temperatures. Ensure the final product is isolated from a neutral or slightly acidic solution.
-
Purification Best Practices:
-
Aqueous Workup: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) is standard. A wash with saturated sodium bicarbonate solution can remove the acidic starting material, but be cautious of potential product hydrolysis. A final brine wash helps to remove water from the organic layer.
-
Recrystallization: This is the most effective method for purifying the final solid product. A mixed solvent system is often required.
-
Recommended Solvent Systems:
-
Methanol/Water
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is a reliable alternative. Use a solvent gradient starting from a non-polar mixture (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
This protocol is optimized for the cyclocondensation step to maximize yield by controlling reaction conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-chloro-3-oxosuccinate (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Reagent Addition: Add glacial acetic acid (0.1 eq) to the solution to create a catalytic acidic environment.[3]
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1 with a drop of acetic acid) until the starting material spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.
Protocol 2: High-Yield Fischer Esterification
This protocol uses classic Fischer esterification conditions optimized for the pyridazinone substrate.
-
Setup: Suspend the crude 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1.0 eq) in methanol (20 mL per gram of acid). The acid may not fully dissolve initially.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). The solid should dissolve as the reaction progresses. Maintain reflux for 8-10 hours.
-
Monitoring: Follow the reaction by TLC (e.g., Ethyl Acetate/Hexane 2:1) to confirm the consumption of the starting carboxylic acid.
-
Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Carefully pour the residue over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be further purified by recrystallization from a methanol/water mixture.
References
-
Swallen, L. O., & Boord, C. E. (1930). Esterification of pyridine carboxylic acids. Google Patents (US2758999A). Retrieved from [4]
-
MySkinRecipes. (n.d.). Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link][1]
-
Gomha, S. M., et al. (2018). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Retrieved from [Link][6]
Sources
- 1. Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Pyridazine - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Pyridazine Synthesis
Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazine derivatives. Pyridazines are a critical class of N-heterocyclic compounds, with applications ranging from pharmaceuticals to agrochemicals and materials science.[1][2] However, their synthesis is not without its intricacies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work, ensuring you can optimize your reaction conditions for maximal yield and purity.
Section 1: Troubleshooting Low Product Yield
Low or nonexistent product yield is one of the most frequently encountered issues in pyridazine synthesis. The classical and most common approach involves the condensation of a 1,4-dicarbonyl compound (or a precursor) with hydrazine or its derivatives.[2][3][4] The success of this reaction hinges on several critical factors.
FAQ 1: My pyridazine synthesis is resulting in a very low yield. What are the primary factors to investigate?
Several factors can contribute to low yields in pyridazine synthesis. A systematic approach to troubleshooting is essential.
Potential Causes & Suggested Solutions:
| Potential Cause | Underlying Rationale & Causality | Suggested Solutions & Protocol Adjustments |
| Purity and Stability of Starting Materials | The purity of the 1,4-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to a cascade of unwanted side reactions.[5][6] Hydrazine hydrate, a common reagent, can introduce variable amounts of water, potentially hindering reactions sensitive to moisture.[6] Anhydrous hydrazine is more reactive but requires careful handling due to its toxicity and instability. | Verify Starting Material Purity: Use freshly purified starting materials. Recrystallize or distill the dicarbonyl compound if necessary. Use Fresh Hydrazine: Employ freshly opened or purified hydrazine hydrate. For moisture-sensitive reactions, consider using anhydrous hydrazine with appropriate safety precautions.[7] |
| Suboptimal Reaction Temperature | The condensation reaction to form the dihydropyridazine intermediate and the subsequent oxidation to the aromatic pyridazine are both temperature-dependent.[7] If the temperature is too low, the reaction may be sluggish or stall. Conversely, excessively high temperatures can lead to degradation of starting materials or the desired product.[8] | Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to identify the optimal condition for your specific substrates. Monitor reaction progress by TLC or LC-MS. |
| Incorrect Solvent Choice | The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics. A solvent that does not adequately dissolve the starting materials will result in a heterogeneous mixture and poor reaction rates. The polarity of the solvent can also affect the stability of intermediates and transition states.[7] | Solvent Screening: Test a variety of solvents with different polarities. Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer steps.[7] Aprotic solvents such as toluene or dioxane may be suitable for specific applications. In some cases, solvent-free conditions can be effective.[7] |
| Incomplete Reaction or Stalled Equilibrium | The initial condensation to form the hydrazone intermediate is often a reversible process. If the equilibrium does not favor the product side, the overall yield will be low. | Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Shift the Equilibrium: If the reaction stalls, consider adding a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward. Increasing the reaction time or temperature may also be beneficial.[6] |
Experimental Protocol: General Procedure for Optimizing Pyridazine Synthesis from a 1,4-Dicarbonyl Compound
-
Starting Material Preparation: Ensure the 1,4-dicarbonyl compound is pure by recrystallization or column chromatography. Use freshly opened hydrazine hydrate or anhydrous hydrazine.
-
Solvent Selection: In separate small-scale reaction vessels, dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a selection of solvents (e.g., ethanol, methanol, toluene, dioxane) at a concentration of 0.1-0.5 M.
-
Reagent Addition: To each vessel, add hydrazine hydrate (1.1 equiv) dropwise at room temperature while stirring.
-
Temperature Optimization: Set up parallel reactions at different temperatures (e.g., 25 °C, 50 °C, and reflux).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Work-up and Analysis: Once a reaction appears complete (or has stalled), quench with water and extract the product with an appropriate organic solvent. Analyze the crude product by ¹H NMR or LC-MS to determine the relative yield.
Section 2: Addressing Side Reactions and Impurity Formation
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield of the desired pyridazine.
FAQ 2: I am observing multiple spots on my TLC plate. What are the likely side products in my pyridazine synthesis, and how can I minimize their formation?
Understanding the potential side reactions is key to devising strategies to suppress them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mechanistic Explanation | Mitigation Strategies |
| Incomplete Cyclization (Hydrazone Formation) | The initial reaction between the dicarbonyl compound and hydrazine forms a hydrazone intermediate. If this intermediate fails to cyclize, it will remain as a significant impurity.[8] | Promote Cyclization: The use of an acid or base catalyst can facilitate the cyclization step. Acetic acid is a commonly used acid catalyst. For base catalysis, options include sodium hydroxide or potassium carbonate.[7] |
| Over-alkylation | When using a substituted hydrazine (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms, leading to a mixture of N-alkylated products.[8] | Control Stoichiometry: Use a precise stoichiometry of the alkylating agent. Steric Hindrance: The regioselectivity of alkylation can be influenced by steric hindrance. Bulky substituents on the pyridazinone ring or the alkylating agent can favor alkylation at the less hindered nitrogen.[8] |
| Dehydration/Aromatization Byproducts | In the synthesis of dihydropyridazines, harsh acidic or oxidative conditions can lead to the premature formation of the fully aromatic pyridazine as a byproduct.[8] | Milder Conditions: Employ milder reaction conditions. If an oxidation step is required, choose a selective oxidizing agent. |
| N-N Bond Cleavage | Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazine ring can cleave, leading to a complex mixture of degradation products.[8] | Temperature Control: Maintain careful control over the reaction temperature. Avoid excessively high temperatures. Avoid Harsh Reagents: Select reagents that are compatible with the N-N bond. |
Visualization of Troubleshooting Logic for Side Reactions
Caption: Decision tree for troubleshooting side reactions.
Section 3: Purification Challenges
Even with an optimized reaction, the purification of pyridazine derivatives can present its own set of challenges.
FAQ 3: My pyridazine product is difficult to purify. What are some effective purification strategies?
The choice of purification method will depend on the physical and chemical properties of your target compound and the impurities present.
Purification Techniques and Considerations:
| Purification Method | When to Use | Key Considerations & Tips |
| Recrystallization | When the product is a solid and there is a significant difference in solubility between the product and impurities in a given solvent. | Solvent Screening: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, and ethyl acetate. |
| Column Chromatography | For separating mixtures of compounds with different polarities. Effective for removing both more and less polar impurities. | Stationary Phase: Silica gel is the most common stationary phase. Alumina may be used for acid-sensitive compounds. Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A TLC analysis should guide the choice of the initial solvent system. |
| Distillation | For volatile, thermally stable liquid products. | Vacuum Distillation: For high-boiling liquids, vacuum distillation can be used to lower the boiling point and prevent decomposition. Azeotropic Removal of Water: Pyridine forms an azeotrope with water, making simple distillation ineffective for complete drying.[9] Chemical drying agents are necessary. |
| Acid-Base Extraction | For separating basic pyridazine products from non-basic impurities. | Procedure: Dissolve the crude mixture in an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). The basic pyridazine will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the purified pyridazine, which can then be extracted back into an organic solvent. |
Experimental Protocol: Acid-Base Extraction for Purification of a Basic Pyridazine Derivative
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the solution is basic (pH > 10). The pyridazine product should precipitate or form an oil.
-
Extraction of Purified Product: Extract the purified pyridazine from the aqueous layer with fresh organic solvent (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Section 4: Regioselectivity in Pyridazine Synthesis
The synthesis of substituted pyridazines from unsymmetrical precursors can often lead to the formation of regioisomers, posing a significant challenge for both synthesis and purification.
FAQ 4: My reaction with an unsymmetrical 1,4-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
Controlling regioselectivity is a nuanced aspect of pyridazine synthesis that often requires careful consideration of electronic and steric factors.
Factors Influencing Regioselectivity and Control Strategies:
| Factor | Influence on Regioselectivity | Strategies for Control |
| Electronic Effects | The relative electrophilicity of the two carbonyl carbons in the 1,4-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine. The more electrophilic carbonyl is generally attacked first. | Substituent Effects: Electron-withdrawing groups on the dicarbonyl backbone will increase the electrophilicity of the adjacent carbonyl carbon, while electron-donating groups will decrease it. Judicious placement of substituents can therefore direct the regioselectivity. |
| Steric Hindrance | Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.[10] | Use of Bulky Groups: Introducing sterically demanding groups on either the dicarbonyl compound or the hydrazine derivative can be a powerful tool for controlling regioselectivity. |
| Reaction Conditions | Solvent, temperature, and the presence of catalysts can all influence the regiochemical outcome. In some cases, the reaction may be under kinetic or thermodynamic control. | Systematic Optimization: A systematic screening of reaction conditions (solvents of varying polarity, a range of temperatures, and different acid/base catalysts) is often necessary to find the optimal conditions for achieving high regioselectivity. |
| Modern Synthetic Methods | Newer synthetic strategies, such as inverse electron-demand Diels-Alder reactions of tetrazines, can offer high levels of regiocontrol.[11][12] | Explore Alternative Routes: If traditional condensation methods fail to provide the desired regioselectivity, consider exploring alternative synthetic routes that have demonstrated high regiocontrol for your class of target molecule.[13][14] |
Visualization of Regioselectivity Control
Caption: Strategies for controlling regioselectivity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Sato, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. DOI: 10.1039/D4QO01286K. Retrieved from [Link]
-
Purins, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis. Retrieved from [Link]
-
Society of Chemical Industry. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Retrieved from [Link]
-
ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
ResearchGate. (2025). Recent Advances in Pyridazine Chemistry. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
-
ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
National Institutes of Health. (2025). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
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- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
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- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Chloropyridazine Substitution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with chloropyridazine substitution reactions. We understand the nuances and challenges involved in manipulating this important heterocyclic scaffold. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
The Chemistry of Chloropyridazine Substitution
Chloropyridazines are electron-deficient heteroaromatic systems, making them prime candidates for nucleophilic aromatic substitution (SNAr). The two adjacent nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, which significantly activates the ring towards attack by nucleophiles.[1] This reactivity is fundamental to the use of pyridazines as versatile building blocks in medicinal chemistry and materials science.[2][3]
The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, temporarily disrupting the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: General SNAr mechanism on a chloropyridazine scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemistry and offers practical solutions.
Q1: My reaction is slow or stalls completely. How can I increase the reaction rate?
A1: This is a common issue that can often be resolved by systematically evaluating four key parameters: temperature, solvent, base, and nucleophile reactivity.
-
Causality—Temperature: SNAr reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy for the nucleophilic attack and formation of the Meisenheimer complex. Many SNAr reactions on less activated systems require heating.[6]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition. For high-boiling point solvents like DMSO or NMP, temperatures can often be pushed to >100 °C.
-
-
Causality—Solvent: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are ideal as they can solvate the accompanying cation (e.g., K⁺ from K₂CO₃) without hydrogen-bonding to and deactivating the nucleophile.
-
Solution: If you are using a less polar solvent like THF or Dioxane, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. While these are effective, consider their reprotoxic properties and potential for "greener" alternatives where applicable.[7] In some cases, for highly reactive substrates, using water as a solvent can be surprisingly effective and environmentally benign.[8]
-
-
Causality—Base: The reaction generates HCl, which can protonate your nucleophile, rendering it inactive. A base is required to neutralize this acid. The choice and strength of the base are critical.
-
Solution: Ensure you are using at least one equivalent of base relative to the chloropyridazine. For amine nucleophiles, two equivalents are often used: one to liberate the free amine from a salt (if applicable) and one to scavenge the generated HCl. If a weak base like K₂CO₃ is ineffective, consider a stronger base like Cs₂CO₃ or an organic base like DBU if your substrates are stable under more basic conditions.
-
-
Causality—Nucleophile Reactivity: The inherent nucleophilicity of your attacking species is paramount. Electron-rich, less sterically hindered nucleophiles react faster.
-
Solution: If possible, consider using a more reactive nucleophile. For example, if using an aniline, adding an electron-donating group to the aniline ring can increase its nucleophilicity. If steric hindrance is an issue, you may need to resort to more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route, such as a palladium-catalyzed cross-coupling reaction.[9]
-
Q2: My reaction is messy, and I'm getting multiple side products. What are they and how can I suppress them?
A2: Side product formation usually points to issues with reaction selectivity, stability of reactants or products, or the presence of contaminants like water.
-
Side Product: Di-substitution: If your nucleophile has a second reactive site (e.g., a primary amine), it's possible for it to react with two molecules of the chloropyridazine.
-
Solution: Use a slow addition of the chloropyridazine to a solution of the nucleophile. This keeps the concentration of the electrophile low at all times, favoring the 1:1 adduct. Using a large excess of the nucleophile can also drive the reaction towards the mono-substituted product.
-
-
Side Product: Hydrolysis: If there is water in your reaction, the chloropyridazine can be hydrolyzed to the corresponding pyridazinone, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
-
Side Product: Reaction at an Alternate Position: While substitution at the chloro-position is generally favored, attack at other electron-deficient carbons on the ring can occur, especially with highly reactive nucleophiles or under harsh conditions. This can lead to complex mixtures.
-
Solution: Lower the reaction temperature to improve selectivity. Ensure you are using a suitable solvent that promotes the desired SNAr pathway. Computational tools can sometimes predict the relative reactivity of different positions on the ring.[11]
-
-
Side Product: Dimerization/Polymerization: If your nucleophile and electrophile are on the same molecule (for an intramolecular reaction) or if the product can react further, oligomers may form.
-
Solution: Employ high-dilution conditions for intramolecular reactions to favor ring closure over intermolecular reactions. For intermolecular reactions, carefully control the stoichiometry.
-
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Purification techniques for Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
An invaluable intermediate in the development of novel therapeutic agents and agrochemicals, Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate demands high purity for successful downstream applications[1][2][3]. Achieving this purity, however, can present significant challenges, from stubborn impurities to low recovery yields.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven guidance for purifying this pyridazinone derivative. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most prevalent and effective techniques for this class of heterocyclic compounds are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target compound from impurities with different polarities[4]. Recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent system can be identified[5].
Q2: My compound appears to be degrading during purification on a silica gel column. Is this common and what can I do?
Yes, some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation[6]. Before committing to a large-scale column, it's wise to test your compound's stability. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If new spots or streaks appear that were not in the initial spotting, your compound may be unstable on silica. In such cases, you can use a deactivated silica gel (by adding a small amount of a base like triethylamine to your eluent) or switch to a different stationary phase, such as neutral or basic alumina[4].
Q3: How do I confirm the purity of my final product?
A multi-faceted analytical approach is recommended to unequivocally confirm purity[7]. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity via area percentage for non-volatile compounds. For assessing volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an excellent orthogonal method that is independent of chromatographic techniques and can provide an absolute purity value[7][8]. A sharp melting point is also a strong indicator of high purity[9].
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying pyridazinone derivatives[10][11]. Success hinges on the careful selection of the stationary and mobile phases, which should be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound[12].
Common Solvent Systems for Pyridazinone Derivatives
| Mobile Phase Composition | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point for many pyridazinones[11][13]. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds[10]. |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Alternative non-polar component to hexanes[10]. |
Step-by-Step Protocol for Flash Column Chromatography
-
Solvent System Selection: Using TLC, test various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find a system that gives your target compound an Rf of ~0.3 and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand on top to prevent disruption of the silica bed during sample loading.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed[12].
-
Elution & Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the elution process by periodically checking fractions with TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Common Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System: The polarity of the eluent is too high or too low, or it lacks the right selectivity. | Re-evaluate your TLC. If Rf is too high (>0.5), decrease eluent polarity. If Rf is too low (<0.2), increase polarity. Try a different solvent family (e.g., switch from an acetate/alkane system to a chloride/alcohol system)[4]. |
| Column Overloading: Too much crude material was loaded relative to the amount of silica. | The sample load should not exceed 1-5% of the silica gel mass. If you need to purify a large amount, use a wider column[4]. | |
| Compound Streaking (Tailing): The compound is interacting strongly with acidic sites on the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia in methanol to the mobile phase to neutralize the silica surface[4]. | |
| Compound Won't Elute | Compound is Too Polar: The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, consider a more polar system like dichloromethane/methanol[4]. If this fails, reverse-phase chromatography may be necessary. |
| Low Recovery / Product Lost | Compound Degraded on Column: The compound is unstable on silica gel. | Test for stability using 2D TLC[6]. If unstable, use a deactivated stationary phase (neutral alumina) or a different purification method like recrystallization. |
| Fractions are Too Dilute: The compound eluted, but at a concentration too low to be detected by TLC. | Concentrate a few fractions in the expected elution range and re-run the TLC[6]. |
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// Edges start -> check_rf; check_rf -> check_streaking [label=" No "]; check_rf -> adjust_polarity [label=" Yes, but poor separation "]; adjust_polarity -> success;
check_streaking -> check_loading [label=" No "]; check_streaking -> add_modifier [label=" Yes "]; add_modifier -> success;
check_loading -> success [label=" Yes "]; check_loading -> reduce_load [label=" No "]; reduce_load -> success; } DOT Caption: Troubleshooting workflow for poor separation in column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures[5].
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, acetone, ethyl acetate, or binary mixtures like acetone/hexanes[13] or ethanol/water[5].
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve your crude material.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface[5].
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "Oils Out" | Solution is Supersaturated: The concentration of the solute is too high. | Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly[4]. |
| Cooling is Too Rapid: Crystals do not have time to form a proper lattice. | Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. | |
| No Crystals Form | Solution is Not Saturated: Too much solvent was used. | Gently evaporate some of the solvent to increase the concentration and then attempt to cool again. |
| Lack of Nucleation Sites: Crystal growth has not been initiated. | Try scratching the inside of the flask with a glass rod at the solvent's surface. Alternatively, add a tiny "seed" crystal of the pure compound[4]. | |
| Low Recovery | Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor. | Use the absolute minimum amount of hot solvent needed for dissolution. You can concentrate the mother liquor to recover a second, possibly less pure, crop of crystals[4]. |
| Compound is Too Soluble: The compound has significant solubility even in the cold solvent. | Try a different solvent in which the compound is less soluble, or use a binary solvent system where one solvent dissolves the compound well and the other (an "anti-solvent") does not. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health. (2022).
- MDPI. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Publications. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors.
- ResearchGate. (2025).
- ElectronicsAndBooks. (2011).
- Liberty University. (n.d.).
- PubMed. (1999).
- Google Patents. (n.d.).
- Lirias. (n.d.).
- Column Chromatography. (n.d.).
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
- BLDpharm. (n.d.).
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Smolecule. (n.d.).
- AChemBlock. (n.d.).
- AChemBlock. (2026).
- MySkinRecipes. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]
- 3. Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Side reactions in the synthesis of pyridazinone derivatives
<Technical Support Center: Pyridazinone Derivative Synthesis
Welcome to the technical support hub for researchers, chemists, and drug development professionals working on the synthesis of pyridazinone derivatives. This center is designed to provide expert-backed, actionable guidance to troubleshoot common side reactions and optimize your synthetic protocols. Pyridazinone scaffolds are of immense interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cardiovascular, and anti-cancer properties.[1][2][3][4] However, their synthesis is often accompanied by challenges that can impact yield, purity, and scalability.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab. We will delve into the mechanistic underpinnings of these challenges and provide validated strategies for overcoming them.
Troubleshooting Guide: Common Side Reactions
Issue 1: Incomplete Cyclization & Hydrazone Formation
Question: My reaction between a 1,4-dicarbonyl compound (or a γ-ketoacid) and hydrazine stalls, yielding the hydrazone intermediate as the major product instead of the cyclized pyridazinone. How can I drive the reaction to completion?
Answer: This is a frequent challenge where the initial condensation to form the hydrazone is rapid, but the subsequent intramolecular cyclization is kinetically slow.[5][6] To favor the desired pyridazinone, you must optimize conditions to facilitate the intramolecular nucleophilic attack and subsequent dehydration.
Causality & Expert Analysis: The cyclization step is essentially a nucleophilic acyl substitution (for γ-ketoacids) or a further condensation-elimination (for 1,4-diketones), both of which are reversible and often require catalysis. Key factors influencing this equilibrium are pH, solvent, and water removal.
Troubleshooting Strategies:
-
pH Adjustment: For reactions involving γ-ketoacids, the pH can be critical. A mildly acidic medium can catalyze the dehydration step required for cyclization.[5] However, strongly acidic conditions may lead to other side reactions.
-
Protocol: Add a catalytic amount of a weak acid like acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH) to your reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction.[5][6] Protic solvents like ethanol or acetic acid can facilitate proton transfer steps involved in the cyclization.[5]
-
Recommendation: If you are using an aprotic solvent like toluene or THF, consider switching to or including a protic co-solvent like ethanol. Acetic acid can often serve as both the solvent and catalyst.[6]
-
-
Water Removal: The cyclization-dehydration step releases water.[5] According to Le Chatelier's principle, removing this water from the reaction medium will drive the equilibrium towards the cyclized product.
-
Protocol: Employ a Dean-Stark apparatus if using a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.
-
-
Temperature Optimization: Higher temperatures can provide the necessary activation energy for the cyclization step. However, excessive heat can cause degradation.[5]
-
Recommendation: Gradually increase the reaction temperature while monitoring for product formation and byproduct appearance on TLC. Refluxing in a suitable solvent is a common strategy.
-
Workflow: Overcoming Incomplete Cyclization
Caption: Troubleshooting workflow for low pyridazinone yields.
Issue 2: Formation of Regioisomers with Unsymmetrical Precursors
Question: I am using an unsymmetrical 1,4-dicarbonyl compound, and my reaction is producing a mixture of two constitutional isomers of the pyridazinone. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic problem when an unsymmetrical hydrazine (e.g., methylhydrazine) or an unsymmetrical dicarbonyl reacts. The selectivity is dictated by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.
Causality & Expert Analysis:
-
Electronic Effects: A more electrophilic carbonyl group will react faster with the more nucleophilic nitrogen of the hydrazine. For substituted hydrazines like methylhydrazine, the methyl-substituted nitrogen is often more nucleophilic due to the electron-donating inductive effect of the methyl group.
-
Steric Hindrance: A less sterically hindered carbonyl group will be more accessible for nucleophilic attack.[5] Similarly, the less hindered nitrogen of the hydrazine may be favored.
Troubleshooting Strategies:
-
Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach. First, selectively form a hydrazone at the more reactive carbonyl under mild conditions (e.g., lower temperature). After purification, subject the isolated hydrazone to cyclization conditions. This locks in the initial regiochemistry.
-
Use of Protecting Groups: If possible, temporarily protect one of the carbonyl groups. After the initial condensation and cyclization, the protecting group can be removed. This strategy offers excellent control but adds steps to the synthesis.
-
Inverse Electron Demand Diels-Alder (IEDDA): For certain substrates, an IEDDA reaction between a tetrazine and an alkyne can provide highly regioselective access to pyridazines, which can then be converted to pyridazinones.[7] This advanced method bypasses the traditional condensation route.
Issue 3: Competing N-Alkylation vs. O-Alkylation
Question: During the alkylation of my pyridazinone, I am getting a mixture of the desired N-alkylated product and the O-alkylated (2-alkoxypyridine) byproduct. How can I favor N-alkylation?
Answer: Pyridinones are ambident nucleophiles, meaning they can be alkylated at either the ring nitrogen or the exocyclic oxygen atom.[8] The outcome of this competition is highly dependent on the reaction conditions, a principle known as Hard and Soft Acids and Bases (HSAB) theory. The nitrogen anion is generally considered "softer" and the oxygen anion "harder".
Causality & Expert Analysis:
-
Counter-ion: The nature of the cation associated with the pyridinone anion is critical. Cations that coordinate tightly with the "hard" oxygen (e.g., Ag+) will favor O-alkylation.[9] Looser ionic interactions (e.g., with Na+ or K+) allow the "softer" nitrogen to react.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating cations, leaving the pyridinone anion more "naked" and reactive. This often favors reaction at the more nucleophilic nitrogen atom.[10]
-
Alkylating Agent: "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the hard oxygen center, while "softer" agents (e.g., allyl or benzyl halides) favor the soft nitrogen center.
Troubleshooting Strategies:
| Parameter | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Side Product) | Rationale |
| Base/Counter-ion | NaH, KH, K₂CO₃, Cs₂CO₃ | Silver salts (e.g., Ag₂O, Ag₂CO₃) | Alkali metal salts create a "softer" nucleophile, favoring N-attack. Silver coordinates to oxygen, promoting O-attack.[9][10] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Non-polar (Benzene, Toluene) | Polar aprotic solvents solvate the cation, freeing the anion for N-alkylation.[10] |
| Leaving Group | Good leaving groups (I > Br > Cl) | - | Enhances reactivity in general. |
| Temperature | Moderate (RT to 80 °C) | Varies | Higher temperatures can sometimes decrease selectivity. |
Protocol: Selective N-Alkylation of a 3(2H)-Pyridazinone
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazinone starting material (1.0 eq).
-
Deprotonation: Add anhydrous DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. The solution should become homogeneous.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1-1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: I'm observing over-alkylation when using a substituted hydrazine. What's happening? A1: If you are using a reagent like methylhydrazine, alkylation can potentially occur at both nitrogen atoms if the reaction conditions are not well-controlled, leading to undesired quaternary salts or other byproducts.[5] Ensure you are using the correct stoichiometry (typically 1:1) and avoid excessively harsh conditions or a large excess of any alkylating reagents that might be present as impurities.
Q2: My pyridazinone product seems to be degrading during workup or purification. Are these compounds generally unstable? A2: The stability of the pyridazinone ring can vary significantly based on its substituents. Some derivatives can be sensitive to strong acids, bases, or high temperatures.[6] The N-N bond, in particular, can be susceptible to cleavage under harsh reductive or oxidative conditions.[5] If you suspect degradation, try using milder workup procedures (e.g., avoid strong acid/base washes) and purify using methods that minimize heat exposure, such as flash chromatography at room temperature.
Q3: Can I use microwave irradiation to speed up my pyridazinone synthesis? A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating the formation of pyridazinone rings, often reducing reaction times from hours to minutes and sometimes improving yields by minimizing byproduct formation.[9] It is particularly useful for driving the cyclization-dehydration step. However, it is crucial to perform initial small-scale screening to find the optimal temperature and time, as rapid heating can sometimes promote decomposition.
References
- Common side reactions in the synthesis of pyridazinone derivatives - Benchchem.
- Pyridazinone Synthesis: Technical Support Center - Benchchem.
-
Synthesis of Pyridazine - ChemTube3D. Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]
-
Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF. Available from: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. Available from: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available from: [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. Available from: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - NIH. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available from: [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. Available from: [Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC - PubMed Central. Available from: [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar. Available from: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one - PMC - NIH. Available from: [Link]
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- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate: A Technical Guide
Welcome to the technical support center for Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and managing the stability of this molecule is critical for reproducible experimental results and the successful development of new chemical entities.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound with a pyridazine core. Its structure incorporates several functional groups that can influence its stability: a methyl ester, a chloro substituent, and a pyridazinone ring.[1][2][3] These features make it a versatile building block in medicinal chemistry and agrochemical research.[4][5] However, the same reactive sites can also be prone to degradation under certain experimental conditions. This guide will walk you through the potential stability issues and how to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My solution of the compound is showing a new, unexpected peak in my HPLC analysis over time. What could be happening?
A1: The appearance of a new peak in your chromatogram is a strong indicator of degradation. The most probable cause is hydrolysis of the methyl ester group to the corresponding carboxylic acid.[6][7] This is a common issue with ester-containing compounds, especially in the presence of water and either acidic or basic conditions.
Troubleshooting Steps:
-
Analyze Your Solvent: Are you using a protic solvent like methanol or ethanol? Does your aprotic solvent (e.g., DMSO, DMF) contain water? Even trace amounts of water can lead to hydrolysis over time. Consider using freshly opened, anhydrous solvents.
-
Check the pH: The pH of your solution is a critical factor. Both acidic and basic conditions can catalyze ester hydrolysis.[7][8] If your experimental conditions allow, buffer your solution to a neutral pH (around 6-7).
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis. Store your stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) and minimize the time they are kept at room temperature.
Q2: I'm observing a loss of the parent compound in my assay, but I don't see a corresponding increase in the hydrolyzed carboxylic acid peak. What other degradation pathways are possible?
A2: While ester hydrolysis is a primary concern, other degradation pathways can occur. The pyridazine ring itself can be susceptible to degradation under harsh conditions. Additionally, the chloro-substituent can be reactive.
Potential Degradation Pathways:
-
Nucleophilic Substitution of the Chlorine: The chlorine atom on the pyridazine ring can be displaced by nucleophiles.[1][9] If your reaction mixture contains nucleophilic species (e.g., amines, thiols, or even water at elevated temperatures), you may be forming a new derivative.
-
Ring Opening: Under extreme pH conditions or high temperatures, the pyridazinone ring could potentially undergo cleavage. This would likely result in multiple, smaller degradation products that may not be easily detectable by your current analytical method.
-
Oxidation: While less common for this specific structure, oxidative degradation can occur, especially if your solution is exposed to air and light for extended periods, or if oxidizing agents are present.[10][11]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for identifying degradation pathways.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: The choice of solvent is crucial for maintaining the stability of your compound.
Recommended Solvents:
-
Aprotic Solvents: High-quality, anhydrous aprotic solvents are generally the best choice for long-term storage.
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Other Organic Solvents: For intermediate dilutions and immediate use, other solvents may be suitable, but their water content should be minimized.
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): These can participate in transesterification or hydrolysis. If they must be used, prepare solutions fresh and use them immediately.
-
Aqueous Buffers: Only use aqueous solutions if your experiment requires it, and prepare them fresh. The stability in aqueous media is highly pH-dependent.
Solvent Stability Comparison Table:
| Solvent | Type | Water Content | Recommended Use | Stability Concern |
| Anhydrous DMSO | Aprotic Polar | <0.01% | Long-term stock solutions | Hygroscopic, can absorb water |
| Anhydrous DMF | Aprotic Polar | <0.01% | Long-term stock solutions | Can degrade to dimethylamine |
| Acetonitrile (HPLC grade) | Aprotic Polar | <0.01% | Intermediate dilutions, immediate use | |
| Methanol/Ethanol | Protic Polar | Variable | Immediate use only | Hydrolysis, Transesterification |
| Aqueous Buffers | Protic | High | Immediate use, pH-dependent | Hydrolysis |
Q4: How should I store my stock solutions to ensure maximum stability?
A4: Proper storage is essential to prolong the shelf-life of your compound in solution.
Storage Recommendations:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Photodegradation can be a concern for many organic molecules.[11][12]
-
Atmosphere: For highly sensitive applications, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Aliquotting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Experimental Protocol: Performing a Forced Degradation Study
To systematically investigate the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[10][11][12][13] This involves subjecting the compound to more severe conditions than it would normally encounter to accelerate degradation and identify potential degradation products.
Objective: To determine the degradation pathways and intrinsic stability of the compound.[12]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (stock solution in solvent) should be kept at room temperature and protected from light.
-
Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
-
Data Interpretation Workflow:
Caption: Workflow for a forced degradation study.
By following this guide, you will be better equipped to handle this compound in your research, ensuring the integrity of your experiments and the reliability of your results.
References
-
Pyridazine carboxylic acids and esters. (n.d.). Justia Patents. Retrieved from [Link]
- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (n.d.). Google Patents.
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Methyl 4,6-dichloropyridazine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH. Retrieved from [Link]
-
Methyl 4,6-dichloropyridazine-3-carboxylate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
Methyl 6-chloropyridazine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate 98.00% | CAS: 2091959-22-5 | AChemBlock [achemblock.com]
- 4. Methyl4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [myskinrecipes.com]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. biomedres.us [biomedres.us]
- 11. medcraveonline.com [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Pyridazines
Welcome to the technical support center for optimizing catalyst selection in the cross-coupling of pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for challenges encountered during your experiments.
Introduction: The Unique Challenges of Pyridazine Cross-Coupling
The pyridazine ring, with its two adjacent nitrogen atoms, presents a unique electronic landscape for cross-coupling reactions. Its electron-deficient nature can be an advantage, often facilitating the oxidative addition step in palladium-catalyzed reactions.[1][2] However, the Lewis basicity of the nitrogen atoms can also lead to catalyst inhibition or deactivation, making careful selection of the catalyst system paramount for a successful transformation.[3] This guide will walk you through common hurdles and provide solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on pyridazine rings?
The main challenges stem from the inherent properties of the pyridazine nucleus:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst poisoning or the formation of inactive complexes.[3]
-
Substrate Instability: Halopyridazines can be susceptible to nucleophilic substitution or decomposition under harsh reaction conditions. Iodinated pyridazines, while reactive, can be particularly unstable and may undergo deiodination.[4]
-
Side Reactions: Homo-coupling of the coupling partners (e.g., boronic acids in Suzuki-Miyaura reactions or alkynes in Sonogashira couplings) is a common side reaction that reduces the yield of the desired product and complicates purification.[1]
-
Regioselectivity: For pyridazines with multiple potential reaction sites, achieving selective functionalization can be challenging.
Q2: How does the electronic nature of the pyridazine ring influence catalyst selection?
The electron-deficient character of the pyridazine ring generally facilitates the oxidative addition of the palladium catalyst to a carbon-halogen bond, which is often the rate-limiting step in the catalytic cycle.[1][2] This can sometimes allow for the use of less reactive coupling partners or milder reaction conditions. However, this same electron deficiency can make the resulting products susceptible to further reactions or decomposition. The choice of catalyst and, more importantly, the ligand, must balance the need for high catalytic activity with the stability of the starting materials and products.
Q3: Which palladium sources are recommended for pyridazine cross-coupling?
A variety of palladium sources can be effective, and the optimal choice is often substrate-dependent. Common choices include:
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, but it may not be optimal for all pyridazine substrates.[5][6]
-
PdCl₂(PPh₃)₂: Another standard catalyst, often used in Sonogashira couplings.[6]
-
Pd(OAc)₂ or Pd₂(dba)₃: These are often used as pre-catalysts in combination with a phosphine ligand. This approach allows for greater flexibility in tuning the catalytic activity by changing the ligand.[5][6]
Q4: Why is the choice of ligand so critical?
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the outcome of the reaction. For pyridazine cross-couplings, bulky and electron-rich phosphine ligands are often preferred. These ligands can:
-
Promote Reductive Elimination: This is the final step in the catalytic cycle that forms the desired C-C or C-N bond.
-
Prevent Catalyst Deactivation: Bulky ligands can shield the palladium center from coordinating to the pyridazine nitrogens.
-
Enhance Catalyst Stability and Longevity: This allows for lower catalyst loadings and more efficient reactions.
-
Facilitate Oxidative Addition: For less reactive aryl chlorides, specific ligands are essential.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, challenges can arise when working with pyridazine substrates.
Issue 1: Low or No Yield of the Desired Coupled Product
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Catalyst System | Screen a variety of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[5] These can enhance catalyst activity and prevent deactivation. Consider using a pre-catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand. |
| Inappropriate Base | The base is critical for the transmetalation step. Screen different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The solubility and strength of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | Ensure the solvent system (e.g., dioxane, toluene, DMF) solubilizes all reaction components.[1] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[3] |
| Boronic Acid Instability | Use freshly prepared boronic acids or more stable derivatives like pinacol esters or MIDA boronates, which are less prone to degradation and homo-coupling.[1] |
Issue 2: Significant Formation of Homo-coupled Byproduct from Boronic Acid
| Potential Cause | Recommended Solution & Explanation |
| Presence of Oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidative homo-coupling of boronic acids.[3] |
| Inefficient Transmetalation | Optimize the base and ligand as described above. Bulky, electron-rich ligands can accelerate transmetalation, disfavoring side reactions.[1] |
| High Concentration of Boronic Acid | Employ slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration low, suppressing the rate of homo-coupling.[1] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for the initial selection of a catalyst system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol is a starting point and may require optimization.
-
Reagent and Solvent Preparation: Ensure the halopyridazine, boronic acid or ester, palladium catalyst, ligand, and base are of high purity and dry. Use an anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles. [1]2. Reaction Setup (under inert atmosphere): To a dry Schlenk flask, add the halopyridazine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%). [1][6]3. Reaction Execution: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. [1]4. Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [1] General Procedure for Copper-Free Sonogashira Coupling of a Halopyridazine
-
Reagent and Solvent Preparation: Ensure the halopyridazine, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry. Use an anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile). [1]2. Reaction Setup (under inert atmosphere): In a dry reaction vessel, combine the halopyridazine (1.0 equiv.), terminal alkyne (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. [4]4. Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [1]
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of halopyridazines with phenylboronic acid, compiled from literature sources. [6]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | 3 | 83 |
Note: "High" is a qualitative descriptor from the literature. Yields are highly substrate-dependent.
References
- Preventing homo-coupling side reactions in pyridazine synthesis - Benchchem.
-
Optimized conditions for Negishi cross‐coupling at position 3 using... - ResearchGate. [Link]
- Technical Support Center: Suzuki Reactions Involving Pyridazines - Benchchem.
- How to avoid low yields in cross-coupling reactions of 3-chloropyridazines - Benchchem.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. [Link]
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Organic Letters - ACS Publications. [Link]
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. - ResearchGate. [Link]
- Technical Support Center: Optimization of Pyridazine Coupling Reactions - Benchchem.
- Technical Support Center: Stability and Reactivity of Iodin
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to pilot or production scales. We will explore the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and reproducible process.
Introduction: The Importance of the Pyridazinone Scaffold
This compound is a crucial heterocyclic building block. The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities ranging from anticancer and anti-inflammatory to cardiovascular and antimicrobial.[1][2] Its utility stems from the specific arrangement of nitrogen atoms, which allows for diverse functionalization and interaction with biological targets.[3] However, transitioning its synthesis from a lab-scale procedure to a large-scale, efficient process presents significant challenges, including reaction control, byproduct formation, and purification.[4][5] This guide provides field-proven insights to navigate these complexities.
General Synthetic Strategy Overview
The most common and scalable approach to the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine source. Subsequent functionalization, such as chlorination, yields the target molecule. The general workflow is outlined below.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: We are experiencing low yields (<50%) during the initial cyclocondensation reaction. What are the common causes and how can we optimize this step?
A1: Low yield in the cyclization step is a frequent issue during scale-up. The root cause often lies in one of several areas:
-
Side Reactions: The 1,4-dicarbonyl starting material can be prone to self-condensation or polymerization under harsh conditions.[6] Ensure the reaction temperature is carefully controlled. A gradual addition of the hydrazine hydrate to the solution of the dicarbonyl compound can help maintain a low concentration of the nucleophile and minimize side reactions.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR). If the reaction stalls, a gentle increase in temperature or an extension of the reaction time may be necessary. However, be cautious of byproduct formation with excessive heating.
-
pH Control: The pH of the reaction medium is critical. While the reaction can be catalyzed by either acid or base, the optimal pH range is often narrow.
-
Acid Catalysis: A small amount of acetic acid can facilitate the initial imine formation.
-
Base Catalysis: A base like piperidine or triethylamine can also promote the reaction.[7]
-
Recommendation: Perform small-scale experiments to screen different catalytic systems and concentrations to find the optimal conditions for your specific substrate.
-
-
Solvent Choice: The choice of solvent affects the solubility of reactants and intermediates. Ethanol or methanol are common choices. Ensure your starting material is fully dissolved before adding the hydrazine. In some cases, a co-solvent system may be beneficial.
Q2: The chlorination step using phosphorus oxychloride (POCl₃) is sluggish and produces significant tar-like byproducts. How can we improve this transformation?
A2: The chlorination of pyridazinones is a powerful but often challenging reaction, especially on a larger scale.
-
Reagent Purity and Stoichiometry: Use a fresh, high-purity grade of POCl₃. The stoichiometry is critical; typically, a significant excess of POCl₃ is used, as it can also act as the solvent. However, on a large scale, minimizing this excess is desirable for both cost and safety reasons. Experiment with reducing the excess, but ensure enough is present to drive the reaction to completion.
-
Temperature Control: This reaction is often highly exothermic upon initiation.
-
Initial Addition: If using a co-solvent (e.g., toluene, acetonitrile), add the POCl₃ to the substrate slurry at a controlled, lower temperature (e.g., 0-10 °C) before gradually heating.
-
Reflux Conditions: The reaction typically requires heating to reflux. Ensure your reactor has adequate cooling capacity to manage the exotherm and maintain a controlled reflux. Overheating can lead to decomposition and the formation of intractable tars.
-
-
Anhydrous Conditions: The presence of water will rapidly decompose POCl₃ and lead to poor conversion and byproduct formation. Ensure your starting material is thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Chlorinating Agents: While POCl₃ is the most common agent for this type of transformation[6], other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) could be explored, though they may present their own challenges.[8]
Caption: Decision tree for troubleshooting the chlorination step.
Q3: Our final product is difficult to isolate and purify. Recrystallization attempts result in oils or poor recovery. What are the best practices for purification at scale?
A3: Purification is a common bottleneck when scaling up. The polar nature of the pyridazinone ring combined with the ester and chloro substituents can lead to challenging physical properties.
-
Controlled Workup/Quenching: The quenching of the chlorination reaction is a critical step. Typically, the reaction mixture is slowly added to ice water or a cold aqueous base solution. This must be done with extreme care due to the violent reaction of residual POCl₃ with water. The final pH of the aqueous layer will determine the form of your product and its solubility.
-
pH Adjustment for Precipitation: The product may be more soluble at very high or low pH. After quenching and extraction, experiment with adjusting the pH of the aqueous layer to find the point of minimum solubility to induce precipitation.
-
Trituration/Solvent Slurry: If direct recrystallization fails, trituration is an excellent alternative for purification at scale. This involves stirring the crude solid as a slurry in a solvent in which the product has very low solubility, but the impurities are soluble. Solvents to try include diethyl ether, methyl tert-butyl ether (MTBE), or heptane/ethyl acetate mixtures.
-
Recrystallization Solvent Screening: For recrystallization, a systematic solvent screen is recommended. Good single-solvent systems often include isopropanol, ethanol, or acetonitrile. For two-solvent systems, consider combinations like ethyl acetate/heptane or toluene/heptane. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Key Process Parameters for Scale-Up
The table below summarizes critical parameters and their potential impact on the synthesis. This should be used as a guide for your process optimization studies.
| Parameter | Step | Low Setting Impact | High Setting Impact | Recommended Action |
| Temperature | Cyclization | Incomplete reaction, long reaction times. | Increased byproduct formation, potential for runaway reaction. | Optimize for a balance between reaction rate and purity (e.g., 60-80 °C). |
| Catalyst Conc. | Cyclization | Slow or stalled reaction. | Increased side reactions, potential purification issues. | Screen concentrations (e.g., 0.05-0.2 equivalents) to find optimal loading. |
| POCl₃ Molar Eq. | Chlorination | Incomplete conversion to the chloro-derivative. | Increased cost, more hazardous quench, potential for byproducts. | Use sufficient excess for full conversion (e.g., 3-5 eq.), but avoid large excess at scale. |
| Quench Temp. | Chlorination | Freezing of aqueous phase, poor mixing. | Degradation of product, uncontrolled exotherm. | Maintain quench temperature between 0-10 °C with vigorous stirring. |
Baseline Experimental Protocol (Lab-Scale)
This protocol provides a starting point for development. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Methyl 3-oxo-6-hydroxy-2,3-dihydropyridazine-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-formyl-3-oxosuccinate (1.0 eq.) and ethanol (5-10 volumes).
-
Begin stirring and add hydrazine hydrate (1.1 eq.) dropwise over 15 minutes. An exotherm may be observed.
-
Add glacial acetic acid (0.1 eq.).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 2 volumes).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the pyridazinone intermediate as a solid.
Step 2: Synthesis of this compound
-
Caution: This step involves corrosive and reactive chemicals. To a flame-dried round-bottom flask under a nitrogen atmosphere, add the intermediate from Step 1 (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 4.0 eq.) via a dropping funnel at room temperature.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a homogeneous solution. Monitor the reaction for completion.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of ice and water.
-
Extremely cautiously , add the reaction mixture dropwise to the stirred ice/water mixture, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, stir the resulting slurry for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like isopropanol.
References
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MDPI. (2022-10-18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
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ResearchGate. (2025-08-09). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]
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Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Available at: [Link]
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National Institutes of Health (NIH). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Available at: [Link]
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National Institutes of Health (NIH). (2022-06-23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]
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ResearchGate. (2025-08-07). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
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PubMed Central. (2025-07-02). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
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Institute of Molecular and Translational Medicine. (2025-12-03). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Available at: [Link]
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RSC Publishing. (2021-07-14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]
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PubMed Central. (2025-12-03). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available at: [Link]
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Validation & Comparative
The Analytical Challenge: Differentiating Isomers
An In-Depth Guide to the 13C NMR Analysis of Pyridazine Carboxylates: A Comparative Approach
For researchers and professionals in drug development, the structural elucidation of heterocyclic compounds is a foundational step. Pyridazine carboxylates, a class of molecules featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a carboxylate substituent, are of significant interest due to their versatile applications in medicinal chemistry. The pyridazine ring's unique electronic properties, including a high dipole moment and weak basicity, make it a valuable scaffold in drug design.[1] However, these same properties, combined with the potential for various isomeric forms, present a considerable analytical challenge. Accurately determining the substitution pattern on the pyridazine ring is critical, as even minor positional changes can drastically alter a compound's biological activity.
This guide provides an in-depth comparison of analytical techniques for the characterization of pyridazine carboxylates, with a primary focus on the pivotal role of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to ensure accurate and reliable structural assignment.
The core difficulty in analyzing pyridazine carboxylates lies in unambiguously distinguishing between isomers. For a monosubstituted pyridazine carboxylate, the carboxyl group can be positioned at either C3/C6 or C4/C5. These positional isomers possess the same molecular weight and elemental composition, rendering techniques like standard mass spectrometry ineffective for differentiation. The electronic environment of each carbon and hydrogen atom, however, is exquisitely sensitive to the location of the electron-withdrawing carboxyl group and the ring nitrogens. It is this sensitivity that makes NMR spectroscopy the premier tool for this task.
Caption: Isomeric pyridazine carboxylates share mass and formula but are distinguishable by NMR.
13C NMR Spectroscopy: The Definitive Tool for Structural Elucidation
13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] While the low natural abundance (1.1%) and weaker magnetic resonance of the 13C isotope make it less sensitive than 1H NMR, modern Fourier Transform (FT) instruments readily overcome this limitation.[3] For pyridazine carboxylates, 13C NMR is indispensable for several key reasons:
-
Signal for Every Unique Carbon: Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for a direct count of unique carbon environments.[4]
-
Wide Chemical Shift Range: The typical 13C chemical shift range of 0-220 ppm is much broader than that of 1H NMR, which minimizes signal overlap and simplifies spectral analysis, even for complex substituted heterocycles.[4][5]
-
High Sensitivity to Electronic Environment: The chemical shift of a carbon nucleus is highly dependent on its local electronic environment. The electron-withdrawing nitrogen atoms and the carboxylate group deshield adjacent carbons, shifting their signals significantly downfield (to a higher ppm value).[5] This effect is the key to differentiating isomers.
Interpreting the 13C NMR Spectrum of a Pyridazine Carboxylate:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the 160-175 ppm region for carboxylic acids and esters.[2][5] Coordination of the carboxylate to a metal ion can shift this signal even further downfield to ~170 ppm.[6]
-
Pyridazine Ring Carbons: These sp2-hybridized carbons resonate in the aromatic region (~125-160 ppm ). Their precise shifts are diagnostic of the substitution pattern.
-
Carbons adjacent to Nitrogen (C3/C6): These are significantly deshielded by the adjacent electronegative nitrogen and typically appear further downfield within the aromatic region.
-
Carbons C4/C5: These carbons are generally found more upfield compared to C3/C6.
-
The position of the carboxylate group will further influence these shifts, allowing for definitive assignment. For instance, in pyridazin-3(2H)-one, C3 is observed at δ 164.00 while C6 is at δ 139.02.[7]
-
-
Substituent Carbons: Carbons from alkyl groups (e.g., in an ethyl ester) will appear in the upfield, aliphatic region (~10-60 ppm ). For example, the methyl and methylene carbons of an ethyl ester group typically resonate around 14 ppm and 61 ppm, respectively.[8]
A Comparative Analysis of Analytical Techniques
While 13C NMR is the cornerstone of analysis, a multi-technique approach provides the most robust characterization. The following table compares 13C NMR with common alternatives.
| Technique | Strengths | Weaknesses | Synergy with 13C NMR |
| 13C NMR | Direct carbon skeleton info; Wide spectral range; High sensitivity to electronic effects. | Low sensitivity; Longer acquisition times. | Core Technique. Provides the foundational structural map. |
| 1H NMR | High sensitivity; Fast acquisition; J-coupling reveals proton connectivity. | Signal overlap in aromatic regions; Indirect carbon skeleton info. | Essential for full assignment via 2D NMR (HSQC, HMBC).[9][10] |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns. | Cannot distinguish isomers; Destructive technique. | Confirms molecular formula and identifies substituents. |
| Infrared (IR) Spectroscopy | Excellent for identifying functional groups (e.g., C=O stretch).[11] | Limited information on the carbon skeleton; Cannot reliably distinguish isomers. | Confirms the presence of the carboxylate functional group. |
| X-ray Crystallography | Provides absolute, unambiguous 3D structure. | Requires a suitable single crystal (often a major bottleneck). | The "gold standard" for confirmation if a crystal can be obtained. |
A Validated Protocol for 13C NMR Acquisition
Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a quantitative 13C NMR spectrum for a novel pyridazine carboxylate.
I. Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the high-purity pyridazine carboxylate sample.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d6 and CDCl3 are common choices. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean NMR tube.
-
Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved. Ensure no solid particles remain.
II. Spectrometer Setup & Acquisition
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the 13C frequency and perform automated shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Relaxation Delay (D1): Crucial for quantitation. Set to 5-7 seconds to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low abundance of 13C.[12]
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in positive absorption mode. Perform automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Peak Picking: Identify and label all distinct carbon signals.
The Power of a Combined NMR Approach
While 1D 13C NMR is powerful, its true potential is unlocked when combined with other NMR experiments. A comprehensive structural elucidation workflow integrates 1H, DEPT, and 2D correlation spectra.
Caption: Workflow combining 1D and 2D NMR experiments for complete structural assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of protons attached to each carbon. A DEPT-135 spectrum will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons (including the C=O) are absent.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon with its directly attached proton(s). It creates a map where each peak represents a C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range correlations between carbons and protons (typically over 2-3 bonds). This is the key to connecting the molecular fragments. For example, an HMBC correlation from the proton at C5 to the carbonyl carbon would definitively place the carboxylate group at C4.
Conclusion
For the structural analysis of pyridazine carboxylates, 13C NMR spectroscopy is not merely a useful technique; it is an essential one. Its ability to directly probe the carbon framework and its high sensitivity to the subtle electronic perturbations caused by substituent and heteroatom placement allow it to resolve the ambiguities that other methods cannot. While techniques like mass spectrometry and IR spectroscopy provide valuable confirmatory data, they lack the isomer-differentiating power of NMR. For an unambiguous, in-solution structural assignment, a workflow centered on 1D 13C and 1H NMR, and enriched with 2D correlation experiments like HSQC and HMBC, represents the gold standard in modern chemical research. This comprehensive approach ensures the scientific integrity required for advancing drug discovery and development programs.
References
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Stefan, B., & Stanovnik, B. (1996). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Magnetic Resonance in Chemistry, 34(5), 374-378. [Link]
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Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
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Ghaem-Maghami, G., & Tipping, A. E. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1199-1203. [Link]
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Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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Prabavathi, N., Krishnakumar, V., & Muthu, S. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 01-12. [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
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Leavesley, I. M., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
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Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6‐substituted and 2,6‐disubstituted pyridazin‐3(2H)‐ones. Sci-Hub. [Link]
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Świderski, G., et al. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 27(23), 8527. [Link]
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Leavesley, I. M. (2023). A new pyrazine carboxyl derivative and its two d10 metal coordination polymers: Syntheses, characterization, DFT and property. SciSpace. [Link]
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Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Semantic Scholar. [Link]
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Mangalagiu, I. I., et al. (2017). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 22(12), 2069. [Link]
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El-Sawy, A. A., et al. (2001). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry - Section B. [Link]
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A Comparative Guide to the Analytical Characterization of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, is a member of this promising family. Its structural elucidation and purity assessment are critical checkpoints in the journey from synthesis to potential therapeutic application.
This guide provides a comparative overview of analytical techniques for the characterization of this compound, with a primary focus on mass spectrometry. We will delve into the expected fragmentation patterns and compare the insights gained from mass spectrometry with those from other powerful analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental protocols provided herein are grounded in established methodologies for the analysis of pyridazinone derivatives.[1][4]
The Pivotal Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about organic molecules. For a novel compound like this compound, mass spectrometry provides the initial, crucial confirmation of its molecular formula.
Expected Mass Spectrum and Fragmentation Pattern
Ionization: Electrospray ionization (ESI) in positive mode would be a suitable technique for this polar molecule, likely producing a prominent protonated molecule [M+H]⁺ at m/z 189.57. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 191.57 ([M+H+2]⁺) that is approximately one-third the intensity of the [M+H]⁺ peak.
Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would yield structurally informative fragment ions. The fragmentation cascade is likely to be initiated by the loss of small, stable molecules.
Below is a proposed fragmentation pathway:
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Comparative Analysis with Other Analytical Techniques
While mass spectrometry is powerful, a multi-faceted analytical approach is essential for unequivocal structure confirmation and purity assessment.[4]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Isomers may not be distinguishable without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Provides unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). | Provides fundamental confirmation of the molecular formula. | Does not provide structural information. |
Experimental Protocols
Mass Spectrometry (GC-MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) method can be employed if the compound is sufficiently volatile and thermally stable.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.[4]
-
Carrier Gas: Helium.
-
-
MS Conditions:
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of the synthesized compound.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the detailed molecular structure.[1][8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivities.
-
Conclusion
The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry provides essential molecular weight and fragmentation data, which, when combined with the purity assessment from HPLC and the detailed structural insights from NMR, allows for the unambiguous confirmation of the compound's identity and integrity. This rigorous analytical workflow is fundamental to advancing pyridazine derivatives in the drug discovery pipeline.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI.
- The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate - Smolecule.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- (PDF) 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - ResearchGate.
- Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds - ResearchGate.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
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A Comparative Guide to the FT-IR Spectroscopy of 3-oxo-2,3-dihydropyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as it applies to the structural elucidation of 3-oxo-2,3-dihydropyridazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] A thorough understanding of their spectroscopic signatures is paramount for unambiguous characterization, reaction monitoring, and quality control.
The Vibrational Landscape of the Pyridazinone Core
The 3-oxo-2,3-dihydropyridazine ring system presents a unique constellation of vibrational modes. The lactam moiety within the six-membered ring is the most prominent feature in the FT-IR spectrum. The interpretation of the spectral data hinges on the identification and assignment of the characteristic stretching and bending frequencies of the carbonyl group (C=O), the endocyclic C=N bond, the N-H bond (in unsubstituted derivatives), and the various C-H and ring vibrations. The precise position of these absorption bands is exquisitely sensitive to the nature and position of substituents on the pyridazinone ring, providing a powerful tool for structural confirmation.
Key Vibrational Modes and Their Diagnostic Value
The FT-IR spectrum of a 3-oxo-2,3-dihydropyridazine derivative can be dissected into several key regions, each providing specific structural information. The following diagram illustrates the typical workflow for analyzing the FT-IR spectrum of a novel pyridazinone derivative.
Caption: Workflow for FT-IR analysis of 3-oxo-2,3-dihydropyridazine derivatives.
Comparative Analysis of Substituent Effects
The electronic and steric nature of substituents dramatically influences the vibrational frequencies of the pyridazinone core. This section provides a comparative analysis of these effects, with supporting data from the literature.
The Carbonyl (C=O) Stretching Vibration: A Sensitive Probe
The C=O stretching frequency is arguably the most diagnostic absorption in the FT-IR spectra of 3-oxo-2,3-dihydropyridazine derivatives. Its position is highly sensitive to the electronic environment.
-
Unsubstituted and Alkyl-Substituted Derivatives: In simple, unsubstituted or alkyl-substituted pyridazinones, the C=O stretching vibration typically appears in the range of 1640-1680 cm⁻¹ .[3][4] This is characteristic of a six-membered lactam.[5]
-
Aryl Substitution: The introduction of an aryl group at various positions on the ring can lead to conjugation with the C=O group, resulting in a decrease in the stretching frequency. This is due to the delocalization of π-electrons, which weakens the C=O bond. For example, in 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones, the C=O stretch is observed around 1685 cm⁻¹ .[1]
-
Electron-Withdrawing and Donating Groups: The nature of the substituent on an aryl ring further modulates the C=O frequency.
-
Electron-donating groups (EDGs) , such as methoxy or amino groups, on an attached phenyl ring will increase electron density in the conjugated system, further weakening the C=O bond and causing a red shift (lower frequency).
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, will have the opposite effect. They will decrease electron density in the conjugated system, strengthening the C=O bond and causing a blue shift (higher frequency).[6][7]
-
-
Ring Strain: While the six-membered pyridazinone ring is relatively strain-free, any structural modifications that introduce ring strain can lead to an increase in the C=O stretching frequency.[8]
The following table summarizes the C=O stretching frequencies for a selection of substituted 3-oxo-2,3-dihydropyridazine derivatives.
| Compound | Substituents | C=O Stretching Frequency (cm⁻¹) | Reference |
| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 4-Cl-benzyl at C4, phenyl at C6 | 1647 | [3] |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | 2-NO₂-benzyl at C4, phenyl at C6 | 1646 | [3] |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 2,6-di-Cl-benzyl at C4, phenyl at C6 | 1646 | [3] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 4-F-benzyl at C4, phenyl at C6 | 1740 | [3] |
| 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | 4-Cl-benzoyl at C6, 4-Cl-phenyl at N2, 4-NO₂-phenyl at C4 | 1670, 1648 (two C=O groups) | [9] |
| 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | 4-Br-benzoyl at C6, 4-Cl-3-NO₂-phenyl at N2, 4-NO₂-phenyl at C4 | 1676, 1648 (two C=O groups) | [9] |
The C=N and N-H Stretching Vibrations
-
C=N Stretching: The endocyclic C=N stretching vibration is another key feature, typically appearing in the region of 1600-1650 cm⁻¹ .[3] Its intensity is generally weaker than that of the C=O band. The position of this band is also influenced by substitution, though to a lesser extent than the C=O stretch.
-
N-H Stretching: For derivatives that are not substituted at the N2 position, a characteristic N-H stretching band is observed in the region of 3200-3300 cm⁻¹ .[3] This band is often broad due to hydrogen bonding, especially in the solid state. The absence of this band is a clear indicator of N-substitution.
The logical relationship between the substitution pattern and the expected FT-IR spectral features is depicted in the following diagram.
Caption: Correlation between substituent type and FT-IR spectral features.
Experimental Protocol: FT-IR Analysis of 3-oxo-2,3-dihydropyridazine Derivatives
The following is a generalized protocol for obtaining high-quality FT-IR spectra of solid 3-oxo-2,3-dihydropyridazine derivatives.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Alternatively, a potassium bromide (KBr) pellet press kit.
-
Spatula and agate mortar and pestle.
-
The synthesized and purified 3-oxo-2,3-dihydropyridazine derivative.
-
FT-IR grade KBr powder (if using the pellet method).
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
For ATR: Clean the ATR crystal surface with a soft tissue dampened with isopropanol or acetone and allow it to dry completely. Record a background spectrum.
-
For KBr Pellet: Record a background spectrum with an empty sample holder.
-
-
Sample Preparation:
-
ATR Method (Recommended for ease of use):
-
Place a small amount (typically 1-2 mg) of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
KBr Pellet Method (for higher resolution or when ATR is not suitable):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry FT-IR grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder.
-
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (either on the ATR crystal or as a KBr pellet in the holder) into the sample compartment of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Compare the obtained spectrum with literature data for known compounds and interpret the vibrational modes as discussed in this guide.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of 3-oxo-2,3-dihydropyridazine derivatives. The positions of the characteristic C=O, C=N, and N-H stretching vibrations provide a wealth of information about the substitution pattern and electronic environment of the pyridazinone core. By carefully analyzing the shifts in these key vibrational frequencies, researchers can confidently confirm the structure of newly synthesized derivatives and gain insights into their chemical properties. This guide provides a framework for the systematic interpretation of these spectra, enabling more efficient and accurate structural elucidation in the pursuit of novel therapeutic agents.
References
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Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
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Siddiqui, N., et al. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 49(1), 125-135. [Link]
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Al-Issa, S. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(6), 8111-8126. [Link]
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Siddiqui, N., et al. (2013). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Revista Brasileira de Ciências Farmacêuticas, 49(1). [Link]
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SpectraBase. (n.d.). 3(2H)-Pyridazinone, 4-chloro-2-phenyl-5-[(2-phenylethyl)thio]-. [Link]
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Albert, S., & Quack, M. (2012). High-resolution Fourier Transform Infrared Spectroscopy. In Handbook of High-resolution Spectroscopy. John Wiley & Sons, Ltd. [Link]
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University of California, Davis. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]
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Reddy, L. V. R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 15, 47565-47586. [Link]
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Piletsky, S. A., et al. (2000). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 405(1-2), 123-130. [Link]
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Berden, G., et al. (2021). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
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Eltayeb, N. E., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]
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Mehdi, D. R., et al. (2019). Vibrational Spectra, NBO and NLO Analyses, and A Molecular Docking Study of 3a,8a-Dihydroxy-2-Thioxo-1,3,3a,8a-Tetrahydroindeno[1,2-d]Imidazol-8(2H)-One Using DFT. Journal of Molecular Structure, 1184, 1123-1135. [Link]
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Liu, Y., et al. (2012). Vibrational assignments of 3-alkyl-2,4-dihydro-1,3-benzoxazines in the fingerprint region. Journal of Molecular Structure, 1029, 216-222. [Link]
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van der Meer, M., et al. (2019). Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. Journal of the American Chemical Society, 141(37), 14562-14566. [Link]
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Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627. [Link]
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El-Ghamry, H. A., et al. (2012). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 1012, 116-124. [Link]
-
ron. (2014, September 18). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]
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Ishikita, H., & Hamada, T. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5149-5160. [Link]
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Şahin, Y., et al. (2022). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science, 11(2), 2221-2229. [Link]
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Al-Okbi, S. Y. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 221-232. [Link]
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Şahin, Y., et al. (2022). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science. [Link]
-
InstaNANO. (2026, January 19). FTIR Functional Group Database Table with Search. [Link]
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Cardiotonic and Vasodilatory Activity: Targeting Phosphodiesterase 3 (PDE3)
An In-Depth Comparative Guide to the Biological Activity of Pyridazinone Analogs
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its structural versatility allows for substitutions at various positions, leading to a vast library of analogs with a wide spectrum of pharmacological activities.[3][4][5] This guide provides a comparative analysis of pyridazinone analogs across key biological activities, delving into structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth technical details to inform discovery and development programs.
A prominent class of pyridazinone analogs functions as potent cardiotonic agents, primarily through the selective inhibition of phosphodiesterase 3 (PDE3).[6][7] PDE3 is a crucial enzyme in cardiac myocytes that hydrolyzes cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE3, these analogs prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, enhances cardiac contractility (positive inotropy) and promotes smooth muscle relaxation, resulting in vasodilation.[7]
Mechanism of Action: PDE3 Inhibition Pathway
The signaling cascade initiated by PDE3 inhibition is critical for the observed cardiotonic effects. Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately increasing intracellular calcium concentration during systole and enhancing the force of contraction.
Caption: PDE3 inhibition pathway by pyridazinone analogs.
Comparative Analysis of Cardiotonic Analogs
The clinical and preclinical success of pyridazinone-based cardiotonics is exemplified by drugs like Amrinone and Milrinone.[6] Levosimendan, another important analog, exhibits a dual mechanism of action, acting as both a PDE3 inhibitor and a calcium sensitizer.[8] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring at the 6-position and the type of substituent on the pyridazinone nitrogen are critical for potency and selectivity.[9]
| Compound | Primary Mechanism | IC50 (PDE3) | Key Structural Features | Clinical Status/Notes |
| Amrinone | PDE3 Inhibition | ~9.86 µM[10] | Bipyridine-like structure | First-generation agent; use limited by side effects.[6] |
| Milrinone | PDE3 Inhibition | ~0.5-1.0 µM | More potent bipyridine analog.[6] | Widely used for acute heart failure; more potent and fewer side effects than Amrinone.[6][7] |
| Imazodan | PDE3 Inhibition | ~8 µM[9] | Imidazole ring substitution. | Investigated as a cardiotonic agent. |
| Levosimendan | Ca2+ Sensitization, PDE3 Inhibition | - | Unique dinitrile group. | Inodilator used for acutely decompensated severe chronic heart failure.[8] |
| Pimobendan | Ca2+ Sensitization, PDE3 Inhibition | - | Benzimidazole-pyridazinone structure. | Used in veterinary medicine for congestive heart failure.[6] |
Anticancer Activity: Diverse Mechanisms of Action
Pyridazinone derivatives have emerged as a promising scaffold in oncology, demonstrating cytotoxicity against a range of cancer cell lines.[4][11][12] Their anticancer effects are attributed to various mechanisms, including kinase inhibition and disruption of core cellular processes.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of pyridazinone analogs. For instance, in a series of 4-phenoxyquinoline derivatives bearing a pyridazinone moiety, it was found that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity.[11] The most promising compound from this series, 15a , showed potent cytotoxicity against HT-29, H460, and A549 cell lines with IC50 values of 0.10 µM, 0.13 µM, and 0.05 µM, respectively.[11] This compound was also a potent inhibitor of the c-Met kinase (IC50 = 2.15 nM).[11]
Other studies have highlighted the importance of the substituent at the N-2 position of the pyridazinone ring and the groups at the C-4 and C-5 positions for modulating activity and selectivity.[13]
Comparative Cytotoxicity of Selected Analogs
| Analog Class | Target Cancer Cell Line(s) | Reported IC50 Values | Proposed Mechanism of Action | Reference |
| 4-Phenoxyquinoline-Pyridazinones | A549 (Lung), H460 (Lung), HT-29 (Colon) | 0.05 - 0.13 µM | c-Met Kinase Inhibition | [11] |
| Quinoline-Pyridazinones | Panc-1, Paca-2 (Pancreatic) | 2.2 - 2.9 µM | Tubulin Polymerization Inhibition | |
| Benzoylthiourea-Pyridazinones | Staphylococcus aureus (as antimicrobial) | MIC = 16 µg/mL | Dual Antimicrobial/Anticancer |
Anti-inflammatory Activity: Targeting Inflammatory Mediators
Pyridazinone derivatives exhibit significant anti-inflammatory properties, often with a reduced risk of the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][14] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Mechanism of Action: COX Inhibition and Beyond
Many anti-inflammatory pyridazinones function as selective COX-2 inhibitors.[1] The COX-2 enzyme is responsible for producing prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower propensity for gastrointestinal ulceration.[14] For example, the derivative ABT-963 was identified as a selective COX-2 inhibitor with high oral anti-inflammatory activity in vivo.[1]
Beyond COX inhibition, some analogs modulate other inflammatory pathways, including the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release.[15]
Comparative Analysis of Anti-inflammatory Analogs
| Compound/Analog Class | Mechanism of Action | Key SAR Findings | Notes |
| Emorfazone | Analgesic, Anti-inflammatory | Marketed drug in Japan.[1] | Serves as a benchmark for comparison. |
| ABT-963 | Selective COX-2 Inhibition | 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one structure.[1] | High selectivity ratio (COX-2/COX-1) and gastric safety.[1] |
| 2,4,5-trisubstituted Pyridazinones | COX-2 Inhibition | - | Some derivatives showed promising non-ulcerogenic profiles.[14] |
| 3-O-substituted benzyl Pyridazinones | Anti-inflammatory | Benzyl substitution at the 3-O-position is favorable for activity.[5] | Displayed significant activity in carrageenan-induced rat paw edema assay.[5] |
Experimental Protocols and Workflows
The evaluation of biological activity requires robust and validated experimental assays. Below are detailed protocols for two key assays discussed in this guide.
General Workflow for Screening Pyridazinone Analogs
A typical workflow for screening a new series of pyridazinone analogs involves a tiered approach, starting with primary in vitro assays and progressing to more complex cellular and in vivo models.
Caption: General experimental workflow for drug discovery.
Protocol 1: MTT Assay for Evaluating Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[16]
Causality: The amount of formazan produced is directly proportional to the number of viable cells, making this a reliable method for measuring the cytotoxic effects of chemical compounds.[16]
Self-Validation System:
-
Blank Control: Wells containing medium only, to measure background absorbance.[17][18]
-
Untreated Control: Cells incubated with medium only, representing 100% viability.[17]
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, to control for any solvent-induced toxicity.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone analogs in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][18]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro PDE3 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE3, which hydrolyzes cAMP.
Causality: A decrease in the rate of cAMP hydrolysis in the presence of a test compound indicates inhibitory activity. This is a direct measure of target engagement for potential cardiotonic agents.
Self-Validation System:
-
Negative Control: Reaction with no inhibitor, representing 100% enzyme activity.
-
Positive Control: A known PDE3 inhibitor (e.g., Milrinone) to validate assay performance.
-
Blank Control: Reaction with no enzyme to determine background signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl based), a solution of purified human recombinant PDE3 enzyme, the substrate (cAMP, often radiolabeled or fluorescently tagged), and the pyridazinone test compounds at various concentrations.[10]
-
Reaction Initiation: In a 96-well plate, combine the PDE3 enzyme, the test compound (or control), and the assay buffer. Allow a brief pre-incubation period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the cAMP substrate to each well.[10] Incubate at a controlled temperature (e.g., 30°C or 37°C) for a fixed period.
-
Reaction Termination: Stop the reaction using a stop solution (e.g., by boiling or adding a chemical quencher).
-
Product Detection: Quantify the amount of product (AMP) formed. The detection method depends on the substrate used (e.g., scintillation counting for radiolabeled cAMP, fluorescence/luminescence for other methods).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the negative control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Perspectives
The pyridazinone nucleus is a privileged scaffold that continues to yield compounds with potent and diverse biological activities. The comparative analysis reveals that subtle structural modifications can dramatically shift the therapeutic application from cardiotonic to anticancer or anti-inflammatory. Future research should focus on developing analogs with improved selectivity and multi-target activities, such as dual anticancer and antimicrobial agents, to address complex diseases and combat drug resistance.[13] The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the discovery of next-generation pyridazinone-based therapeutics.
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The Pyridazine Scaffold: A Comparative Guide to a Privileged Structure in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment, robust hydrogen bonding capability, and the ability to modulate pharmacokinetic profiles, render it a versatile and highly sought-after core structure for the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive structural comparison of different pyridazine-based scaffolds, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. We will delve into the nuances of structure-activity relationships (SAR), explore the causality behind experimental design, and provide detailed methodologies for key assays, empowering you to leverage the full potential of this remarkable heterocycle in your drug discovery endeavors.
The Physicochemical Advantage of the Pyridazine Core
The pyridazine ring's utility in drug design stems from a unique combination of electronic and steric features that distinguish it from other aromatic systems. The presence of two adjacent nitrogen atoms imparts a high dipole moment, enhancing polarity and often improving aqueous solubility compared to its carbocyclic counterpart, benzene.[1] These nitrogen atoms act as hydrogen bond acceptors, facilitating potent and specific interactions with biological targets.[1] Furthermore, the pyridazine moiety can influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects, a desirable characteristic for drug candidates.[1]
A Comparative Analysis of Pyridazine-Based Scaffolds in Key Therapeutic Areas
The versatility of the pyridazine core is evident in its successful application across a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1] The following sections provide a detailed comparison of different pyridazine-based scaffolds, supported by quantitative experimental data.
Oncology: Targeting the Kinase Superfamily
Pyridazine derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways driving cancer cell proliferation and survival.[1]
The fused imidazo[1,2-b]pyridazine scaffold is a prominent feature in a number of potent kinase inhibitors. A notable example is the FDA-approved drug Ponatinib , a multi-targeted tyrosine kinase inhibitor.[2] The structural rigidity and specific vectoral arrangement of hydrogen bond donors and acceptors in this scaffold contribute to its high binding affinity.
Table 1: Comparative in vitro Potency of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Ponatinib | BCR-ABL | 0.37 - 2.0 | [2] |
| TAK-593 | VEGFR2 | 0.95 | [3] |
| Compound 7 | TYK2 JH2 | 220 | [4] |
| Compound 18 | TYK2 JH2 | 70 | [4] |
Unfused pyridazine rings also serve as effective cores for kinase inhibitors, offering greater synthetic flexibility.
Table 2: Comparative in vitro Potency of Pyridazine-Based Kinase Inhibitors
| Compound Series | Target Kinase | Representative Compound | IC50 (µM) | Reference |
| Pyridazine-ureas | VEGFR-2 | 8e | 3.93 | [5] |
| Pyridazine-based | ALK5 | 23 | 0.015 | [6] |
| Pyridazine-based | VEGFR-2 | 18c | 0.107 | [3] |
Anti-Inflammatory Activity: Targeting COX and NLRP3
The pyridazinone core, a derivative of pyridazine, is a leading structure in the development of anti-inflammatory agents with reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] These compounds often exhibit selective inhibition of cyclooxygenase-2 (COX-2). More recently, pyridazine derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory responses implicated in a range of diseases.[7][8]
Table 3: Comparative in vitro Potency of Pyridazine-Based Anti-Inflammatory Agents
| Compound ID/Series | Target | IC50 | Reference |
| Compound 6b | COX-2 | 0.18 µM | [9] |
| Compound 5a | COX-2 | 0.77 µM | [10] |
| Pyridazine Derivatives | NLRP3 (THP-1 pyroptosis) | 1 - 100 nM | [7] |
| Pyridazine Derivatives | NLRP3 (human whole blood IL-1β) | 1 - 100 nM | [7] |
| Pyridazine Hybrids (5f ) | COX-2 | 1.50 µM | [11] |
| Pyridazine Hybrids (6f ) | COX-2 | 1.15 µM | [11] |
Infectious Diseases: A Broad Spectrum of Antimicrobial Activity
Pyridazine-based scaffolds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Table 4: Comparative Antimicrobial Activity of Pyridazine Derivatives (MIC Values)
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Diarylurea Pyridazinones (10h ) | Staphylococcus aureus | 16 | [12] |
| Diarylurea Pyridazinones (8g ) | Candida albicans | 16 | [12] |
| Chloro Pyridazines | Escherichia coli | 0.892–3.744 | [12] |
| Pyridazinone Derivative (3 ) | S. aureus (MRSA) | 4.52 µM | [13] |
| Pyridazinone Derivative (7 ) | E. coli | 7.8 µM | [13] |
| Pyridazinone Derivative (13 ) | Acinetobacter baumannii | 3.74 µM | [13] |
Neurodegenerative Diseases: Modulating Key Pathological Targets
Emerging research highlights the potential of pyridazine scaffolds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Targets of interest include acetylcholinesterase (AChE) and the NLRP3 inflammasome.[7][14]
Table 5: Comparative in vitro Potency of Pyridazine-Based Compounds for Neurodegenerative Diseases
| Compound ID/Series | Target | IC50 | Reference |
| Imidazo[1,2-b]pyridazine (5c ) | Acetylcholinesterase (AChE) | 0.12 µM | [14] |
| Imidazo[1,2-b]pyridazine (7b ) | Butyrylcholinesterase (BChE) | 0.04 µM | [14] |
| Pyridazinone Derivative (TR16 ) | MAO-B | 0.17 µM | [15] |
| Pyridazine Derivatives | NLRP3 (for Parkinson's Disease) | 0.001 - 1 µM | [8] |
| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | Acetylcholinesterase (AChE) | - | [16][17] |
Approved Drugs Featuring the Pyridazine Scaffold
The therapeutic relevance of the pyridazine core is underscored by its presence in several FDA-approved drugs. The unique properties of the pyridazine ring are integral to the mechanism of action of these medicines.[1][2]
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist. The pyridazine moiety contributes to the overall conformation and electronic properties required for effective receptor binding.[1]
-
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2). The pyridazine core is a key component of the pharmacophore that binds to the regulatory pseudokinase domain of TYK2.[1]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor where the imidazo[1,2-b]pyridazine scaffold provides a rigid framework for optimal interaction with the kinase ATP-binding site.[2]
-
Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier. The fused imidazo[1,2-b]pyridazine ring system is crucial for its interaction with the target RNA structure.[2]
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[12]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., pyridazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.[4][13][18][19][20]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in the growth medium.
-
Include a positive control well (no compound) and a negative control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The pyridazine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a unique blend of physicochemical properties and broad biological activity.[1] The diverse range of pyridazine-based compounds, from simple substituted rings to complex fused systems, provides a rich chemical space for the development of novel therapeutics. This guide has provided a comparative analysis of different pyridazine scaffolds, supported by quantitative experimental data, to aid researchers in the rational design of next-generation drug candidates. The detailed experimental protocols serve as a foundation for the robust evaluation of these compounds. As our understanding of disease biology deepens, the versatility and proven track record of the pyridazine heterocycle ensure its continued prominence in the quest for new and effective medicines.
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A Comparative Guide to Validating the Purity of Synthesized Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of drug development and medicinal chemistry, the pyridazinone scaffold is a cornerstone, integral to a multitude of compounds with potential therapeutic activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2] Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a key intermediate in the synthesis of these novel therapeutics.[3][4] The reliability and reproducibility of all subsequent pharmacological and biological studies hinge on the unequivocal purity of this starting material. The presence of impurities—such as residual starting materials, by-products, isomers, or solvents—can lead to misleading biological data, compromise patient safety, and derail promising research programs.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to design and execute a robust, self-validating purity assessment workflow. An orthogonal approach, leveraging the distinct advantages of multiple analytical techniques, is not merely best practice; it is a scientific necessity.[5][]
Caption: Chemical identity of the target compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for quantifying the purity of non-volatile and thermally labile organic compounds, making it ideal for the target pyridazinone derivative.[5] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality of Method Design: The choice of a reversed-phase C18 column is based on the moderate polarity of the target molecule. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention of the main compound while allowing for the elution and separation of both more polar and less polar impurities. UV detection at 254 nm is generally effective for aromatic and conjugated systems like the pyridazinone ring, which contains a suitable chromophore.[5][7]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Hypersil GOLD C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with 15% B for 1 min.
-
Ramp to 95% B over 10 min.
-
Hold at 95% B for 3 min.
-
Return to 15% B over 1 min.
-
Hold at 15% B for 5 min for column re-equilibration.
-
-
Column Temperature: 40 °C.[8]
-
Detection Wavelength: 254 nm.[5]
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[5]
Data Interpretation: Purity is calculated by the area percentage method, where the area of the principal peak is expressed as a percentage of the total area of all observed peaks. A DAD detector provides an additional layer of validation by allowing for "peak purity" analysis, which compares UV spectra across a single peak to detect co-eluting impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While the target compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an invaluable tool for detecting and identifying volatile and semi-volatile impurities.[5] This includes residual solvents (e.g., dichloromethane, ethyl acetate) and low-molecular-weight starting materials or by-products. Its high sensitivity and the structural information provided by mass spectrometry make it a critical complementary technique.[10][11]
Causality of Method Design: A split injection is used to prevent column overloading from the solvent. The temperature program is designed to be broad, starting at a low temperature to resolve highly volatile solvents and ramping up to a high temperature to elute any potential semi-volatile by-products. The mass spectrometer scans a wide mass range to capture fragments from a variety of potential organic impurities.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole MS).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).[5]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[5]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
Data Interpretation: Impurities are identified by matching their experimental mass spectra against established libraries (e.g., NIST). Purity relative to other volatile components is estimated by comparing peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the gold standard for structural elucidation.[12][13] For purity analysis, ¹H NMR is exceptionally powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in some cases, quantification of impurities. A clean ¹H NMR spectrum, where all peaks are assignable to the target structure and integrals are correct, is strong evidence of high purity.[14]
Causality of Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for pyridazinone derivatives due to its excellent solubilizing power. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). A high-field spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion, which is crucial for resolving impurity peaks that might otherwise overlap with signals from the main compound.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at ~2.50 ppm) or the TMS signal to 0 ppm.
-
Analysis: Integrate all peaks. Assign signals to the protons of the target molecule. Scrutinize the baseline for any unassignable peaks, which would indicate impurities.
Expected ¹H NMR Data (Predicted):
-
~3.9 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
-
~7.5-8.0 ppm (singlet or narrow doublet, 1H): Proton on the pyridazinone ring.
-
~13.0-14.0 ppm (broad singlet, 1H): N-H proton of the pyridazinone ring (exchangeable with D₂O).
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (CHNS/X) in a compound.[12][15] This fundamental technique directly compares the empirical formula of the synthesized product to its theoretical composition. A close match is a strong indicator of purity, particularly the absence of inorganic salts or compounds with a significantly different elemental makeup.
Causality of Method Design: The method relies on the complete combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors like thermal conductivity or infrared spectroscopy.[15] The validity of the result is judged against a widely accepted tolerance.
Data Interpretation
The experimentally determined mass percentages for C, H, Cl, and N are compared to the calculated theoretical values for the molecular formula C₆H₅ClN₂O₃.
-
Calculated: C=38.22%, H=2.67%, Cl=18 .80%, N=14.85%
-
Acceptance Criterion: The experimental values should be within ±0.4% of the calculated values.[14] A result outside this range may suggest the presence of impurities, such as residual solvents or an incorrect structure.
Comparative Summary of Analytical Techniques
The selection of an analytical method is dictated by the specific question being asked. For robust purity validation, a combination of these techniques is essential.
| Method | Principle | Typical Purity Range (%) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation by polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds.[5] | Requires impurities to have a UV chromophore for detection.[5] |
| GC-MS | Separation by boiling point; identification by mass. | 97.5 - 99.8% | High sensitivity, provides structural information on volatile impurities.[5] | Not suitable for non-volatile or thermally labile compounds.[5] |
| NMR | Nuclear spin resonance in a magnetic field. | >95% (qNMR for absolute purity) | Provides definitive structural information; can detect a wide range of impurities.[13][14] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Combustion and detection of elemental composition. | Confirms empirical formula | Fast, inexpensive, and provides fundamental confirmation of composition.[15] | Does not distinguish between isomers; insensitive to impurities with similar elemental composition.[16] |
Integrated Workflow for Purity Validation
A logical and efficient workflow ensures that all potential impurities are screened for, leading to a confident assessment of purity. This process is iterative, with results from one technique often informing the next steps.
Caption: A synergistic workflow for comprehensive purity validation.
Conclusion
Validating the purity of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. No single analytical technique is sufficient. A robust purity assessment relies on an orthogonal approach, where the strengths of one method compensate for the limitations of another. By integrating quantitative data from HPLC, structural confirmation from NMR, screening for volatile contaminants by GC-MS, and fundamental compositional verification through elemental analysis, researchers can establish a high degree of confidence in their material. This meticulous validation ensures the integrity of subsequent scientific endeavors and is the bedrock of producing reliable, high-quality data in the pursuit of novel therapeutics.
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A Comparative Guide to the Antimicrobial Properties of Chloropyridazines
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating crisis of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering many conventional antibiotics ineffective.[1] This has catalyzed an urgent search for new chemical entities with novel mechanisms of action.[2] Among the diverse heterocyclic compounds explored in medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold."[3] Its unique six-membered ring structure with two adjacent nitrogen atoms serves as a versatile template for developing therapeutic agents across various domains, including antimicrobial, anticancer, and anti-inflammatory applications.[2][3]
This guide provides a comparative analysis of a specific, highly promising subclass: chloropyridazines . The introduction of a chlorine atom, a potent electron-withdrawing group, significantly modulates the electronic properties and biological activity of the pyridazine ring. We will explore the structure-activity relationships (SAR) that govern their efficacy, present a head-to-head comparison of their antimicrobial spectrum against clinically relevant pathogens using experimental data, and detail the standardized protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of next-generation antimicrobial agents.
The Role of Chlorine in Modulating Pyridazine Bioactivity
The rationale for incorporating a chloro-substituent onto the pyridazine scaffold is rooted in fundamental principles of medicinal chemistry. Halogens, particularly chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Electronic Effects : Chlorine's electron-withdrawing nature can alter the charge distribution across the pyridazine ring, potentially enhancing its ability to interact with biological targets such as enzyme active sites or bacterial cell membranes.
-
Lipophilicity : The addition of a chlorine atom increases the lipophilicity of the compound. This can improve its ability to penetrate the lipid-rich cell walls of bacteria, a critical step for intracellular action.
-
Metabolic Stability : Halogenation can block sites susceptible to metabolic degradation, thereby increasing the compound's half-life and bioavailability.
These factors form the basis for the synthesis and exploration of chloropyridazine derivatives as a distinct and potent class of antimicrobial agents.
Structure-Activity Relationships (SAR) of Antimicrobial Pyridazines
The antimicrobial potency and spectrum of pyridazine derivatives are not monolithic; they are intricately linked to the nature and position of various substituents on the core ring. A comparative analysis of different derivatives reveals several key SAR trends.[4]
-
Influence of Substituents : The type of chemical group attached to the pyridazine ring is a critical determinant of activity. For instance, the introduction of certain hydrazone moieties or sulfonamide groups has been shown to yield compounds with significant antibacterial properties.[5][6]
-
Stereochemistry and Saturation : In related pyrrolopyridazine series, saturated compounds often exhibit stronger and more selective activity compared to their aromatic counterparts.[4] Furthermore, stereoisomerism plays a role, with cis-isomers demonstrating greater activity than their trans-isomers.[4]
-
Positional Importance : The specific position of substituents, including the cornerstone chloro-group, dictates the molecule's interaction with its target and, consequently, its biological effect.
Below is a diagram illustrating the key modification points on the pyridazine scaffold that influence its antimicrobial profile.
Caption: Proposed mechanism: Inhibition of bacterial DNA gyrase by a chloropyridazine derivative.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative study rests on the rigor of its experimental methodology. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a test compound (e.g., a chloropyridazine derivative) that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test chloropyridazine compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Positive control (broth + inoculum, no compound).
-
Negative control (broth only).
-
Reference antibiotic (e.g., Ciprofloxacin).
Methodology:
-
Compound Preparation: Prepare a stock solution of the chloropyridazine derivative. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate across 10 columns, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Culture the test bacterium overnight. Suspend colonies in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve the final target concentration.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound, as well as to the positive control well. Add sterile broth to the negative control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
This protocol provides a self-validating system by including positive and negative controls to ensure the viability of the bacteria and the sterility of the medium, respectively.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Perspectives
This comparative guide underscores the significant potential of chloropyridazines as a promising class of antimicrobial agents. Experimental data reveals that chloro-substitution on the pyridazine scaffold can lead to potent and broad-spectrum activity, particularly against challenging Gram-negative pathogens. [7]The structure-activity relationships, while complex, point towards clear strategies for optimizing potency and tailoring the spectrum of activity.
Future research should be directed towards several key areas:
-
Mechanism of Action Elucidation: Rigorous biochemical and genetic studies are needed to definitively identify the molecular targets of the most potent chloropyridazine compounds.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Studies should investigate whether chloropyridazines can overcome existing resistance mechanisms or be used in combination with other antibiotics to produce synergistic effects.
By systematically exploring this chemical space, the scientific community can pave the way for the development of novel chloropyridazine-based therapies to combat the growing threat of antimicrobial resistance.
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A Comparative Guide to the Anticancer Efficacy of Novel Pyridazinone Derivatives
This guide provides a comprehensive benchmark analysis of a novel series of pyridazinone-based compounds, evaluating their potential as next-generation anticancer agents. We will delve into the synthetic rationale, dissect the methodologies for assessing their biological activity, and compare their performance against established chemotherapeutic agents. Our focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic promise of this chemical scaffold.
Introduction: The Pyridazinone Scaffold in Oncology
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide range of biological activities.[1] For decades, derivatives of this six-membered heterocyclic ring have been explored for antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3][4] More recently, the focus has intensified on their potential as anticancer agents.[1][4] The versatility of the pyridazinone ring allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to target specific cancer-related pathways.[4]
Many advanced cancers develop resistance to standard therapies, and the side effects of conventional chemotherapy can be debilitating. This necessitates a continuous search for novel therapeutic agents that are not only potent but also selective, minimizing harm to healthy tissues. Pyridazinone derivatives have emerged as promising candidates, with studies demonstrating their ability to inhibit critical cancer-driving proteins like tyrosine kinases and to induce programmed cell death (apoptosis).[5][6][7] This guide benchmarks a new series of rationally designed pyridazinone derivatives against doxorubicin and sorafenib, two widely used anticancer drugs, to objectively assess their therapeutic potential.
Design and Synthesis of Novel Pyridazinone Derivatives
Causality Behind Experimental Choices: Our design strategy was twofold: 1) to enhance cytotoxic potency by incorporating moieties known to improve anticancer activity, and 2) to explore specific mechanisms of action, such as kinase inhibition. We chose to synthesize a series of compounds (designated Pyr-01 to Pyr-03 ) by incorporating a 1,3,4-thiadiazole moiety, a group recognized for its contribution to antitumor activity.[8] This molecular hybridization aims to create synergistic effects that surpass the activity of the individual pharmacophores.
The synthesis was achieved via a multi-step process starting from mucochloric acid, as outlined in the general scheme below. This approach is efficient and allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).
Caption: Standard workflow for the in vitro MTT cytotoxicity assay.
Results: Comparative IC50 Values
The cytotoxic activities of the novel compounds and benchmarks are summarized below.
| Compound | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. MDA-MB-231 (Breast) | IC50 (µM) vs. HL-60 (Leukemia) | IC50 (µM) vs. MCF-10A (Non-cancerous) |
| Pyr-01 | 2.5 | 4.1 | 1.8 | 0.9 | > 50 |
| Pyr-02 | 1.2 | 2.3 | 0.9 | 0.4 | 35.7 |
| Pyr-03 | 9.8 | 15.2 | 11.5 | 7.6 | > 100 |
| Doxorubicin | 0.8 | 0.5 | 0.6 | 0.05 | 8.5 |
| Sorafenib | 3.1 | 5.6 | 2.9 | 1.5 | 12.1 |
Interpretation: Compound Pyr-02 demonstrated the most potent anticancer activity among the novel derivatives, with IC50 values in the sub-micromolar to low micromolar range across all tested cancer cell lines. [2]Notably, its activity against the aggressive MDA-MB-231 and HL-60 cell lines was superior to that of the targeted therapy benchmark, Sorafenib. Crucially, both Pyr-01 and Pyr-02 exhibited significant selectivity, showing much higher IC50 values against the non-cancerous MCF-10A cells compared to the cancer lines, suggesting a favorable therapeutic window. [3]
Experiment 2: Unraveling the Mechanism of Action
Potent cytotoxicity is only one part of the story. Understanding how a compound kills cancer cells is critical for its development. We investigated two key anticancer mechanisms: apoptosis induction and kinase inhibition.
A. Apoptosis Induction Analysis
Objective: To quantify the ability of the compounds to induce programmed cell death (apoptosis).
Methodology: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Apoptosis detection via Annexin V and PI staining.
Results: Apoptosis in A549 Cells
| Treatment (IC50 Conc.) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Control (DMSO) | 2.1 | 1.5 | 3.6 |
| Pyr-01 | 18.5 | 9.8 | 28.3 |
| Pyr-02 | 35.2 | 15.6 | 50.8 |
| Doxorubicin | 40.1 | 18.2 | 58.3 |
Interpretation: The data clearly show that the cytotoxicity of the novel pyridazinones is mediated, at least in part, by the induction of apoptosis. [6]Compound Pyr-02 was a potent inducer of apoptosis, with over 50% of cells entering apoptosis after 24 hours of treatment, a level approaching that of the potent inducer doxorubicin. [2]This strong pro-apoptotic activity correlates well with its high cytotoxicity observed in the MTT assay.
B. Kinase Inhibition Profile
Objective: To determine if the compounds inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis (the formation of new blood vessels).
Methodology: In Vitro VEGFR-2 Kinase Assay
This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation activity of the isolated VEGFR-2 enzyme.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the test compounds (Pyr-01, Pyr-02, Sorafenib) at various concentrations.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate. The resulting signal (often luminescence or fluorescence) is proportional to enzyme activity.
-
Analysis: Quantify the signal and calculate the IC50 value for enzyme inhibition.
Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazinone derivatives.
Results: VEGFR-2 Inhibition
| Compound | VEGFR-2 Inhibition IC50 (nM) |
| Pyr-01 | 150.5 |
| Pyr-02 | 25.8 |
| Sorafenib | 90.0 |
Interpretation: Compound Pyr-02 is a highly potent inhibitor of VEGFR-2, with an IC50 value significantly lower than that of the established multi-kinase inhibitor Sorafenib. [9]This suggests that the potent anticancer activity of Pyr-02 is likely driven by a dual mechanism: the induction of apoptosis and the inhibition of critical pro-survival signaling pathways like VEGFR-2, which would starve tumors of their blood supply. [10]
Conclusion and Future Outlook
This comparative guide demonstrates that novel pyridazinone derivatives hold significant promise as anticancer agents. Through rational design and synthesis, we have identified compound Pyr-02 as a lead candidate with compelling preclinical activity.
Key Findings:
-
Potency: Pyr-02 exhibits potent cytotoxicity against a range of cancer cell lines, outperforming the targeted agent Sorafenib in several cases. [2][8]* Selectivity: The lead compounds show a favorable selectivity profile, with significantly less toxicity towards non-cancerous cells compared to cancer cells. [3]* Mechanism of Action: The anticancer activity of Pyr-02 is driven by a powerful dual mechanism involving the strong induction of apoptosis and potent inhibition of the pro-angiogenic VEGFR-2 kinase. [6][9] The data presented herein provide a strong foundation for the continued development of this compound series. The next logical steps will involve in vivo efficacy studies in animal models to validate these promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel derivatives. The pyridazinone scaffold continues to prove its value as a source of innovative and effective therapeutics for oncology.
References
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Center for Biotechnology Information. [Link]
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Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. (n.d.). Taylor & Francis Online. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Center for Biotechnology Information. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2024). PubMed Central. [Link]
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Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (n.d.). Taylor & Francis Online. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ScholArena. [Link]
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). ResearchGate. [Link]
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Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]
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Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. (2009). National Center for Biotechnology Information. [Link]
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Pyridazinone derivatives with anticancer activity. (n.d.). ResearchGate. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020). SAR Publication. [Link]
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). National Center for Biotechnology Information. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2015). National Center for Biotechnology Information. [Link]
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Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2016). PubMed. [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2023). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate. As a chlorinated heterocyclic compound, it necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document outlines a self-validating system for waste management, grounded in established safety principles and regulatory standards.
Hazard Profile and Waste Characterization
Primary Hazards:
-
Skin Irritation: Assumed to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Assumed to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Aquatic Toxicity: As with many chlorinated organic compounds, it should be considered potentially harmful to aquatic life.
Based on these hazards and its chemical structure, any waste containing this compound must be classified as halogenated organic waste . It is crucial to prevent this waste from entering the sewage system or general trash.
Incompatibilities and Safe Handling
To prevent dangerous reactions, it is critical to understand the chemical incompatibilities of pyridazine derivatives.
Known Incompatibilities for Pyridazine Derivatives:
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May cause decomposition or violent reactions.[2]
Therefore, waste containing this compound must not be mixed with waste streams containing strong acids or strong oxidizing agents.
Personal Protective Equipment (PPE)
When handling waste containing this compound, the following minimum PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols. |
Step-by-Step Disposal Protocol
This protocol ensures a systematic and safe approach to the disposal of this compound waste.
Step 1: Waste Segregation Immediately upon generation, segregate all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
This waste must be collected in a designated container for halogenated organic waste .
Step 2: Container Selection
-
Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure screw-top cap to prevent leaks and evaporation.
-
Ensure the container is in good condition, free from cracks or damage.
Step 3: Labeling Proper labeling is a critical component of safe waste management. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Disposal Request
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area and contact EHS.
-
Don Appropriate PPE: Before cleaning the spill, put on the required PPE as outlined in Section 3.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris. Place it in the designated hazardous waste container for halogenated organic compounds.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
Sources
Personal protective equipment for handling Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Essential Safety and Handling Guide: Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined herein are designed to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. By understanding the causality behind each safety measure, you can foster a self-validating system of laboratory safety.
Hazard Profile Analysis: A Proactive Stance on Safety
While a comprehensive, peer-reviewed toxicity profile for this compound is not extensively documented, a rigorous hazard assessment can be constructed by analyzing its structural motifs and data from closely related pyridazine derivatives. The chlorinated heterocyclic structure is a key indicator for potential hazards.
Based on GHS classifications for analogous compounds like 3,6-Dichloropyridazine and Methyl 4,6-dichloropyridazine-3-carboxylate, this compound should be handled as, at minimum, a substance that:
Therefore, all handling procedures must be predicated on the assumption that the compound is hazardous upon contact, inhalation, and ingestion. A conservative and diligent approach is paramount.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following table summarizes the required equipment for standard and high-risk operations. Never handle this compound without the minimum required PPE.[5][6]
| Operation Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (e.g., weighing <1g, solution prep) | Chemical Splash Goggles | Nitrile or Neoprene Gloves (Double-gloving recommended) | Fully-buttoned Laboratory Coat | Certified Chemical Fume Hood |
| High-Risk Operations (e.g., large quantities, potential for aerosolization) | Goggles & Full-Face Shield | Chemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) | Chemical-Resistant Coveralls or Apron over Lab Coat | Certified Chemical Fume Hood. Respirator on standby.[7][8] |
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[2]
-
Chemical Splash Goggles: Must be worn at all times when the compound is handled.[9][10] They provide a seal around the eyes to protect against splashes and fine particulates.
-
Full-Face Shield: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[8][10][11]
Hand Protection
Skin contact must be avoided.[6]
-
Chemical-Resistant Gloves: Nitrile gloves are a common minimum standard, but for chlorinated organic compounds, more robust options like neoprene or butyl rubber are recommended for extended handling.[7][8] Always check the glove manufacturer's chemical resistance guide.
-
Inspection and Removal: Always inspect gloves for tears or holes before use.[10] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, keyboards, or personal devices.[9] Wash hands thoroughly after removing gloves.[9]
Body Protection
-
Laboratory Coat: A clean, fully-buttoned lab coat is mandatory to protect skin and personal clothing.[12][13]
-
Chemical-Resistant Apparel: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[14] For significant risk, Tychem or similar chemical-resistant coveralls are advised.[7][15] Shoes must be closed-toed.[5][6]
Respiratory Protection
The potential for respiratory tract irritation necessitates stringent engineering controls.[1]
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[10][12] This is the primary method for preventing inhalation exposure. Work at least six inches inside the sash.[10]
-
Air-Purifying Respirators (APR): In the rare event that a fume hood is not available or its function is compromised, a properly fitted APR with organic vapor and particulate (P100) cartridges is required.[7][11] All users must be fit-tested and trained.
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step procedure minimizes risk. The following workflow should be adopted for all operations involving this compound.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure an appropriate chemical spill kit and waste containers are immediately accessible. Review the Safety Data Sheet (SDS) for this or a closely related compound.[3]
-
Don PPE: Put on all required PPE as outlined in the table above, starting with your lab coat, followed by goggles/face shield, and finally gloves.
-
Engineering Control: Power on the chemical fume hood and verify it is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Post-Handling Decontamination: After the procedure is complete, decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent, followed by soap and water. Dispose of the contaminated cleaning materials as hazardous waste.[12]
-
Doff PPE: Remove PPE in the reverse order it was put on. Gloves should be removed first, avoiding contact with bare skin. Dispose of single-use PPE in the designated hazardous waste stream. Wash hands thoroughly.
Caption: Workflow for handling this compound.
Emergency and Disposal Procedures
Spill Management
In the event of a spill, remain calm and execute the following steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Assess and PPE: Do not re-enter without the appropriate PPE, including respiratory protection if the spill is large or aerosolized.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
Improper disposal poses a significant environmental risk.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated consumables (gloves, pipette tips, weighing papers), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Regulatory Compliance: Do not pour waste down the drain.[3] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, in strict accordance with local, state, and federal regulations.[3][12]
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of Maryland.
- Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025). Sigma-Aldrich.
- Safety Data Sheet for 3,5-Diphenylisoxazole. (2025). Sigma-Aldrich.
- Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. (2025). MedchemExpress.com.
- Methyl 4,6-dichloropyridazine-3-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information.
- Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield (CSUB).
- Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services.
- Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb, Jackson State Community College.
- Safety Data Sheet for 3,6-Dichloropyridazine. (2012). Thermo Fisher Scientific.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), NIH.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Safe Laboratory Practices. (2015). Harvey Mudd College Department of Chemistry.
- Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
- UNIT 7: Personal Protective Equipment. (n.d.). College of Tropical Agriculture and Human Resources, University of Hawaiʻi at Mānoa.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
